molecular formula C24H40N7O18P3S B1263106 (R)-lactoyl-CoA

(R)-lactoyl-CoA

Katalognummer: B1263106
Molekulargewicht: 839.6 g/mol
InChI-Schlüssel: VIWKEBOLLIEAIL-AGCMQPJKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-Lactoyl-CoA, also known as lactyl-CoA, is an acyl-coenzyme A thioester that serves as a crucial metabolite and acyl-donor in biochemical research. With the CAS registry number 1926-57-4 , this compound has garnered significant interest for its role as a cofactor in recently discovered protein post-translational modifications, specifically histone lysine lactylation . This epigenetic mark is sensitive to cellular lactate levels and has been implicated in the regulation of gene expression during processes like immune activation . Researchers are actively investigating its function in metabolic signaling pathways, particularly in contexts like cardiac metabolism and diabetic cardiomyopathy . Beyond its role in mammalian cell signaling, this compound is a key intermediate in microbial metabolic pathways. It is the specific substrate for the bacterial enzyme lactoyl-CoA dehydratase (EC 4.2.1.54), which catalyzes its conversion to acryloyl-CoA and water in the propanoate fermentation (acrylate) pathway . This makes it an essential reagent for studying bacterial metabolism and for applications in industrial biocatalysis for the production of biodegradable polymers . The quantification of this metabolite in metazoans has been achieved using liquid chromatography–high-resolution mass spectrometry (LC-HRMS), with studies reporting its presence in mammalian cells and tissues, albeit at lower concentrations than predominant acyl-CoAs like acetyl-CoA . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Eigenschaften

Molekularformel

C24H40N7O18P3S

Molekulargewicht

839.6 g/mol

IUPAC-Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2R)-2-hydroxypropanethioate

InChI

InChI=1S/C24H40N7O18P3S/c1-12(32)23(37)53-7-6-26-14(33)4-5-27-21(36)18(35)24(2,3)9-46-52(43,44)49-51(41,42)45-8-13-17(48-50(38,39)40)16(34)22(47-13)31-11-30-15-19(25)28-10-29-20(15)31/h10-13,16-18,22,32,34-35H,4-9H2,1-3H3,(H,26,33)(H,27,36)(H,41,42)(H,43,44)(H2,25,28,29)(H2,38,39,40)/t12-,13-,16-,17-,18+,22-/m1/s1

InChI-Schlüssel

VIWKEBOLLIEAIL-AGCMQPJKSA-N

Isomerische SMILES

C[C@H](C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O

Kanonische SMILES

CC(C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O

Herkunft des Produkts

United States

Foundational & Exploratory

The Emerging Biological Significance of (R)-Lactoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

(R)-Lactoyl-coenzyme A (Lactoyl-CoA) is a reactive thioester metabolite that has recently transitioned from a niche intermediate in bacterial fermentation pathways to a molecule of significant interest in mammalian cell biology, particularly in the fields of epigenetics, oncology, and immunology. This technical guide provides a comprehensive overview of the current understanding of (R)-lactoyl-CoA's biological significance, with a focus on its role as a key substrate for lysine lactoylation, a novel post-translational modification (PTM). We consolidate quantitative data on its cellular abundance, detail experimental protocols for its study, and present key signaling and metabolic pathways in which it is implicated. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate this emerging area of metabolism and cellular regulation.

Introduction: From Bacterial Metabolism to Mammalian Epigenetics

For decades, this compound was primarily recognized for its role in microbial metabolism, specifically in the acrylate pathway of propanoate fermentation in bacteria such as Clostridium propionicum.[1][2] In this context, it is an intermediate in the conversion of lactate to propionate. However, the landscape of lactoyl-CoA research has been dramatically reshaped by the discovery of lysine lactoylation (Kla), a histone and non-histone PTM that directly links cellular metabolic states, particularly high glycolytic flux, to epigenetic regulation.[3][4]

The central hypothesis that has emerged is that lactoyl-CoA, derived from the abundant metabolite lactate, serves as the donor for this modification.[4] This has profound implications for understanding how metabolic reprogramming, a hallmark of cancer and inflammatory responses, can directly impact the chromatin landscape and gene expression programs. This guide will delve into the known functions of this compound, the methodologies to study it, and its burgeoning role in health and disease.

Biological Roles and Significance

The biological importance of this compound in mammals is intrinsically linked to the function of lysine lactoylation. This PTM is emerging as a critical regulator in various cellular processes.

A Substrate for Lysine Lactoylation

The most significant role attributed to lactoyl-CoA in mammalian cells is that of a lactyl group donor for the enzymatic lactoylation of lysine residues on proteins, most notably histones. This process is catalyzed by acyltransferases, with the histone acetyltransferase p300/CBP being a key "writer" of this mark. While p300 is a promiscuous enzyme, its ability to utilize lactoyl-CoA links the cellular lactate pool to epigenetic regulation. Histone lactylation, particularly on H3K18, is associated with transcriptional activation.

Role in Cancer Metabolism and Progression

Cancer cells exhibit profound metabolic reprogramming, characterized by the Warburg effect, which leads to high levels of lactate production even in the presence of oxygen. This lactate can be converted to lactoyl-CoA, which then fuels histone lactylation to drive the expression of genes involved in tumor progression, proliferation, and metastasis. Lactylation has been implicated in various cancers, including hepatocellular carcinoma, non-small cell lung cancer, and prostate cancer, often correlating with poor prognosis.

Regulation of Immunity and Inflammation

Lysine lactoylation, and by extension lactoyl-CoA, plays a pivotal role in regulating the phenotype and function of immune cells, particularly macrophages. In pro-inflammatory (M1) macrophages, a delayed "lactate clock" leads to histone lactylation that promotes a switch towards an anti-inflammatory (M2-like) phenotype, which is crucial for the resolution of inflammation and wound healing. This process involves the transcriptional activation of genes like Arg1. Dysregulation of this pathway is implicated in inflammatory diseases and the tumor microenvironment, where M2-like tumor-associated macrophages (TAMs) can promote tumor growth.

Emerging Roles in Neurobiology

The brain is a highly metabolic organ, and lactate is a key metabolite in astrocyte-neuron metabolic coupling. While research is still in its early stages, there is growing interest in the potential role of lactoyl-CoA and lysine lactoylation in neuroinflammation and neurodegenerative diseases. Alterations in CoA metabolism have been linked to several neurodegenerative disorders, and the potential for lactate-driven epigenetic changes in neural cells presents a new avenue for investigation in diseases like Alzheimer's and Parkinson's.

Quantitative Data on this compound

The quantification of lactoyl-CoA in mammalian systems has been a critical step in substantiating its biological role. Due to its low abundance compared to other short-chain acyl-CoAs, sensitive mass spectrometry techniques are required.

Parameter Value Cell/Tissue Type Reference
Concentration 1.14 x 10⁻⁸ pmol/cellHepG2 cells
0.011 pmol/10⁶ cellsHepG2 cells
0.0172 pmol/mg wet weightMouse heart tissue
Relative Abundance ~30-250 times lower than acetyl-CoA, succinyl-CoA, and propionyl-CoAHepG2 cells
Comparable to crotonyl-CoAHepG2 cells
LC-MS Detection Limit 0.002 pmol per sample (0.2 fmol on column)N/A
LC-MS Linear Range 0.03 pmol to 500 pmol per sample (R² > 0.998)N/A

Key Metabolic and Signaling Pathways

The biological activity of this compound is best understood through the pathways in which it is produced and consumed.

Proposed Mammalian Biosynthesis of Lactoyl-CoA and Role in Histone Lactoylation

In mammalian cells, the synthesis of lactoyl-CoA from lactate is an area of active investigation. Several enzymes have been proposed to catalyze this reaction, linking glycolysis to epigenetic regulation via histone lactoylation by p300/CBP.

Lactoyl_CoA_Synthesis_and_Lactylation cluster_glycolysis Glycolysis cluster_synthesis Lactoyl-CoA Synthesis cluster_epigenetics Epigenetic Regulation Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate LDH Lactate_in Lactate Lactate->Lactate_in MCT Lactoyl_CoA Lactoyl_CoA Lactylated_Histone Lactylated Histone Lactoyl_CoA->Lactylated_Histone Lactate_in->Lactoyl_CoA ACSS2 / GTPSCS? (Proposed) CoA Coenzyme A CoA->Lactoyl_CoA ATP ATP AMP_PPi AMP + PPi ATP->AMP_PPi Histone Histone Histone->Lactylated_Histone Lactylation Gene_Expression Gene_Expression Lactylated_Histone->Gene_Expression Transcriptional Activation p300 p300/CBP p300->Lactylated_Histone Macrophage_Polarization cluster_m1 M1 Macrophage (Pro-inflammatory) cluster_switch Metabolic-Epigenetic Switch cluster_m2 M2-like Phenotype (Resolution) LPS LPS / IFN-γ M1_Activation M1 Polarization LPS->M1_Activation Glycolysis Increased Glycolysis M1_Activation->Glycolysis Lactate_Prod Lactate Production Glycolysis->Lactate_Prod Lactoyl_CoA Lactoyl-CoA Lactate_Prod->Lactoyl_CoA Histone_Lactylation Histone Lactylation (e.g., H3K18la) Lactoyl_CoA->Histone_Lactylation Gene_Expression Expression of M2 Genes (e.g., Arg1) Histone_Lactylation->Gene_Expression Resolution Inflammation Resolution & Tissue Repair Gene_Expression->Resolution Cancer_Metabolism Warburg Warburg Effect (Aerobic Glycolysis) Lactate High Lactate Warburg->Lactate Lactoyl_CoA Lactoyl-CoA Lactate->Lactoyl_CoA Histone_Lactylation Histone Lactylation Lactoyl_CoA->Histone_Lactylation Oncogenes Oncogenic Gene Expression Histone_Lactylation->Oncogenes Tumor_Progression Tumor Progression (Proliferation, Metastasis, Immune Evasion) Oncogenes->Tumor_Progression Propanoate_Fermentation Lactate (R)-Lactate Lactoyl_CoA This compound Lactate->Lactoyl_CoA Propionyl-CoA Transferase Acryloyl_CoA Acryloyl-CoA Lactoyl_CoA->Acryloyl_CoA Lactoyl-CoA Dehydratase Propionyl_CoA Propionyl-CoA Acryloyl_CoA->Propionyl_CoA Acryloyl-CoA Reductase Propionate Propionate Propionyl_CoA->Propionate Experimental_Workflow Start Hypothesis: Altered Lactate Metabolism Affects Cell Function Perturbation Perturb System: - Lactate Treatment - Glycolysis Inhibitors - Genetic Knockdown (e.g., LDHA) Start->Perturbation Metabolomics Metabolite Analysis: Quantify Lactoyl-CoA (LC-MS/MS) Perturbation->Metabolomics Epigenomics Epigenomic Analysis: - Western Blot (Pan-Kla) - CUT&RUN-seq (H3K18la) Perturbation->Epigenomics Transcriptomics Transcriptomic Analysis: RNA-seq Perturbation->Transcriptomics Phenotype Phenotypic Analysis: - Cell Proliferation Assay - Macrophage Polarization Markers - Gene Expression (qPCR) Perturbation->Phenotype Integration Integrative Analysis Metabolomics->Integration Epigenomics->Integration Transcriptomics->Integration Conclusion Conclusion: Link Lactoyl-CoA levels to epigenetic changes, gene expression, and phenotype Phenotype->Conclusion Integration->Phenotype

References

The Emerging Landscape of Lactoyl-CoA Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The relatively recent discovery of lactoyl-CoA as a key metabolic intermediate has opened up a new frontier in our understanding of cellular regulation. This technical guide provides an in-depth exploration of the discovery, history, and metabolic pathways associated with lactoyl-CoA. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this burgeoning field. The guide details the pivotal discovery of lysine lactylation as a novel post-translational modification and the subsequent identification and quantification of lactoyl-CoA in mammalian systems. It delineates the dual proposed mechanisms for lysine lactylation: an enzymatic pathway involving lactoyl-CoA and lysine acetyltransferases such as p300/CBP, and a non-enzymatic route proceeding through lactoylglutathione, a product of the methylglyoxal pathway. This document provides detailed experimental protocols for the quantification of lactoyl-CoA and the analysis of protein lactylation, alongside a historical perspective that includes early research into bacterial lactoyl-CoA metabolism. Quantitative data are summarized in structured tables, and key metabolic and signaling pathways are visualized through diagrams to facilitate a deeper understanding of this critical metabolic nexus.

A Brief History of Lactoyl-CoA: From Bacterial Metabolism to a Key Epigenetic Regulator

The journey to understanding lactoyl-CoA's role in mammalian cells has been a long and winding one, with its roots in early microbiological studies. For decades, lactoyl-CoA was primarily studied in the context of bacterial anaerobic fermentation. Organisms such as Clostridium propionicum and Megasphaera elsdenii were known to utilize the "acrylate pathway" to convert lactate to propionate, with lactoyl-CoA serving as a key intermediate.[1][2][3] In this pathway, propionyl-CoA transferase facilitates the formation of lactoyl-CoA from lactate.[4] Subsequently, lactoyl-CoA dehydratase, a key enzyme in this process, catalyzes the conversion of lactoyl-CoA to acryloyl-CoA.[2]

The paradigm shifted dramatically in 2019 when Zhang and colleagues published a landmark paper in Nature describing a novel histone post-translational modification: lysine lactylation (Kla). This seminal work demonstrated that the metabolite lactate, long considered a mere byproduct of glycolysis, could serve as a precursor for a histone mark associated with changes in gene expression, particularly in the context of M1 macrophage polarization. The study proposed that this modification was enzymatic and dependent on the presence of lactoyl-CoA, implicating the histone acetyltransferase p300 as a potential "writer" of this new epigenetic mark.

This discovery spurred a flurry of research into the source and significance of lactoyl-CoA in mammalian cells. A critical step forward came in 2020 when Varner et al. reported the first quantitative measurements of lactoyl-CoA in mammalian cells and tissues using liquid chromatography-high-resolution mass spectrometry (LC-HRMS). Their work confirmed the existence of endogenous lactoyl-CoA and provided a robust methodology for its detection and quantification, paving the way for further investigation into its physiological and pathological roles. Concurrently, another study proposed a parallel, non-enzymatic pathway for lysine lactylation, suggesting that lactoylglutathione, derived from the glycolysis byproduct methylglyoxal, could also act as a lactyl group donor.

These foundational discoveries have established lactoyl-CoA as a critical signaling molecule that links cellular metabolism, particularly glycolysis, with epigenetic regulation and protein function. The ongoing exploration of lactoyl-CoA metabolism holds significant promise for understanding and targeting diseases with a strong metabolic component, such as cancer, inflammatory disorders, and metabolic syndrome.

The Dual Origins of Lysine Lactylation: Enzymatic and Non-Enzymatic Pathways

The lactylation of lysine residues on proteins, a key downstream event of lactoyl-CoA metabolism, is thought to occur through two distinct mechanisms: an enzymatic pathway mediated by lactoyl-CoA and a non-enzymatic pathway involving lactoylglutathione.

The Enzymatic Pathway: Lactoyl-CoA as a Substrate for Lysine Acetyltransferases

The primary enzymatic pathway for lysine lactylation involves the direct transfer of a lactyl group from lactoyl-CoA to the ε-amino group of a lysine residue on a target protein. This reaction is catalyzed by enzymes known as lysine acetyltransferases (KATs), which exhibit promiscuous activity with various acyl-CoAs.

The histone acetyltransferases p300 (also known as KAT3B) and CBP (CREB-binding protein, also known as KAT3A) have been identified as major "writers" of lysine lactylation. In vitro transcription assays have demonstrated that lysine lactoylation is dependent on the presence of both p300 and lactoyl-CoA. While detailed kinetic parameters of p300 and CBP with lactoyl-CoA are still being elucidated, molecular docking studies suggest a specific and efficient binding of lactoyl-CoA to the active site of p300, similar to its preferred substrate, acetyl-CoA. Other KATs, including TIP60 (KAT5) and HBO1 (KAT7), have also been implicated in mediating lactylation of specific protein targets.

The formation of lactoyl-CoA from lactate in mammalian cells is an area of active investigation, as a dedicated lactoyl-CoA synthetase has not yet been identified. It is hypothesized that existing acyl-CoA synthetases or CoA transferases may facilitate this conversion.

The Non-Enzymatic Pathway: A Role for the Methylglyoxal Pathway and Lactoylglutathione

A parallel, non-enzymatic mechanism for lysine lactylation has been proposed, which originates from the detoxification of the reactive glycolytic byproduct, methylglyoxal (MGO). In this pathway, MGO spontaneously reacts with glutathione (GSH) to form hemithioacetal, which is then converted to S-D-lactoylglutathione (LGSH) by the enzyme glyoxalase 1 (GLO1). LGSH can then act as a donor for the non-enzymatic transfer of a D-lactyl group to lysine residues. The hydrolysis of LGSH by glyoxalase 2 (GLO2) to D-lactate and GSH competes with this non-enzymatic lactylation. This pathway is particularly relevant under conditions of high glycolytic flux, where MGO production is elevated.

Signaling Pathways and Logical Relationships

The interplay between glycolysis, the methylglyoxal pathway, and the subsequent enzymatic and non-enzymatic lactylation of proteins creates a complex regulatory network. The following diagrams, generated using the DOT language, illustrate these key pathways and relationships.

Lactoyl_CoA_Metabolism cluster_glycolysis Glycolysis cluster_mgo Methylglyoxal Pathway cluster_lactoylation Lysine Lactylation Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate Pyruvate->Lactate LDH Methylglyoxal Methylglyoxal Pyruvate->Methylglyoxal Glycolytic byproduct Lactoyl-CoA Lactoyl-CoA Lactate->Lactoyl-CoA Acyl-CoA Synthetase? Lactoylglutathione Lactoylglutathione Methylglyoxal->Lactoylglutathione GLO1 Protein Lactylation (Non-Enzymatic) Protein Lactylation (Non-Enzymatic) Lactoylglutathione->Protein Lactylation (Non-Enzymatic) Protein Lactylation (Enzymatic) Protein Lactylation (Enzymatic) Lactoyl-CoA->Protein Lactylation (Enzymatic) p300/CBP Gene Expression\nRegulation Gene Expression Regulation Protein Lactylation (Enzymatic)->Gene Expression\nRegulation Enzyme Activity\nRegulation Enzyme Activity Regulation Protein Lactylation (Non-Enzymatic)->Enzyme Activity\nRegulation

Overview of Lactoyl-CoA Metabolism and Lysine Lactylation Pathways.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_validation Validation Cells/Tissues Cells/Tissues Homogenization\n(e.g., in TCA or Acetonitrile/Isopropanol) Homogenization (e.g., in TCA or Acetonitrile/Isopropanol) Cells/Tissues->Homogenization\n(e.g., in TCA or Acetonitrile/Isopropanol) Protein Precipitation\n& Centrifugation Protein Precipitation & Centrifugation Homogenization\n(e.g., in TCA or Acetonitrile/Isopropanol)->Protein Precipitation\n& Centrifugation Supernatant\n(containing Acyl-CoAs) Supernatant (containing Acyl-CoAs) Protein Precipitation\n& Centrifugation->Supernatant\n(containing Acyl-CoAs) LC Separation\n(Reversed-Phase C18) LC Separation (Reversed-Phase C18) Supernatant\n(containing Acyl-CoAs)->LC Separation\n(Reversed-Phase C18) Mass Spectrometry\n(HRMS or MS/MS) Mass Spectrometry (HRMS or MS/MS) LC Separation\n(Reversed-Phase C18)->Mass Spectrometry\n(HRMS or MS/MS) Data Analysis\n(Quantification against standard curve) Data Analysis (Quantification against standard curve) Mass Spectrometry\n(HRMS or MS/MS)->Data Analysis\n(Quantification against standard curve) Comparison with\nIsotopically Labeled Internal Standard Comparison with Isotopically Labeled Internal Standard Data Analysis\n(Quantification against standard curve)->Comparison with\nIsotopically Labeled Internal Standard

Experimental Workflow for Lactoyl-CoA Quantification.

Quantitative Data Summary

The quantification of lactoyl-CoA has revealed it to be a low-abundance metabolite compared to other short-chain acyl-CoAs. The following tables summarize the key quantitative findings from seminal studies.

Table 1: Concentration of Lactoyl-CoA and Other Acyl-CoAs in Mammalian Cells and Tissues

MetaboliteConcentration in HepG2 cells (pmol/106 cells)Concentration in Mouse Heart (pmol/mg wet weight)
Lactoyl-CoA 0.011 ± 0.003 0.0179 ± 0.0153
Acetyl-CoA10.644 ± 1.3645.77 ± 3.08
Propionyl-CoA3.532 ± 0.6520.476 ± 0.224
Succinyl-CoA25.467 ± 2.818Not Reported
Crotonoyl-CoA0.032 ± 0.015Not Reported

Data are presented as mean ± standard deviation.

Table 2: Relative Abundance of Lactoyl-CoA

Comparison Tissue/Cell TypeAcyl-CoA Compared ToFold Lower Abundance of Lactoyl-CoAReference
HepG2 CellsAcetyl-CoA~968-fold
HepG2 CellsPropionyl-CoA~321-fold
HepG2 CellsSuccinyl-CoA~2315-fold
HepG2 CellsCrotonoyl-CoA~3-fold
Mouse HeartAcetyl-CoA~322-fold
Mouse HeartPropionyl-CoA~27-fold

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in the study of lactoyl-CoA metabolism.

Quantification of Lactoyl-CoA by LC-HRMS

This protocol is adapted from Varner et al. (2020).

5.1.1. Materials and Reagents

  • Trichloroacetic acid (TCA), 10% (w/v) in water, ice-cold

  • Acetonitrile (ACN), LC-MS grade

  • Isopropanol (IPA), LC-MS grade

  • Potassium phosphate monobasic (KH2PO4), 100 mM, pH 4.9

  • Glacial acetic acid

  • Solid Phase Extraction (SPE) columns (e.g., Oasis HLB)

  • Lactoyl-CoA standard

  • Isotopically labeled internal standard (e.g., 13C315N1-pantothenate-derived acyl-CoAs)

5.1.2. Sample Preparation from Cultured Cells

  • Aspirate culture medium from adherent cells on a 10 cm plate.

  • Immediately add 1 mL of ice-cold 10% TCA to the plate.

  • Scrape the cells and transfer the lysate to a 1.5 mL microcentrifuge tube.

  • Spike the sample with the internal standard.

  • Sonicate the sample on ice (e.g., 12 pulses of 0.5 seconds).

  • Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet the protein.

  • Transfer the supernatant containing the acyl-CoAs to a new tube for LC-MS analysis.

5.1.3. Sample Preparation from Tissues

  • Flash-freeze the tissue sample in liquid nitrogen immediately after collection.

  • Weigh the frozen tissue (~10 mg).

  • Homogenize the frozen tissue in an appropriate extraction buffer, such as a mixture of acetonitrile and isopropanol (e.g., 3:1 v/v), containing the internal standard.

  • Sonicate the homogenate on ice (e.g., 60 pulses of 0.5 seconds).

  • Add 100 mM KH2PO4 (pH 6.7) and vortex.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube, acidify with glacial acetic acid, and proceed with SPE cleanup if necessary.

5.1.4. LC-MS/MS Analysis

  • Chromatography: Use a C18 reversed-phase column (e.g., Acquity UPLC BEH C18). The mobile phases typically consist of an aqueous solution with a weak acid (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent like acetonitrile. A gradient elution is used to separate the acyl-CoAs.

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode. For high-resolution mass spectrometry (HRMS), monitor the accurate mass of the [M+H]+ ion for lactoyl-CoA (m/z 840.1436). For tandem mass spectrometry (MS/MS), select the precursor ion (m/z 840.1) and monitor for characteristic product ions.

  • Quantification: Generate a standard curve using a serial dilution of the lactoyl-CoA standard. Normalize the peak area of endogenous lactoyl-CoA to the peak area of the internal standard and quantify using the standard curve.

In Vitro Histone Lactylation Assay

This protocol is a general guideline for assessing the lactyltransferase activity of enzymes like p300/CBP.

5.2.1. Materials and Reagents

  • Recombinant p300 or CBP enzyme

  • Histone H3 or H4 peptides or full-length histones

  • Lactoyl-CoA

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)

  • Anti-lactyllysine antibody

  • Secondary antibody conjugated to HRP or a fluorescent dye

  • SDS-PAGE gels and western blotting apparatus

  • Chemiluminescent or fluorescent detection reagents

5.2.2. Assay Procedure

  • Set up the reaction mixture in a microcentrifuge tube:

    • Reaction buffer

    • Histone substrate (e.g., 1-5 µg)

    • Lactoyl-CoA (e.g., 50-100 µM)

    • Recombinant p300/CBP enzyme (e.g., 100-500 ng)

  • Incubate the reaction at 30°C for 1-2 hours.

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Boil the samples at 95°C for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

  • Incubate the membrane with the anti-lactyllysine primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent or fluorescent substrate and an appropriate imaging system.

Conclusion and Future Directions

The discovery of lactoyl-CoA as a key player in a novel post-translational modification has fundamentally altered our understanding of lactate's role in cellular physiology. No longer just a metabolic waste product, lactate, through its conversion to lactoyl-CoA, is now recognized as a critical signaling molecule that directly links the metabolic state of a cell to its epigenetic landscape and proteomic function. The dual pathways of enzymatic and non-enzymatic lysine lactylation provide a nuanced mechanism for cellular regulation in response to metabolic shifts.

This technical guide has provided a comprehensive overview of the history, discovery, and metabolic pathways of lactoyl-CoA. The detailed experimental protocols and summarized quantitative data offer a valuable resource for researchers entering this exciting field.

Many questions, however, remain to be answered. The identity of the mammalian enzyme(s) responsible for converting lactate to lactoyl-CoA is a critical missing piece of the puzzle. A deeper understanding of the substrate specificity and kinetic parameters of p300/CBP and other potential lactyltransferases is needed to fully appreciate the dynamics of enzymatic lactylation. Furthermore, the interplay and relative contributions of the enzymatic and non-enzymatic pathways in different cellular contexts and disease states warrant further investigation.

The exploration of lactoyl-CoA metabolism and lysine lactylation is poised to yield significant insights into the pathogenesis of a wide range of diseases, including cancer, inflammatory disorders, and metabolic diseases. The development of therapeutic strategies targeting the enzymes involved in lactoyl-CoA synthesis and utilization holds great promise for novel treatments for these conditions. The continued investigation into this fascinating area of metabolism will undoubtedly uncover new layers of complexity in cellular regulation and open up new avenues for therapeutic intervention.

References

The Role of (R)-Lactoyl-CoA in Cellular Signaling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the emerging role of lactoyl-CoA in cellular signaling, with a focus on its function as a key mediator of lysine lactoylation, a recently discovered post-translational modification (PTM). We delve into the enzymatic and non-enzymatic pathways of lactoyl-CoA formation, its downstream effectors, and the subsequent impact on gene expression and cellular processes. This document synthesizes current literature to provide quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

A Note on Stereochemistry: The predominant physiological enantiomer of lactate in mammals is L-lactate, which gives rise to L-lactoyl-CoA or (S)-lactoyl-CoA. Consequently, the majority of current research on lactoylation in mammalian systems focuses on this isomer. While bacterial enzymes that utilize (R)-lactoyl-CoA exist, this guide will primarily focus on the role of the more extensively studied L-lactoyl-CoA in mammalian cellular signaling, while acknowledging the existence and potential roles of its (R)-enantiomer.

Introduction: Lactoyl-CoA as a Signaling Metabolite

Acyl-coenzyme A (acyl-CoA) thioesters are central intermediates in cellular metabolism, primarily recognized for their roles in energy production and lipid biosynthesis.[1] However, a growing body of evidence highlights their function as signaling molecules that link the metabolic state of a cell to the regulation of protein function and gene expression through lysine acylation.[2] In this context, lactoyl-CoA has emerged as a critical acyl donor for a novel post-translational modification known as lysine lactoylation.[1][3]

This modification is particularly significant as it directly connects glycolysis and the production of lactate—a metabolite once considered a metabolic waste product—to epigenetic regulation.[1] Conditions that lead to elevated lactate levels, such as the Warburg effect in cancer, hypoxia, and inflammatory responses, are associated with increased histone lactoylation, which in turn modulates gene expression programs. For instance, in M1 macrophages, a "lactate clock" has been proposed, where the delayed accumulation of histone lactylation following bacterial challenge leads to the expression of homeostatic genes involved in wound healing, such as Arg1.

This guide will explore the multifaceted role of lactoyl-CoA in these signaling cascades, from its synthesis to its ultimate impact on cellular function.

Formation of Lactoyl-CoA

The generation of lactoyl-CoA in mammalian cells is a topic of active investigation, with evidence supporting both enzymatic and non-enzymatic pathways.

Enzymatic Synthesis

While a dedicated lactoyl-CoA synthetase has not been fully characterized in mammalian biochemistry, recent studies have identified existing enzymes that can perform this function.

  • Acetyl-CoA Synthetase 2 (ACSS2): This enzyme, known for converting acetate to acetyl-CoA, has been identified as a bona fide lactoyl-CoA synthetase. In the context of brain tumors, EGFR activation leads to ERK-mediated phosphorylation of ACSS2, its translocation to the nucleus, and subsequent formation of a complex with lysine acetyltransferase 2A (KAT2A), where it produces lactoyl-CoA for histone lactylation.

  • GTP-specific Succinyl-CoA Synthetase (GTPSCS): Also known as SUCLG2, this enzyme has been identified as a nuclear lactoyl-CoA synthetase. The crystal structure of GTPSCS in complex with L-lactate has been resolved, providing mechanistic insights into this activity. In glioma, GTPSCS collaborates with the acetyltransferase p300 to regulate histone lactylation and promote proliferation.

Non-Enzymatic Formation

An alternative route for the generation of lactoylated proteins and potentially lactoyl-CoA involves the glyoxalase system and the intermediate S-D-lactoylglutathione (LGSH).

  • From Lactoylglutathione (LGSH): The glycolytic byproduct methylglyoxal is converted to LGSH by glyoxalase 1 (GLO1). LGSH can then non-enzymatically transfer its lactyl group to lysine residues on proteins. Furthermore, a spontaneous S-to-S acyl transfer from LGSH to Coenzyme A has been demonstrated, yielding lactoyl-CoA. This pathway suggests that LGSH, and not just intracellular lactate, is a key driver of lactoylation.

The interplay between these enzymatic and non-enzymatic pathways in generating the cellular pool of lactoyl-CoA is an area of ongoing research.

Lactoyl_CoA_Formation Figure 1: Pathways of Lactoyl-CoA Formation and Lysine Lactoylation metabolite metabolite enzyme enzyme process process protein protein modification modification Lactate Lactate ACSS2 ACSS2 Lactate->ACSS2 GTPSCS GTPSCS Lactate->GTPSCS CoA CoA CoA->ACSS2 CoA->GTPSCS Lactoyl_CoA (L/R)-Lactoyl-CoA ACSS2->Lactoyl_CoA Enzymatic Synthesis GTPSCS->Lactoyl_CoA Enzymatic Synthesis p300_CBP p300/CBP, GCN5 Lactoyl_CoA->p300_CBP Methylglyoxal Methylglyoxal GLO1 GLO1 Methylglyoxal->GLO1 Glutathione Glutathione Glutathione->GLO1 LGSH Lactoylglutathione GLO1->LGSH LGSH->Lactoyl_CoA Spontaneous acyl transfer GLO2 GLO2 LGSH->GLO2 D_Lactate D-Lactate GLO2->D_Lactate Histone Histone Histone->p300_CBP Non_histone_protein Non-histone Protein Non_histone_protein->p300_CBP Lactylated_Histone Lactylated Histone HDAC1_3 HDAC1-3 Lactylated_Histone->HDAC1_3 Delactylation ('Eraser') SIRT1_3 SIRT1-3 Lactylated_Histone->SIRT1_3 Delactylation ('Eraser') TRIM33 TRIM33, Brg1, DPF2 Lactylated_Histone->TRIM33 Recognition ('Reader') Gene_Expression Gene Expression Lactylated_Histone->Gene_Expression Lactylated_Non_histone Lactylated Non-histone Protein Lactylated_Non_histone->HDAC1_3 Lactylated_Non_histone->SIRT1_3 p300_CBP->Lactylated_Histone Lactylation ('Writer') p300_CBP->Lactylated_Non_histone Lactylation ('Writer') HDAC1_3->Histone HDAC1_3->Non_histone_protein SIRT1_3->Histone SIRT1_3->Non_histone_protein TRIM33->Gene_Expression

Figure 1: Pathways of Lactoyl-CoA Formation and Lysine Lactoylation.

Regulation and Function of Lysine Lactoylation

The lactoylation of lysine residues is a dynamic process regulated by "writers," "erasers," and "readers," analogous to other well-characterized PTMs like acetylation.

Writers: Installing the Mark

The enzymes responsible for transferring the lactyl group from lactoyl-CoA to lysine residues are primarily histone acetyltransferases (HATs), demonstrating their broader acyltransferase activity.

  • p300/CBP: The transcriptional coactivators p300 and its paralog, CREB-binding protein (CBP), are major writers of lysine lactoylation. Overexpression of p300 increases histone lactylation levels, while its knockdown has the opposite effect.

  • GCN5: A member of the GNAT family of acetyltransferases, GCN5 has also been shown to function as a writer of lysine lactoylation.

Erasers: Removing the Mark

The removal of lysine lactoylation is catalyzed by histone deacetylases (HDACs).

  • Class I HDACs (HDAC1-3): These enzymes have been identified as robust delactylases both in vitro and in cells. They are capable of removing both L- and D-lactoyl groups from lysine residues.

  • Sirtuins (SIRT1-3): These NAD+-dependent deacetylases also exhibit delactylase activity, although they are generally less efficient than HDAC1-3.

Readers: Interpreting the Mark

"Reader" proteins recognize and bind to specific PTMs, translating the modification into downstream cellular signals. The identification of lactoylation readers is an emerging area of research.

  • Bromodomain-containing proteins: Due to the structural similarity between lactylation and acetylation, bromodomains, which are known acetyl-lysine readers, have been investigated for their ability to bind lactoylated lysines.

    • TRIM33: A screen of 28 bromodomains identified TRIM33 as a novel reader of histone lactoylation. A unique glutamic acid residue in its binding pocket confers this specificity.

  • Other potential readers:

    • Brg1: This bromodomain-containing protein has been shown to interact with H3K18la, influencing cell reprogramming.

    • DPF2: Identified through photoaffinity probes, Double PHD Fingers 2 is a specific reader of H3K14la.

    • YEATS domains: While primarily known as readers of acetylation and crotonylation, the potential for YEATS domains to recognize lactoylation is an area for future investigation.

Downstream Signaling and Cellular Consequences

The primary consequence of this compound-dependent lysine lactoylation is the regulation of gene expression. Histone lactoylation is generally associated with active chromatin and the stimulation of transcription.

  • Macrophage Polarization: As mentioned, histone lactoylation plays a role in the late phase of M1 macrophage polarization by inducing homeostatic gene expression.

  • Somatic Cell Reprogramming: The transcription factor Glis1 promotes a metabolic shift towards glycolysis, leading to increased lactate and H3K18la, which enhances the expression of pluripotency genes.

  • Cancer Progression: In glioma, the GTPSCS/p300 complex drives H3K18la and the expression of oncogenic genes like GDF15, promoting tumor proliferation and radioresistance. Similarly, the ACSS2-KAT2A pathway promotes the expression of genes involved in tumor growth and immune evasion, such as those in the Wnt/β-catenin and NF-κB pathways, as well as PD-L1.

  • Neuronal Plasticity: Lactate has been shown to induce the expression of synaptic plasticity-related immediate-early genes such as Arc, c-Fos, and Zif268 in an NMDA receptor-dependent manner.

Quantitative Data

The cellular concentration of lactoyl-CoA is significantly lower than that of other major short-chain acyl-CoAs, suggesting that it may be a rate-limiting substrate for lactoylation under certain conditions.

Table 1: Cellular Concentrations of Lactoyl-CoA and Other Acyl-CoAs

Acyl-CoA Concentration (pmol/106 HepG2 cells) Reference(s)
Acetyl-CoA 10.644
Succinyl-CoA 25.467
Propionyl-CoA 3.532
Crotonoyl-CoA 0.032

| Lactoyl-CoA | 0.011 | |

Table 2: Kinetic Parameters of Enzymes Involved in Lactoyl-CoA Metabolism

Enzyme Substrate Km Reference(s)
GTPSCS Lactate 15.32 ± 1.28 mM
p300 Acetyl-CoA ~0.5-10 µM (varies by histone site)
GCN5 Acetyl-CoA 0.62 ± 0.14 µM (human)

| HDAC8 | Acetylated Peptide | Varies widely (µM to mM range) | |

Note: Kinetic data for p300 and GCN5 with lactoyl-CoA as a substrate are not yet well-defined in the literature.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of lactoyl-CoA and lysine lactoylation.

Synthesis of L-Lactoyl-CoA

This protocol is adapted from previously described methods.

  • Activation of L-lactic acid:

    • Dissolve L-lactic acid (1.0 mmol) and N-hydroxysuccinimide (NHS) (1.0 mmol) in anhydrous tetrahydrofuran (THF).

    • Add a solution of dicyclohexylcarbodiimide (DCC) (1.0 mmol) in THF dropwise to the lactic acid solution at room temperature with stirring.

    • Stir the reaction mixture overnight at room temperature.

    • Remove the resulting dicyclohexylurea precipitate by vacuum filtration.

    • Condense the filtrate under reduced pressure to yield L-lactyl-NHS, which can be used without further purification.

  • Coupling to Coenzyme A:

    • Dissolve Coenzyme A (e.g., 33 µmol) in an aqueous bicarbonate solution (e.g., 0.5 M, pH 8).

    • Add a solution of L-lactyl-NHS (e.g., 50 µmol) in methanol to the Coenzyme A solution.

    • Stir at room temperature for approximately 3 hours.

    • Neutralize the reaction with trifluoroacetic acid (TFA).

  • Purification:

    • Immediately purify the crude product by C18-reversed-phase chromatography using a water/acetonitrile gradient with 0.05% TFA.

In Vitro Histone Lactoylation Assay

This representative protocol is based on the known function of p300 as a lactoyl-transferase.

  • Reaction Setup:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF).

    • In a microcentrifuge tube, combine recombinant p300 enzyme, histone H3 or H4 substrate (or peptides thereof), and the reaction buffer.

    • Initiate the reaction by adding L-lactoyl-CoA to a final concentration in the low micromolar range.

  • Incubation:

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

  • Stopping the Reaction:

    • Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

  • Analysis:

    • Analyze the reaction products by SDS-PAGE followed by Western blotting using an anti-lactyllysine antibody.

    • Alternatively, for quantitative analysis, the reaction can be quenched and analyzed by mass spectrometry.

Mass Spectrometry-Based Analysis of Lysine Lactoylation

This protocol provides a general workflow for the identification and quantification of lactoylation sites.

MS_Workflow Figure 2: Mass Spectrometry Workflow for Lactoylation Analysis cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_ms Mass Spectrometry cluster_output Output Cell_Lysis Cell Lysis & Protein Extraction Reduction_Alkylation Reduction & Alkylation Cell_Lysis->Reduction_Alkylation Proteolytic_Digestion Proteolytic Digestion (e.g., Trypsin) Reduction_Alkylation->Proteolytic_Digestion Peptide_Desalting Peptide Desalting (C18) Proteolytic_Digestion->Peptide_Desalting Affinity_Enrichment Affinity Enrichment with Anti-Lactyllysine Antibody Peptide_Desalting->Affinity_Enrichment LC_MSMS LC-MS/MS Analysis Affinity_Enrichment->LC_MSMS Data_Analysis Database Searching & Bioinformatics Analysis LC_MSMS->Data_Analysis Identification Identification of Lactoylated Proteins and Sites Data_Analysis->Identification Quantification Label-free or Labeled Quantification Data_Analysis->Quantification

Figure 2: Mass Spectrometry Workflow for Lactoylation Analysis.

  • Protein Extraction and Digestion:

    • Lyse cells or tissues in a buffer containing protease and deacetylase/delactylase inhibitors.

    • Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

    • Digest proteins into peptides using a protease such as trypsin.

  • Enrichment of Lactoylated Peptides:

    • Incubate the peptide mixture with agarose beads conjugated to a pan-specific anti-lactyllysine antibody to enrich for lactoylated peptides.

    • Wash the beads extensively to remove non-specifically bound peptides.

    • Elute the enriched peptides.

  • LC-MS/MS Analysis:

    • Separate the peptides by reverse-phase liquid chromatography coupled online to a high-resolution mass spectrometer.

    • Acquire tandem mass spectra (MS/MS) of the peptide ions.

  • Data Analysis:

    • Search the MS/MS data against a protein database to identify peptide sequences.

    • Include lactylation (+72.021 Da) as a variable modification on lysine residues.

    • Use software such as MaxQuant or Spectronaut for protein identification and label-free quantification.

CUT&RUN for Genomic Profiling of Histone Lactoylation

This protocol is adapted from published methods for Cleavage Under Targets & Release Using Nuclease (CUT&RUN).

  • Cell Preparation and Immobilization:

    • Harvest fresh or lightly fixed cells.

    • Bind the cells to activated Concanavalin A-coated magnetic beads.

  • Permeabilization and Antibody Incubation:

    • Permeabilize the cells with a digitonin-containing buffer.

    • Incubate with a primary antibody specific for the histone lactoylation mark of interest (e.g., anti-H3K18la). Include positive (e.g., anti-H3K4me3) and negative (e.g., IgG isotype) controls.

  • pAG-MNase Binding and Activation:

    • Incubate the antibody-bound cells with a protein A/G-Micrococcal Nuclease (pAG-MNase) fusion protein.

    • Activate the MNase by adding Ca2+, leading to the cleavage of DNA surrounding the antibody-bound chromatin.

  • Fragment Release and DNA Purification:

    • Stop the reaction and release the cleaved chromatin fragments.

    • Separate the magnetic beads (containing bulk chromatin) from the supernatant (containing the targeted fragments).

    • Purify the DNA from the supernatant.

  • Analysis:

    • Quantify the enriched DNA by qPCR for specific target loci or prepare libraries for next-generation sequencing (NGS) to obtain a genome-wide profile of the histone lactoylation mark.

Conclusion and Future Directions

The discovery of lactoyl-CoA as a signaling metabolite that fuels lysine lactoylation has opened a new frontier in our understanding of how cellular metabolism and epigenetic regulation are intertwined. This guide has provided a comprehensive overview of the current knowledge in this rapidly evolving field, from the molecular pathways of lactoyl-CoA synthesis to the functional consequences of the PTM it enables.

Several key questions remain to be addressed:

  • What is the full spectrum of lactoyl-CoA synthetases and their regulation in different cellular contexts and tissues?

  • What is the complete repertoire of "reader" proteins for lysine lactoylation, and how do they translate this mark into specific downstream signals?

  • What is the interplay between enzymatic and non-enzymatic lactoylation pathways?

  • What is the therapeutic potential of targeting the writers, erasers, and readers of lactoylation in diseases such as cancer and inflammatory disorders?

The experimental protocols and conceptual frameworks presented here provide a foundation for researchers to further explore these questions and unravel the full complexity of lactoyl-CoA-mediated signaling.

References

The Enigmatic Genesis of (R)-Lactoyl-CoA in Mammalian Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-lactoyl-CoA is an emerging metabolite of significant interest, acting as the acyl donor for the recently discovered post-translational modification, lysine lactoylation. This modification, particularly on histones, provides a direct link between cellular metabolic states, such as the Warburg effect, and epigenetic regulation of gene expression. Understanding the biosynthetic pathway of this compound is therefore critical for elucidating its role in physiology and disease, and for the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway in mammalian cells, including quantitative data, detailed experimental protocols, and visual representations of the key metabolic and signaling cascades. While the upstream pathway leading to the precursor D-lactate is well-characterized, the specific mammalian enzyme responsible for the final conversion to this compound remains an active area of investigation.

The Upstream Biosynthetic Pathway: From Glucose to D-Lactate

The primary route for the synthesis of D-lactate, the stereospecific precursor of this compound, is the methylglyoxal pathway, a branch of glycolysis. This pathway becomes particularly active under conditions of high glycolytic flux.

Formation of Methylglyoxal

Under conditions of high glucose uptake, the glycolytic intermediates dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P) can be non-enzymatically converted to the highly reactive dicarbonyl compound, methylglyoxal (MG). This reaction involves the spontaneous elimination of a phosphate group.[1]

The Glyoxalase System: Detoxification of Methylglyoxal and Production of D-Lactate

The detoxification of the cytotoxic methylglyoxal is carried out by the ubiquitous glyoxalase system, which consists of two enzymes, Glyoxalase I (GLO1) and Glyoxalase II (GLO2), and requires glutathione (GSH) as a cofactor.[2] This system catalyzes the conversion of methylglyoxal to D-lactate.[3]

  • Glyoxalase I (GLO1): Methylglyoxal spontaneously reacts with GSH to form a hemithioacetal. GLO1 then catalyzes the isomerization of this hemithioacetal to S-D-lactoylglutathione.[3]

  • Glyoxalase II (GLO2): GLO2 hydrolyzes S-D-lactoylglutathione to regenerate GSH and produce D-lactate.[3]

The net reaction of the glyoxalase system is the conversion of one molecule of methylglyoxal to one molecule of D-lactate.

The Final Step: A Missing Link in Mammalian Biochemistry

The conversion of D-lactate to this compound is the final and currently least understood step in the biosynthesis of this critical metabolite. As of the current body of scientific literature, a specific mammalian "lactoyl-CoA synthetase" or transferase that directly activates D-lactate to its CoA thioester has not been definitively identified. While bacterial propionyl-CoA transferases have been shown to exhibit broad substrate specificity and can utilize lactate, a homologous enzyme with this function for D-lactate in mammals is yet to be characterized. The existence of this compound in mammalian cells and its role in enzymatic lactoylation strongly suggest that such an enzyme exists, and its discovery is a key area for future research.

Quantitative Data

This compound is a low-abundance acyl-CoA in mammalian cells and tissues. Its concentration is comparable to that of crotonyl-CoA but is significantly lower than major acyl-CoAs such as acetyl-CoA, succinyl-CoA, and propionyl-CoA.

Metabolite Concentration in HepG2 Cells (pmol/10^6 cells) Concentration in Mouse Heart (pmol/mg wet weight) Reference
Lactoyl-CoA0.011 ± 0.0030.0172
Crotonoyl-CoA0.032 ± 0.015Not Reported
Acetyl-CoA10.644 ± 1.364Not Reported
Succinyl-CoA25.467 ± 2.818Not Reported
Propionyl-CoA3.532 ± 0.652Not Reported

Table 1: Concentrations of Lactoyl-CoA and other short-chain acyl-CoAs in mammalian cells and tissues.

Experimental Protocols

The detection and quantification of the low-abundance this compound requires sensitive and specific analytical methods. Liquid chromatography-high resolution mass spectrometry (LC-HRMS) is the current gold standard.

Synthesis of Lactoyl-CoA Standard

A pure standard is essential for the accurate identification and quantification of lactoyl-CoA.

  • Procedure: L-lactic acid is reacted with N-hydroxysuccinimide (NHS) in the presence of dicyclohexylcarbodiimide (DCC) in anhydrous tetrahydrofuran (THF) to form L-lactyl-NHS. The L-lactyl-NHS is then reacted with Coenzyme A trilithium salt in a solution of sodium bicarbonate in water/methanol. The resulting lactoyl-CoA can be purified by preparative HPLC.

  • Characterization: The identity and purity of the synthesized lactoyl-CoA should be confirmed by 1H NMR and LC-HRMS. For HRMS, the [MH]+ ion for lactoyl-CoA is expected at m/z 840.1436.

Acyl-CoA Extraction from Mammalian Cells
  • Materials:

    • Ice-cold 10% (w/v) trichloroacetic acid (TCA) in water

    • Internal standard (e.g., isotopically labeled acyl-CoA)

    • Solid-phase extraction (SPE) columns (e.g., Oasis HLB)

    • Methanol

    • 25 mM ammonium acetate in methanol

    • 5% (w/v) 5-sulfosalicylic acid (SSA) in HPLC-grade water

  • Protocol:

    • Aspirate the culture medium from adherent cells.

    • Immediately add 1 mL of ice-cold 10% TCA to the plate.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Spike the sample with an internal standard.

    • Sonicate the sample (e.g., 12 x 0.5 s pulses).

    • Pellet the protein by centrifugation at 17,000 x g for 10 minutes at 4°C.

    • Purify the cleared supernatant using an SPE column:

      • Wash the column with 1 mL of methanol.

      • Equilibrate the column with 1 mL of water.

      • Load the sample.

      • Desalt the column with 1 mL of water.

      • Elute the acyl-CoAs with 1 mL of methanol containing 25 mM ammonium acetate.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 55 µL of 5% SSA.

LC-HRMS Parameters for Lactoyl-CoA Quantification
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q Exactive Plus).

  • Chromatography:

    • Column: A C18 reversed-phase column is suitable.

    • Mobile Phases: A gradient of mobile phase A (e.g., 2% acetonitrile in 100 mM ammonium formate, pH 5.0) and mobile phase B (e.g., methanol) can be used for separation.

    • Flow Rate: A flow rate of around 40 µl/min is typical for microLC systems.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI).

    • Detection: Full scan MS and targeted MS/MS (parallel reaction monitoring, PRM) can be used.

    • Precursor Ion (m/z): 840.1436 for [M+H]+ of lactoyl-CoA.

    • Fragment Ions (m/z): Major product ions for lactoyl-CoA include those corresponding to the CoA moiety.

  • Quantification: Quantification is achieved by comparing the peak area of endogenous lactoyl-CoA to that of the internal standard. A calibration curve generated with the synthetic lactoyl-CoA standard should be used for absolute quantification.

Mandatory Visualizations

Biosynthesis_of_R_Lactoyl_CoA cluster_glycolysis Glycolysis cluster_methylglyoxal_pathway Methylglyoxal Pathway cluster_glyoxalase_system Glyoxalase System cluster_final_step Proposed Final Step (Enzyme Unknown) Glucose Glucose G3P_DHAP G3P / DHAP Glucose->G3P_DHAP Methylglyoxal Methylglyoxal G3P_DHAP->Methylglyoxal Non-enzymatic S_D_Lactoylglutathione S-D-Lactoylglutathione Methylglyoxal->S_D_Lactoylglutathione GLO1 GLO1 GLO1 GLO2 GLO2 GSH_out GSH GLO2->GSH_out GSH_in GSH GSH_in->GLO1 D_Lactate D-Lactate S_D_Lactoylglutathione->D_Lactate GLO2 Lactoyl_CoA This compound D_Lactate->Lactoyl_CoA ? CoA_SH CoA-SH Unknown_Enzyme Putative Lactyl-CoA Synthetase/ Transferase CoA_SH->Unknown_Enzyme Unknown_Enzyme->Lactoyl_CoA

Caption: Biosynthesis pathway of this compound in mammalian cells.

Experimental_Workflow_Lactoyl_CoA_Quantification start Mammalian Cell Culture extraction Acyl-CoA Extraction (10% TCA) start->extraction spe Solid-Phase Extraction (SPE) extraction->spe Add Internal Standard analysis LC-HRMS Analysis spe->analysis Elute and Reconstitute quantification Data Analysis and Quantification analysis->quantification Peak Integration

References

The Enzymatic Synthesis of (R)-Lactoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-lactoyl-CoA is a critical intermediate in various metabolic pathways and has garnered significant interest as a precursor for the biosynthesis of biodegradable and biocompatible lactate-based copolymers.[1][2] Furthermore, its role as a donor for the recently discovered post-translational modification, lysine lactoylation, has implicated it in cellular signaling and gene regulation.[3][4][5] This guide provides an in-depth overview of the enzymes responsible for this compound production, their biochemical characteristics, the experimental protocols for their study, and their metabolic context.

Core Enzymes in this compound Production: Acetyl-CoA:Lactate CoA-Transferases

The primary enzymes identified for the production of this compound are Acetyl-CoA: lactate CoA-transferases (ALCTs). These enzymes catalyze the transfer of a CoA moiety from acetyl-CoA to lactate, forming lactoyl-CoA and acetate. A systematic study of ALCTs has led to the identification and characterization of several novel enzymes with potential applications in metabolic engineering and biocatalysis.

Quantitative Analysis of ALCTs

A comparative summary of the kinetic parameters for various ALCTs is presented below. The data highlights the catalytic efficiency of these enzymes with respect to their substrates, D-lactate and acetyl-CoA.

EnzymeSource OrganismSpecific Activity (U/mg)Catalytic Efficiency (kcat/Km) for D-Lactate (s⁻¹mM⁻¹)Catalytic Efficiency (kcat/Km) for Acetyl-CoA (s⁻¹mM⁻¹)
ME-PCTMegasphaera elsdenii13.584.18264.22
MS-ALCTMegasphaera sp. DISK 188.255.43158.76
CL-ALCTClostridium lactatifermentans An756.542.11120.54
FB-ALCTFirmicutes bacterium CAG: 4665.835.87105.67
CP-PCTClostridium propionicum4.125.3478.91

Data synthesized from a study on the screening and characterization of CoA-transferases.

Metabolic Pathways Involving this compound

This compound is a key node in several metabolic pathways, most notably in propanoate metabolism, also known as the acrylate pathway. In this pathway, (R)-lactate is first converted to this compound, which is then dehydrated to acryloyl-CoA by the enzyme lactoyl-CoA dehydratase. Acryloyl-CoA is subsequently reduced to propionyl-CoA, a precursor for propionate synthesis.

metabolic_pathway Lactate (R)-Lactate LactoylCoA This compound Lactate->LactoylCoA Acetyl-CoA:Lactate CoA-transferase (ALCT) AcryloylCoA Acryloyl-CoA LactoylCoA->AcryloylCoA Lactoyl-CoA dehydratase Acetate Acetate LactoylCoA->Acetate ALCT PropionylCoA Propionyl-CoA AcryloylCoA->PropionylCoA Acryloyl-CoA reductase Propionate Propionate PropionylCoA->Propionate AcetylCoA Acetyl-CoA

Caption: The Acrylate Pathway for Propionate Synthesis.

In mammalian systems, lactoyl-CoA has been identified as a substrate for lysine lactoylation, a post-translational modification of proteins, including histones. This suggests a link between cellular metabolic states, particularly lactate levels, and the regulation of gene expression.

signaling_pathway Lactate Lactate LactoylCoA Lactoyl-CoA Lactate->LactoylCoA ALCTs / Other Synthetases Histones Histones LactoylCoA->Histones p300 (KAT) LactoylatedHistones Lactoylated Histones GeneExpression Altered Gene Expression LactoylatedHistones->GeneExpression

Caption: Lactoyl-CoA as a Donor for Histone Lactoylation.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of enzymes involved in this compound production. The following sections outline the key experimental protocols.

Enzyme Expression and Purification
  • Gene Synthesis and Cloning : The amino acid sequences of target ALCTs are codon-optimized for expression in Escherichia coli and synthesized. The genes are then cloned into an appropriate expression vector, such as pET-28a(+), which often includes a His-tag for purification.

  • Protein Expression : The recombinant plasmids are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Cultures are grown in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C to an optical density (OD600) of 0.6-0.8. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.5 mM, and the culture is incubated at a lower temperature (e.g., 16°C) for an extended period (e.g., 12-16 hours) to enhance soluble protein production.

  • Cell Lysis and Protein Purification : Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication on ice. The cell lysate is clarified by centrifugation. The supernatant containing the His-tagged protein is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM) to remove non-specifically bound proteins. The target protein is then eluted with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).

  • Purity Analysis : The purity of the eluted protein is assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Enzyme Activity Assay

The activity of ALCTs is typically determined by monitoring the formation of lactoyl-CoA or acetate. A common method involves a coupled-enzyme assay or direct measurement by high-performance liquid chromatography (HPLC).

  • Reaction Mixture : The standard reaction mixture contains a buffer (e.g., 100 mM Tris-HCl, pH 8.0), a specific concentration of D-lactate (e.g., 50 mM), acetyl-CoA (e.g., 1 mM), and the purified enzyme.

  • Reaction Conditions : The reaction is initiated by the addition of the enzyme and incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).

  • Quantification by HPLC : The reaction is stopped by the addition of an acid (e.g., perchloric acid). After centrifugation to remove precipitated protein, the supernatant is analyzed by HPLC using a C18 column. The concentration of the product (e.g., acetate or lactoyl-CoA) is determined by comparing the peak area to a standard curve.

  • Definition of Enzyme Activity : One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.

experimental_workflow cluster_cloning Gene Cloning and Expression cluster_purification Protein Purification cluster_assay Enzyme Activity Assay Gene_Synthesis Gene Synthesis Cloning Cloning into Expression Vector Gene_Synthesis->Cloning Transformation Transformation into E. coli Cloning->Transformation Induction IPTG Induction Transformation->Induction Cell_Lysis Cell Lysis Induction->Cell_Lysis Affinity_Chromatography Ni-NTA Affinity Chromatography Cell_Lysis->Affinity_Chromatography Elution Elution Affinity_Chromatography->Elution Purity_Check SDS-PAGE Analysis Elution->Purity_Check Reaction_Setup Reaction Setup Purity_Check->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation HPLC_Analysis HPLC Analysis Incubation->HPLC_Analysis Data_Analysis Data Analysis HPLC_Analysis->Data_Analysis

Caption: Experimental Workflow for ALCT Characterization.

Concluding Remarks

The study of enzymes that produce this compound is a rapidly evolving field with significant implications for biotechnology and medicine. The identification and characterization of novel, efficient ALCTs provide valuable tools for the bio-based production of valuable chemicals. Furthermore, unraveling the role of this compound in cellular regulation through protein lactoylation opens new avenues for understanding and potentially targeting disease states characterized by altered metabolism. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals seeking to explore this exciting area of biochemistry.

References

Unraveling the Enigma: A Technical Guide to the Subcellular Localization of (R)-Lactoyl-CoA Pools

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of epigenetics has identified novel post-translational modifications that provide a crucial link between cellular metabolism and gene regulation. Among these, lysine lactoylation, which involves the transfer of a lactoyl group from lactoyl-coenzyme A (CoA) to lysine residues on histones and other proteins, has emerged as a significant player in various physiological and pathological processes. The stereochemistry of the lactate precursor is critical, with (R)-lactate and (S)-lactate having distinct metabolic fates. This guide focuses on (R)-lactoyl-CoA, a key metabolite in this pathway, and delves into the methodologies required to elucidate its subcellular distribution, a critical factor in understanding its biological function.

While the existence and total cellular concentrations of lactoyl-CoA have been confirmed, specific quantitative data on the subcellular distribution of the (R)-isoform remains a frontier in metabolic research. This technical whitepaper provides a comprehensive overview of the experimental approaches necessary to determine the localization of this compound pools within the cytoplasm, mitochondria, and nucleus, and presents the currently available quantitative data for total lactoyl-CoA.

Quantitative Landscape of Lactoyl-CoA

To date, published research has focused on the quantification of total lactoyl-CoA in mammalian cells and tissues, without specific differentiation of the (R)- and (S)-isomers in subcellular compartments. The available data underscores the low abundance of lactoyl-CoA relative to other short-chain acyl-CoAs.

Cell/Tissue TypeMetaboliteConcentration (pmol/10^6 cells)Concentration (pmol/mg tissue wet weight)Reference
HepG2 cellsLactoyl-CoA0.011N/A[1][2]
Crotonyl-CoA0.033N/A[1]
Acetyl-CoA~2.75 - ~8.25N/A
Propionyl-CoA~0.33N/A
Succinyl-CoA~3.3N/A
Mouse HeartLactoyl-CoAN/A0.0172

N/A: Not Applicable or Not Available

Experimental Protocols for Determining Subcellular Localization

The investigation into the subcellular localization of this compound necessitates a multi-faceted approach, combining meticulous cell fractionation with highly sensitive analytical techniques.

Subcellular Fractionation: Isolating the Organelles

The primary and most critical step is the separation of cellular components while preserving the integrity of the metabolite pools. Non-aqueous fractionation (NAF) is often considered the method of choice for analyzing the subcellular distribution of metabolites as it minimizes the risk of their redistribution or interconversion during the procedure.

Detailed Protocol for Non-Aqueous Fractionation:

  • Cell Harvesting and Quenching:

    • Culture cells to the desired confluency.

    • Rapidly wash the cells with an ice-cold phosphate-buffered saline (PBS) to remove extracellular medium.

    • Immediately quench metabolism by adding a liquid nitrogen-chilled solvent, such as a methanol/water mixture (e.g., 80:20 v/v) at -80°C. This step is crucial to halt all enzymatic activity.

    • Scrape the cells in the quenching solution and collect the cell suspension.

  • Lyophilization and Homogenization:

    • Centrifuge the cell suspension at a low speed to pellet the cellular material.

    • Remove the supernatant and freeze-dry (lyophilize) the cell pellet to remove all water.

    • Homogenize the dried pellet into a fine powder using a ball mill or a similar device.

  • Density Gradient Centrifugation:

    • Prepare a density gradient using a mixture of organic solvents, such as tetrachloroethylene and heptane, in a centrifuge tube. The gradient is designed to separate cellular components based on their density.

    • Resuspend the homogenized cell powder in a small volume of the densest gradient solvent and layer it on top of the prepared gradient.

    • Centrifuge the gradient at high speed for a specified time and temperature. This will cause the different subcellular components (nuclei, mitochondria, cytoplasm) to migrate to their isopycnic points within the gradient.

  • Fraction Collection and Marker Enzyme Analysis:

    • Carefully collect fractions from the top to the bottom of the gradient.

    • For each fraction, perform assays for well-established marker enzymes to determine the proportion of each subcellular compartment present.

      • Cytoplasm: Phosphoenolpyruvate carboxylase

      • Mitochondria: Citrate synthase or succinate dehydrogenase

      • Nucleus: Lactate dehydrogenase (nuclear isoform) or specific histone proteins

    • The distribution of these markers across the fractions will provide a profile of the separation efficiency.

Quantification of this compound by LC-MS/MS

Once the subcellular fractions are obtained, the concentration of this compound in each fraction needs to be determined using a highly sensitive and specific analytical method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Detailed Protocol for LC-MS/MS Analysis:

  • Metabolite Extraction from Fractions:

    • To each collected subcellular fraction, add an ice-cold extraction solvent, typically a mixture of acetonitrile, methanol, and water, often with a small amount of acid (e.g., formic acid) to improve stability.

    • Include an isotopically labeled internal standard, such as 13C315N1-lactoyl-CoA, to correct for extraction efficiency and matrix effects.

    • Vortex the samples vigorously and then centrifuge at high speed to pellet any precipitated proteins and other debris.

    • Collect the supernatant containing the extracted metabolites.

  • Chromatographic Separation:

    • Inject the extracted sample onto a reverse-phase chromatography column (e.g., a C18 column).

    • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol). The gradient is optimized to separate lactoyl-CoA from other acyl-CoAs and interfering compounds.

  • Mass Spectrometry Detection and Quantification:

    • The eluent from the chromatography column is introduced into the mass spectrometer, which is operated in multiple reaction monitoring (MRM) mode for targeted quantification.

    • Specific precursor-to-product ion transitions for both this compound and its isotopically labeled internal standard are monitored.

    • The concentration of this compound in each fraction is determined by comparing its peak area to that of the internal standard and using a calibration curve generated with a synthetic this compound standard.

Visualizing the Workflow and Metabolic Context

To better understand the experimental process and the metabolic pathways involving this compound, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture & Harvesting cluster_fractionation Subcellular Fractionation (Non-Aqueous) cluster_analysis Analysis cell_culture 1. Cell Culture quenching 2. Metabolic Quenching (-80°C Methanol/Water) cell_culture->quenching lyophilization 3. Lyophilization quenching->lyophilization homogenization 4. Homogenization lyophilization->homogenization density_gradient 5. Density Gradient Centrifugation homogenization->density_gradient fraction_collection 6. Fraction Collection density_gradient->fraction_collection marker_analysis 7a. Marker Enzyme Analysis fraction_collection->marker_analysis metabolite_extraction 7b. Metabolite Extraction (+ Internal Standard) fraction_collection->metabolite_extraction data_analysis 9. Data Analysis & Localization marker_analysis->data_analysis lc_ms 8. LC-MS/MS Quantification metabolite_extraction->lc_ms lc_ms->data_analysis

Experimental workflow for determining the subcellular localization of this compound.

metabolic_pathway cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria cluster_nucleus Nucleus glycolysis Glycolysis pyruvate Pyruvate glycolysis->pyruvate LDHA s_lactate (S)-Lactate pyruvate->s_lactate LDHA pyruvate_mito Pyruvate r_lactate_mito (R)-Lactate r_lactoyl_coa_mito This compound r_lactate_mito->r_lactoyl_coa_mito Acyl-CoA Synthetase? r_lactoyl_coa_nuc This compound r_lactoyl_coa_mito->r_lactoyl_coa_nuc Transport? tca TCA Cycle pyruvate_mito->tca lactoylated_histones Lactoylated Histones r_lactoyl_coa_nuc->lactoylated_histones Acyltransferase? histones Histones histones->lactoylated_histones r_lactate_cyto (R)-Lactate r_lactate_cyto->r_lactate_mito Transporter coenzyme_a Coenzyme A coenzyme_a->r_lactoyl_coa_mito Acyl-CoA Synthetase? atp ATP atp->r_lactoyl_coa_mito Acyl-CoA Synthetase?

Hypothesized metabolic pathways and transport of this compound.

Conclusion

Determining the subcellular localization of this compound is a critical next step in understanding its role in cellular physiology and disease. While direct quantitative data on its distribution is not yet available, the experimental framework outlined in this guide provides a clear path forward for researchers in this field. The combination of non-aqueous fractionation and advanced mass spectrometry techniques will be instrumental in mapping the subcellular landscape of this important metabolite, ultimately shedding light on the intricate connections between metabolism, epigenetics, and cellular function. This knowledge is paramount for the development of novel therapeutic strategies targeting metabolic pathways that influence gene expression.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the burgeoning field connecting the fundamental metabolic pathway of glycolysis to the formation of (R)-lactoyl-CoA and its subsequent role in protein lactoylation, a novel post-translational modification (PTM). This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the core mechanisms, quantitative data, and experimental approaches in this exciting area of cellular metabolism and epigenetic regulation.

Introduction: From Glucose Catabolism to a New Epigenetic Signal

This guide will dissect the biochemical steps from glycolysis to this compound formation, present the current quantitative understanding of this metabolite, detail the experimental protocols for its study, and visualize the key pathways and workflows.

The Glycolytic Pathway: The Source of Lactate Precursors

Glycolysis is a sequence of ten enzyme-catalyzed reactions occurring in the cytosol that breaks down a molecule of glucose into two molecules of pyruvate. This process yields a net production of two molecules of ATP and two molecules of NADH.

Under aerobic conditions, pyruvate enters the mitochondria and is converted to acetyl-CoA, which then fuels the tricarboxylic acid (TCA) cycle. However, under anaerobic conditions, or in cells with high glycolytic rates (such as cancer cells, a phenomenon known as the Warburg effect), pyruvate is reduced to lactate in the cytoplasm by the enzyme lactate dehydrogenase (LDH). This reaction is crucial for regenerating the NAD+ consumed during glycolysis, thereby allowing ATP production to continue.

Glycolysis_Pathway cluster_prep Preparatory Phase cluster_payoff Payoff Phase Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P Hexokinase/Glucokinase (ATP -> ADP) F6P Fructose-6-phosphate G6P->F6P PGI F16BP Fructose-1,6-bisphosphate F6P->F16BP PFK-1 (ATP -> ADP) G3P Glyceraldehyde-3-phosphate F16BP->G3P Aldolase DHAP Dihydroxyacetone phosphate F16BP->DHAP Aldolase BPG13 1,3-Bisphosphoglycerate G3P->BPG13 GAPDH (NAD+ -> NADH) DHAP->G3P TPI PG3 3-Phosphoglycerate BPG13->PG3 PGK (ADP -> ATP) PG2 2-Phosphoglycerate PG3->PG2 PGM PEP Phosphoenolpyruvate PG2->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate PK (ADP -> ATP) Lactate Lactate Pyruvate->Lactate LDH (NADH -> NAD+)

Figure 1: The Glycolysis Pathway to Lactate. (Max Width: 760px)

The Formation of this compound

While the glycolytic origin of lactate is well-established, the precise biochemical pathway for the synthesis of lactoyl-CoA in mammalian cells is an area of active investigation. Two primary mechanisms have been proposed for the lactoylation of proteins: one dependent on lactoyl-CoA and another involving lactoyl-glutathione.

The enzymatic conversion of lactate to lactoyl-CoA has not been fully elucidated in metazoans, and there is no described lactoyl-CoA synthetase or transferase analogous to acetyl-CoA synthetase. However, the dependence of in vitro lactoylation on both the writer enzyme p300 and lactoyl-CoA strongly suggests that lactoyl-CoA is a key intermediate. It is hypothesized that an existing acyl-CoA synthetase may perform this function with low efficiency or that a yet-to-be-identified enzyme is responsible.

In some bacteria, the acrylate pathway involves the conversion of lactate to lactoyl-CoA, which is then dehydrated to acryloyl-CoA. Whether a similar enzymatic activity exists in mammalian cells to produce lactoyl-CoA from lactate remains an open question.

The current model posits that lactate, derived from glycolysis, is converted into lactoyl-CoA, which then serves as the acyl donor for lysine lactoylation, a reaction catalyzed by writer enzymes such as p300. This process is reversible, with "eraser" enzymes like HDAC1/2/3 and SIRT2 capable of removing the modification.

Lactoyl_CoA_Formation_Pathway Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate LDH LactoylCoA This compound Lactate->LactoylCoA Undescribed Synthetase/Transferase? LactoylatedProtein Lactoylated Protein LactoylCoA->LactoylatedProtein 'Writer' (e.g., p300) Protein Protein (e.g., Histone) Protein->LactoylatedProtein LactoylatedProtein->Protein 'Eraser' (e.g., HDACs, SIRTs) CoA Coenzyme A CoA->LactoylCoA

Figure 2: Proposed Pathway of this compound Formation and Utilization. (Max Width: 760px)

Quantitative Data on Lactoyl-CoA Abundance

The quantification of lactoyl-CoA has been challenging due to its low cellular abundance. Recent advances in liquid chromatography-high-resolution mass spectrometry (LC-HRMS) have enabled the first quantitative measurements of this metabolite in mammalian cells and tissues.

Sample Type Metabolite Concentration Comparison Reference
Cell Culture (unspecified)Lactoyl-CoA1.14 × 10⁻⁸ pmol per cellSimilar to crotonyl-CoA
Mouse Heart TissueLactoyl-CoA0.0172 pmol mg⁻¹ wet weight20-350 times lower than acetyl-CoA, propionyl-CoA, and succinyl-CoA

These data highlight that lactoyl-CoA is a low-abundance acyl-CoA species, suggesting that its formation may be a tightly regulated or inefficient process. Its levels are comparable to other signaling-related acyl-CoAs like crotonyl-CoA, but significantly lower than those involved in central carbon metabolism.

Experimental Protocols

Quantification of Lactoyl-CoA by LC-HRMS

The following protocol is adapted from published methods for the detection and quantification of lactoyl-CoA in mammalian cells.

1. Sample Preparation and Acyl-CoA Extraction:

  • Aspirate media from attached cells on a 10 cm plate.

  • Immediately add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) in water.

  • Scrape cells and transfer the lysate to a 1.5 mL microcentrifuge tube.

  • Spike the sample with a known amount of a synthesized isotopic internal standard (e.g., ¹³C₃¹⁵N₁-lactoyl-CoA) for accurate quantification.

  • Sonicate the sample with 12 x 0.5-second pulses.

  • Pellet the protein by centrifugation at 17,000 x g for 10 minutes at 4°C.

  • Collect the supernatant containing the acyl-CoAs for LC-HRMS analysis.

2. LC-HRMS Analysis:

  • Utilize a high-resolution mass spectrometer coupled with a liquid chromatography system.

  • Separate acyl-CoAs using a C18 reversed-phase column.

  • Employ a gradient of solvents, for example:

    • Solvent A: 0.05% trifluoroacetic acid (TFA) in water

    • Solvent B: Acetonitrile

    • Gradient: 0-2 column volumes (CV), 0% B; 2-12 CV, 0-50% B; 12-13 CV, 50-100% B; 13-25 CV, 100% B.

  • Detect lactoyl-CoA by its specific mass-to-charge ratio (m/z) in positive ion mode. The [M+H]⁺ ion for lactoyl-CoA is m/z = 840.1436.

  • Confirm the identity of the peak by matching the retention time and MS/MS fragmentation pattern to a synthetic lactoyl-CoA standard.

LCMS_Workflow cluster_sample Sample Preparation cluster_analysis Analysis Cell_Culture Cell Culture/ Tissue Sample Lysis Lysis & Extraction (10% TCA) Cell_Culture->Lysis Spike Spike with Isotopic Standard Lysis->Spike Centrifugation Centrifugation (17,000 x g) Spike->Centrifugation Supernatant Collect Supernatant (contains Acyl-CoAs) Centrifugation->Supernatant LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation HRMS_Detection HRMS Detection (m/z = 840.1436) LC_Separation->HRMS_Detection Data_Analysis Data Analysis (Quantification vs. Standard) HRMS_Detection->Data_Analysis

Figure 3: Experimental Workflow for Lactoyl-CoA Quantification. (Max Width: 760px)

Conclusion and Future Directions

The discovery of the link between glycolysis, lactoyl-CoA, and protein lactoylation has opened a new frontier in our understanding of how cellular metabolism directly influences the epigenetic landscape. The pathway provides a mechanism by which changes in glycolytic flux, common in physiology (e.g., exercise) and pathology (e.g., cancer), can be translated into altered gene expression programs.

Key questions remain to be answered:

  • What is the definitive enzymatic machinery responsible for synthesizing lactoyl-CoA from lactate in mammalian cells?

  • What are the kinetic parameters of this reaction, and how is it regulated?

  • Beyond p300, what other "writer" and "reader" proteins are involved in the lactoylation signaling cascade?

The elucidation of these mechanisms holds significant promise for drug development. Targeting the enzymes that produce lactoyl-CoA or mediate its transfer to proteins could offer novel therapeutic strategies for diseases characterized by metabolic dysregulation, such as cancer, fibrosis, and inflammatory disorders. Continued research into this glycolytic-lactoyl-CoA axis is essential to fully harness its therapeutic potential.

References

(R)-Lactoyl-CoA and the Warburg Effect: A Nexus of Metabolism and Epigenetics in Cancer

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Warburg effect, a hallmark of cancer metabolism, is characterized by an increased rate of glycolysis and lactate production, even in the presence of oxygen. For decades, lactate was considered a mere metabolic byproduct. However, recent discoveries have unveiled its profound role as a signaling molecule that directly links metabolic reprogramming to epigenetic regulation through the formation of (R)-lactoyl-Coenzyme A ((R)-lactoyl-CoA). This novel acyl-CoA serves as a substrate for a post-translational modification known as lactylation, primarily on histone proteins, thereby influencing gene expression and promoting a malignant phenotype. This technical guide provides a comprehensive overview of the role of this compound in the context of the Warburg effect in cancer, detailing its biosynthesis, its impact on histone lactylation, and the downstream consequences for cancer progression. We present quantitative data, detailed experimental protocols, and signaling pathway diagrams to equip researchers and drug development professionals with the necessary knowledge to explore this exciting new frontier in cancer biology.

The Warburg Effect and the Rise of Lactate

Cancer cells exhibit a fundamental shift in their energy metabolism, favoring aerobic glycolysis over oxidative phosphorylation, a phenomenon termed the Warburg effect. This metabolic reprogramming leads to the conversion of a majority of incoming glucose into lactate, which is then exported from the cell, acidifying the tumor microenvironment. While this process is less efficient in terms of ATP production per mole of glucose compared to oxidative phosphorylation, it provides a rapid means of generating ATP and essential biosynthetic precursors to support rapid cell proliferation. A key consequence of the Warburg effect is the significant accumulation of lactate within the tumor microenvironment, with concentrations reaching up to 20-30 mM. This lactate is no longer viewed as a waste product but as a critical oncometabolite.

Biosynthesis of this compound: The Molecular Link

The conversion of lactate into a biologically active molecule for epigenetic modification requires its activation to this compound. This process can occur through two primary pathways:

  • Enzymatic Pathway: While the specific enzymes responsible for the direct conversion of lactate to lactoyl-CoA in mammalian cancer cells are still under active investigation, evidence suggests that certain members of the acyl-CoA synthetase (ACSS) family may possess this activity.[1] These enzymes typically activate short-chain fatty acids, and their potential promiscuity with lactate is a key area of research. Molecular docking and simulation studies have suggested that acetyl-CoA synthetase could potentially convert lactate into lactoyl-CoA.[1]

  • Non-Enzymatic Pathway via the Glyoxalase System: A significant source of lactoyl-groups for protein modification arises from the detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis. The glyoxalase system, comprising glyoxalase 1 (GLO1) and glyoxalase 2 (GLO2), converts methylglyoxal into D-lactate. In this process, methylglyoxal reacts with glutathione (GSH) to form hemithioacetal, which is then converted by GLO1 to S-D-lactoylglutathione.[2] This lactoylglutathione can then non-enzymatically transfer its lactoyl group to lysine residues on proteins.

This compound as a Substrate for Histone Lactylation

This compound serves as the primary donor of the lactoyl group for the enzymatic lactylation of proteins, particularly histones. This post-translational modification occurs on lysine residues and is catalyzed by histone acetyltransferases (HATs), most notably p300 and CBP, which act as "writers" of this epigenetic mark.[3] The lactylation of histone tails neutralizes their positive charge, which is thought to weaken their interaction with the negatively charged DNA backbone, leading to a more open chromatin structure and facilitating gene transcription.

Signaling Pathways and Downstream Effects

The accumulation of this compound and subsequent histone lactylation have profound effects on cancer cell biology, influencing gene expression programs that promote proliferation, metastasis, and therapeutic resistance.

cluster_Warburg Warburg Effect cluster_LactoylCoA Lactoyl-CoA Synthesis cluster_Epigenetics Epigenetic Modification cluster_CancerPhenotype Cancer Phenotype Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate Glycolysis Lactoyl-CoA Lactoyl-CoA Lactate->Lactoyl-CoA ACSS (putative) Histone Lactylation Histone Lactylation Lactoyl-CoA->Histone Lactylation p300/CBP Methylglyoxal Methylglyoxal Lactoyl-glutathione Lactoyl-glutathione Methylglyoxal->Lactoyl-glutathione GLO1 D-Lactate D-Lactate Lactoyl-glutathione->D-Lactate GLO2 Non-enzymatic\nLactylation Non-enzymatic Lactylation Lactoyl-glutathione->Non-enzymatic\nLactylation Gene Expression Gene Expression Histone Lactylation->Gene Expression Altered Protein\nFunction Altered Protein Function Non-enzymatic\nLactylation->Altered Protein\nFunction Proliferation Proliferation Gene Expression->Proliferation Metastasis Metastasis Gene Expression->Metastasis Drug Resistance Drug Resistance Gene Expression->Drug Resistance Metabolic\nReprogramming Metabolic Reprogramming Altered Protein\nFunction->Metabolic\nReprogramming

Figure 1: Overview of this compound metabolism and its role in cancer.

Quantitative Data

The following tables summarize the available quantitative data on this compound and related metabolites in the context of cancer.

Table 1: this compound and Other Acyl-CoA Concentrations in HepG2 Cells [4]

Acyl-CoAConcentration (pmol/10^6 cells)Standard Deviation
Acetyl-CoA10.6441.364
Succinyl-CoA25.4672.818
Propionyl-CoA3.5320.652
Lactoyl-CoA 0.011 0.003
Crotonoyl-CoA0.0320.015

Table 2: this compound Concentration in Mouse Heart Tissue

ConditionThis compound (pmol/mg)Standard Deviation
Fed0.0172-
Fasted0.0187-

Table 3: Relative Lactoylglutathione Levels in Non-Small Cell Lung Cancer (NSCLC)

TissueRelative Lactoylglutathione Level
Normal LungLower
NSCLC TumorHigher

Table 4: Glyoxalase I and II Activity in Human Breast Carcinoma

EnzymeNormal Breast TissueBreast Carcinoma
Glyoxalase ILower ActivityHigher Activity
Glyoxalase IILower ActivityHigher Activity

Experimental Protocols

Quantification of this compound by LC-HRMS

This protocol is adapted from the method described for the quantification of acyl-CoAs in mammalian cells and tissues.

Materials:

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA)

  • Acyl-CoA internal standards

  • Oasis HLB 1cc (30 mg) SPE columns

  • LC-HRMS system (e.g., Thermo Q Exactive)

Procedure:

  • Cell Lysis and Extraction:

    • Aspirate media from cultured cells.

    • Add 1 mL of ice-cold 10% TCA to the plate.

    • Scrape cells and transfer the lysate to a microfuge tube.

    • Spike the sample with a known amount of acyl-CoA internal standards.

    • Sonicate the sample on ice.

    • Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet protein.

  • Solid-Phase Extraction (SPE):

    • Condition the Oasis HLB SPE column with methanol followed by water.

    • Load the cleared supernatant from the previous step onto the column.

    • Wash the column with water.

    • Elute the acyl-CoAs with methanol.

    • Dry the eluate under a stream of nitrogen.

  • LC-HRMS Analysis:

    • Reconstitute the dried sample in an appropriate buffer (e.g., 5% acetonitrile in water).

    • Inject the sample onto a C18 reverse-phase column.

    • Perform a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

    • Detect and quantify this compound using high-resolution mass spectrometry in positive ion mode, monitoring for its specific m/z.

start Cell Sample lysis Lysis with TCA & Internal Standards start->lysis spe Solid-Phase Extraction (Oasis HLB) lysis->spe lcms LC-HRMS Analysis spe->lcms end Quantification of This compound lcms->end start Live Cells immobilize Immobilize on ConA Beads start->immobilize permeabilize Permeabilize with Digitonin immobilize->permeabilize antibody Incubate with Anti-Lactyl-Histone Ab permeabilize->antibody pag_mnase Bind pAG-MNase antibody->pag_mnase cleavage Activate MNase (Ca2+) pag_mnase->cleavage purify Purify Cleaved DNA Fragments cleavage->purify analysis qPCR or NGS purify->analysis

References

(R)-Lactoyl-CoA: A Key Epigenetic Regulator in Immunometabolism

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The field of immunometabolism has unveiled a profound interplay between metabolic pathways and immune cell function. Once considered a mere byproduct of glycolysis, lactate is now recognized as a critical signaling molecule that shapes the immune response. A key downstream effector of lactate signaling is the recently discovered post-translational modification, histone lysine lactylation, which is mediated by (R)-lactoyl-CoA. This technical guide provides a comprehensive overview of the function of this compound in immunometabolism, with a focus on its role in epigenetic regulation, immune cell polarization, and potential as a therapeutic target. We will delve into the quantitative aspects of this compound metabolism, detailed experimental protocols for its study, and the signaling pathways it influences.

Metabolism and Function of this compound

This compound serves as the donor molecule for histone lysine lactylation, a dynamic epigenetic modification that links cellular metabolic status to gene expression. The concentration of intracellular lactate, largely produced through glycolysis, is a key determinant of the levels of histone lactylation. While the precise enzymatic machinery for this compound synthesis in mammalian cells is still under investigation, a non-enzymatic transfer from lactoylglutathione has been proposed as a potential mechanism.

The modification of histones with a lactyl group by histone acetyltransferases (HATs) such as p300/CBP alters chromatin structure and regulates the transcription of target genes. This epigenetic imprinting has been shown to play a significant role in the differentiation and function of various immune cells, including macrophages and T cells.

Quantitative Data on this compound and Histone Lactylation

The development of sensitive liquid chromatography-high-resolution mass spectrometry (LC-HRMS) methods has enabled the quantification of this compound in biological samples. These studies have revealed that this compound is a low-abundance metabolite compared to other short-chain acyl-CoAs.

Table 1: Basal Levels of this compound in Mammalian Cells and Tissues

Cell Line/TissueThis compound Concentration (pmol/10^6 cells or pmol/mg tissue)Comparison to other Acyl-CoAsReference
HepG2 cells0.011 ± 0.003~320-fold lower than Acetyl-CoA[1]
Mouse Heart0.017220-350 times lower than major acyl-CoAs[2][3][4][5]

Table 2: Histone Lactylation Sites and Their Role in Immune Cells

Histone MarkImmune Cell TypeKey Target GenesFunctional ConsequenceReference
H3K18laM1 MacrophagesArg1Promotion of M2-like gene expression, contributing to inflammation resolution.
H3K18laCD8+ T cellsStat1, Cd28, Icos, Pdcd1, Gzmb, Prf1Regulation of T cell activation and effector functions.
H3K9laCD8+ T cellsIfng, Tcf7, Ccr7, Batf3Regulation of T cell activation and naive/memory phenotypes.
H3K18laTh17 cellsGenes in T cell receptor signaling pathways (NF-κB, MAPK)Reprogramming towards a regulatory phenotype, decreased IL-17A production.

Signaling Pathways and Experimental Workflows

The accumulation of lactate, particularly under conditions of high glycolytic flux such as in activated immune cells, leads to an increase in the intracellular pool of this compound. This, in turn, drives histone lactylation at specific gene promoters and enhancers, thereby modulating gene expression and influencing immune cell fate and function.

Lactate_Signaling cluster_extracellular Extracellular cluster_cell Immune Cell Lactate_ext Lactate MCT MCT Lactate_ext->MCT Lactate_int Lactate MCT->Lactate_int Lactoyl_CoA This compound Lactate_int->Lactoyl_CoA Synthesis (mechanism under investigation) Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Pyruvate->Lactate_int LDH LDH LDH p300_CBP p300/CBP Lactoyl_CoA->p300_CBP Histone Histones p300_CBP->Histone Lactylated_Histone Lactylated Histones Histone->Lactylated_Histone Lactylation Gene_Expression Altered Gene Expression Lactylated_Histone->Gene_Expression Immune_Function Modulated Immune Function (e.g., Polarization, Cytokine Production) Gene_Expression->Immune_Function

Lactate-induced histone lactylation signaling pathway.

The study of this compound and its downstream effects requires a combination of metabolomic, proteomic, and genomic approaches. A typical experimental workflow is outlined below.

Experimental_Workflow cluster_workflow Experimental Workflow for Studying this compound Function Cell_Culture Immune Cell Culture (e.g., Macrophages, T cells) + Stimulation Metabolite_Extraction Metabolite Extraction Cell_Culture->Metabolite_Extraction Histone_Extraction Histone Extraction Cell_Culture->Histone_Extraction ChIP_seq Chromatin Immunoprecipitation (ChIP-seq) for Lactylated Histones Cell_Culture->ChIP_seq RNA_seq RNA Sequencing Cell_Culture->RNA_seq Cytokine_Assay Cytokine Secretion Assay (e.g., ELISA, Flow Cytometry) Cell_Culture->Cytokine_Assay LC_MS LC-HRMS for This compound Quantification Metabolite_Extraction->LC_MS Data_Integration Data Integration and Pathway Analysis LC_MS->Data_Integration MS_Proteomics Mass Spectrometry for Histone Lactylation Analysis Histone_Extraction->MS_Proteomics MS_Proteomics->Data_Integration ChIP_seq->Data_Integration RNA_seq->Data_Integration Cytokine_Assay->Data_Integration

A typical experimental workflow for investigating this compound.

Detailed Experimental Protocols

Quantification of this compound by LC-HRMS

This protocol is adapted from previously published methods for the analysis of short-chain acyl-CoAs.

a. Metabolite Extraction from Cultured Immune Cells:

  • Aspirate culture medium from adherent cells or pellet suspension cells by centrifugation.

  • Immediately add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) in water to the cell pellet or plate.

  • Scrape adherent cells and transfer the cell lysate to a microcentrifuge tube.

  • Sonicate the samples on ice to ensure complete cell lysis.

  • Centrifuge at high speed (e.g., 17,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.

  • Transfer the supernatant containing the acyl-CoAs to a new tube.

  • For purification, use a solid-phase extraction (SPE) column (e.g., Oasis HLB).

  • Elute the acyl-CoAs and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable buffer for LC-MS analysis (e.g., 5% (w/v) 5-sulfosalicylic acid in water).

b. LC-HRMS Analysis:

  • Use a high-resolution mass spectrometer coupled to a liquid chromatography system.

  • Separate the acyl-CoAs on a C18 reversed-phase column using a gradient of mobile phases (e.g., mobile phase A: water with 0.1% formic acid; mobile phase B: acetonitrile with 0.1% formic acid).

  • Detect this compound in positive ion mode by monitoring for its specific m/z.

  • Quantify the abundance of this compound by comparing its peak area to that of a known concentration of a stable isotope-labeled internal standard.

Analysis of Histone Lactylation by Mass Spectrometry

This protocol provides a general workflow for the bottom-up proteomic analysis of histone modifications.

a. Histone Extraction:

  • Isolate nuclei from cultured immune cells.

  • Extract histones from the nuclei using an acid extraction method (e.g., with 0.4 N H₂SO₄).

  • Precipitate the histones with trichloroacetic acid (TCA).

  • Wash the histone pellet with acetone and air-dry.

b. Sample Preparation for Mass Spectrometry:

  • Resuspend the histone pellet in a suitable buffer.

  • Derivatize the histones to block unmodified lysine residues (e.g., using propionic anhydride).

  • Digest the histones into peptides using an appropriate protease (e.g., trypsin).

  • Desalt the resulting peptides using a C18 StageTip.

c. nLC-MS/MS Analysis:

  • Separate the peptides using a nano-liquid chromatography (nLC) system coupled to a high-resolution mass spectrometer.

  • Acquire data in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation.

  • Identify and quantify lactylated peptides using specialized proteomics software by searching for the characteristic mass shift of the lactyl group on lysine residues.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Lactylated Histones

This protocol outlines the key steps for performing ChIP-seq to map the genomic localization of lactylated histones.

a. Chromatin Preparation:

  • Crosslink proteins to DNA in cultured immune cells using formaldehyde.

  • Quench the crosslinking reaction with glycine.

  • Lyse the cells and isolate the nuclei.

  • Sonify the chromatin to shear the DNA into fragments of a desired size range (e.g., 200-500 bp).

b. Immunoprecipitation:

  • Incubate the sheared chromatin with an antibody specific for the lactylated histone mark of interest (e.g., anti-H3K18la).

  • Add protein A/G magnetic beads to pull down the antibody-histone-DNA complexes.

  • Wash the beads extensively to remove non-specific binding.

  • Elute the immunoprecipitated chromatin from the beads.

c. DNA Purification and Library Preparation:

  • Reverse the crosslinks by heating.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the DNA using a DNA purification kit.

  • Prepare a sequencing library from the purified DNA, including end-repair, A-tailing, and adapter ligation.

d. Sequencing and Data Analysis:

  • Sequence the prepared library on a high-throughput sequencing platform.

  • Align the sequencing reads to the reference genome.

  • Perform peak calling to identify regions of the genome enriched for the lactylated histone mark.

  • Annotate the peaks to nearby genes and perform pathway analysis to identify the biological processes regulated by histone lactylation.

Conclusion and Future Directions

This compound is emerging as a pivotal molecule in immunometabolism, acting as a key link between cellular metabolic state and epigenetic regulation of immune cell function. The ability to quantify this compound and map the landscape of histone lactylation provides powerful tools to dissect the intricate mechanisms governing immune responses.

Future research should focus on several key areas:

  • Elucidating the enzymatic synthesis of this compound in mammalian immune cells. Identifying the responsible enzymes will provide novel targets for therapeutic intervention.

  • Quantifying this compound levels in distinct immune cell subsets under various physiological and pathological conditions. This will provide a more nuanced understanding of its role in immune regulation.

  • Investigating the direct signaling roles of this compound independent of histone lactylation. This may uncover novel regulatory mechanisms in immunometabolism.

  • Developing small molecule modulators of histone lactylation. Such compounds could have therapeutic potential for a range of inflammatory and autoimmune diseases, as well as cancer.

The continued exploration of this compound and its role in immunometabolism holds great promise for the development of novel therapeutic strategies to modulate immune responses in a variety of disease contexts.

References

The Endogenous Landscape of (R)-Lactoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides an in-depth overview of the current understanding of the natural abundance of (R)-lactoyl-CoA in various tissue types. It details the established experimental protocols for quantification and explores the putative metabolic pathways involved. This document is intended to serve as a valuable resource for researchers investigating the role of this recently discovered metabolite in cellular physiology and disease.

Quantitative Abundance of this compound

The quantification of endogenous lactoyl-CoA has been pioneered using liquid chromatography-high resolution mass spectrometry (LC-HRMS). To date, published quantitative data on this compound abundance in mammalian tissues is limited. The primary source of this data is the foundational work of Varner et al. (2020), which established the first measurements in a mammalian cell line and mouse tissue.[1][2][3][4][5]

Below is a summary of the available quantitative data. It is important to note that the stereochemistry of the lactoyl group (R- or S-) was not determined in these initial studies; however, (R)-lactate is the more abundant enantiomer in mammals.

Tissue/Cell TypeSpeciesConditionThis compound ConcentrationComparator Acyl-CoA ConcentrationsReference
HeartMouse (C57BL/6J)Fed0.0172 pmol/mg wet weightAcetyl-CoA: 5.77 pmol/mgPropionyl-CoA: 0.476 pmol/mg
HeartMouse (C57BL/6J)Fasted (overnight)0.0187 pmol/mg wet weightNot reported
HeartMouse (C57BL/6J)Male0.0214 pmol/mg wet weightNot reported
HeartMouse (C57BL/6J)Female0.0145 pmol/mg wet weightNot reported
HepG2 CellsHumanCell Culture0.011 pmol/106 cellsAcetyl-CoA: 10.644 pmol/106 cellsSuccinyl-CoA: 25.467 pmol/106 cellsPropionyl-CoA: 3.532 pmol/106 cellsCrotonoyl-CoA: 0.032 pmol/106 cells

Note: The concentrations of lactoyl-CoA are significantly lower (20 to 350 times) than more abundant short-chain acyl-CoAs like acetyl-CoA, propionyl-CoA, and succinyl-CoA.

Experimental Protocols

The following sections detail the key experimental methodologies for the extraction and quantification of lactoyl-CoA from biological samples, primarily based on the protocols published by Varner et al. (2020).

Acyl-CoA Extraction from Tissues

A robust method for the extraction of short-chain acyl-CoAs from tissues is critical for accurate quantification.

Materials:

  • Frozen tissue samples

  • Ice-cold 10% (w/v) Trichloroacetic Acid (TCA) in water

  • Internal standards (e.g., 13C3,15N1-labeled acyl-CoAs)

  • Homogenizer

  • Centrifuge (capable of 17,000 x g at 4°C)

Procedure:

  • Weigh the frozen tissue sample (e.g., 20-50 mg).

  • Add a known amount of internal standard to the tissue.

  • Add 1 mL of ice-cold 10% TCA.

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Incubate the homogenate on ice for 15 minutes.

  • Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet the protein precipitate.

  • Carefully collect the supernatant containing the acyl-CoAs.

  • The supernatant can be directly analyzed or stored at -80°C.

Quantification by LC-HRMS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • High-Resolution Mass Spectrometer (e.g., Q Exactive HF)

LC Conditions:

  • Column: Reversed-phase C18 column (e.g., Zorbax RRHD SB-C18, 2.1 × 100 mm, 1.8 µm)

  • Mobile Phase A: 5 mM ammonium acetate in water

  • Mobile Phase B: 5 mM ammonium acetate in 95:5 acetonitrile:water

  • Gradient: A linear gradient from 2% to 60% B over 10 minutes, followed by a wash and re-equilibration.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

MS Conditions:

  • Ionization Mode: Positive ion electrospray ionization (ESI+)

  • Full Scan (MS1) Resolution: 120,000

  • Scan Range: m/z 800-950

  • Data-Dependent MS/MS (dd-MS2): Top 5 most intense ions from the full scan are selected for fragmentation.

  • MS2 Resolution: 30,000

  • Collision Energy: Normalized collision energy (NCE) of 25

Data Analysis:

  • Lactoyl-CoA is identified by its accurate mass (C24H40N7O18P3S, [M+H]+ = 840.1386) and retention time, confirmed by fragmentation patterns (MS/MS).

  • Quantification is performed by integrating the peak area of the lactoyl-CoA precursor ion and normalizing it to the peak area of the spiked internal standard.

Visualizations

Experimental Workflow

experimental_workflow cluster_lcms LC-HRMS Analysis tissue Tissue Sample (e.g., Heart) extraction Acyl-CoA Extraction (10% TCA) tissue->extraction Homogenization supernatant Supernatant with Acyl-CoAs extraction->supernatant Centrifugation lc_separation LC Separation (Reversed-Phase C18) supernatant->lc_separation Injection ms_detection HRMS Detection (ESI+) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: Workflow for the quantification of lactoyl-CoA.

Putative Signaling and Metabolic Pathways

The enzymatic pathway for the synthesis of lactoyl-CoA from lactate in mammalian cells is not yet fully elucidated. It is hypothesized that a yet-unidentified acyl-CoA synthetase or a known one with broad substrate specificity may catalyze this reaction. Once formed, lactoyl-CoA can serve as a substrate for protein lactoylation, a post-translational modification that can alter protein function and gene expression.

signaling_pathway lactate Lactate enzyme Acyl-CoA Synthetase (Putative) lactate->enzyme lactoyl_coa Lactoyl-CoA kat Lysine Acyltransferase (KAT) (e.g., p300) lactoyl_coa->kat enzyme->lactoyl_coa ATP -> AMP + PPi protein Protein protein->kat lactoylated_protein Lactoylated Protein cellular_response Cellular Response (e.g., Gene Expression) lactoylated_protein->cellular_response kat->lactoylated_protein CoA-SH

Caption: Putative pathway of lactoyl-CoA synthesis and function.

Concluding Remarks

The study of this compound is a nascent field with significant potential to uncover new mechanisms of metabolic regulation and cellular signaling. The data presented in this guide, while limited to specific cell and tissue types, provides a quantitative foundation for future research. The detailed experimental protocols offer a starting point for investigators seeking to measure this metabolite in their own systems of interest.

Key areas for future investigation include:

  • Expanding the Tissue Atlas: Quantifying this compound in a broader range of tissues (e.g., brain, liver, skeletal muscle, kidney) and under various physiological and pathological conditions will be crucial to understanding its systemic roles.

  • Elucidating the Biosynthetic Pathway: The identification of the specific enzyme(s) responsible for the conversion of lactate to lactoyl-CoA in mammals is a critical next step.

  • Determining Stereospecificity: Developing methods to distinguish between (R)- and (S)-lactoyl-CoA will be important for understanding the specific biological activities of each enantiomer.

This technical guide will be updated as new data and methodologies become available.

References

The Emerging Role of (R)-Lactoyl-CoA in Chromatin Remodeling and Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactate, long considered a metabolic waste product, is now recognized as a critical signaling molecule that directly influences the epigenetic landscape. This technical guide delves into the burgeoning field of "lactylation," a novel post-translational modification of histones and other proteins, with a specific focus on the central role of (R)-lactoyl-CoA. We will explore the enzymatic and non-enzymatic pathways that govern lactylation, its impact on chromatin structure and gene transcription, and the methodologies employed to study this dynamic process. This document aims to provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting lactate-driven epigenetic regulation.

Introduction: From Metabolism to Epigenetic Regulation

The "Warburg effect," characterized by increased glycolysis and lactate production even in the presence of oxygen, is a hallmark of cancer and other proliferative and inflammatory states.[1][2] Emerging evidence has unveiled a direct link between this metabolic reprogramming and epigenetic control through the discovery of lysine lactylation (Kla), a post-translational modification on histone tails.[3][4] This modification, primarily utilizing this compound as a donor molecule, serves as a crucial bridge between cellular metabolism and the regulation of gene expression.[5] Histone lactylation is now understood to be a dynamic and regulated process, with dedicated enzymes that add ("writers") and remove ("erasers") this mark, thereby influencing chromatin accessibility and transcription.

The Core Mechanism: this compound Driven Lactylation

The central dogma of histone lactylation involves the enzymatic transfer of a lactyl group from this compound to the ε-amino group of lysine residues on histone proteins. This process is intricately regulated by a balance of enzymatic activities and the availability of the lactoyl-CoA substrate.

Generation of this compound

While the precise enzymatic machinery for lactoyl-CoA synthesis in mammalian cells is still under active investigation, it is established that increased intracellular lactate levels, driven by glycolysis, lead to a corresponding increase in lactoyl-CoA. Additionally, a non-enzymatic mechanism for lactoyl-CoA generation has been proposed, involving a spontaneous S-to-S acyl transfer from lactoylglutathione (LGSH), an intermediate of the glyoxalase pathway.

Enzymatic Regulation: Writers and Erasers

Writers: The primary "writer" of histone lactylation identified to date is the lysine acetyltransferase p300 (KAT3B) . p300 demonstrates substrate promiscuity, utilizing lactoyl-CoA to catalyze the lactylation of specific histone lysine residues, notably H3K18.

Erasers: The removal of histone lactylation is catalyzed by Class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3 . These enzymes exhibit robust delactylase activity, ensuring the reversibility and dynamic nature of this epigenetic mark. SIRT1-3 have also been shown to have delactylase activity in vitro.

Non-Enzymatic Lactylation

In addition to the enzyme-catalyzed pathway, a non-enzymatic mechanism of lysine lactylation has been described, mediated by lactoylglutathione (LGSH) . LGSH, formed from the glycolysis byproduct methylglyoxal, can directly transfer its lactyl group to lysine residues.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key pathways and relationships in this compound-mediated chromatin remodeling.

Lactylation_Pathway cluster_glycolysis Glycolysis cluster_lactylation Lactylation Machinery cluster_gene_expression Gene Expression Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate LDHA Lactoyl_CoA This compound Lactate->Lactoyl_CoA Synthesis p300 p300 (Writer) Lactoyl_CoA->p300 Lactylated_Histones Lactylated Histones (e.g., H3K18la) p300->Lactylated_Histones Lactylates Histones Histones Histones->p300 HDACs HDAC1-3 (Erasers) Lactylated_Histones->HDACs Chromatin_Remodeling Chromatin Remodeling (Increased Accessibility) Lactylated_Histones->Chromatin_Remodeling HDACs->Histones Delactylates Gene_Transcription Gene Transcription Chromatin_Remodeling->Gene_Transcription

Figure 1: Enzymatic pathway of this compound-mediated histone lactylation.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_integration Data Integration & Interpretation Cells_Tissues Cells/Tissues Lactoyl_CoA_Extraction Lactoyl-CoA Extraction Cells_Tissues->Lactoyl_CoA_Extraction Chromatin_IP Chromatin Immunoprecipitation (ChIP) Cells_Tissues->Chromatin_IP RNA_Extraction RNA Extraction Cells_Tissues->RNA_Extraction LC_MS LC-MS/MS Quantification Lactoyl_CoA_Extraction->LC_MS ChIP_seq ChIP-seq Chromatin_IP->ChIP_seq RNA_seq RNA-seq RNA_Extraction->RNA_seq Lactoyl_CoA_Levels Lactoyl-CoA Levels LC_MS->Lactoyl_CoA_Levels Lactylation_Sites Genome-wide Lactylation Sites ChIP_seq->Lactylation_Sites Gene_Expression_Changes Differential Gene Expression RNA_seq->Gene_Expression_Changes Biological_Interpretation Biological Interpretation Lactoyl_CoA_Levels->Biological_Interpretation Lactylation_Sites->Biological_Interpretation Gene_Expression_Changes->Biological_Interpretation

Figure 2: Integrated workflow for studying this compound and histone lactylation.

Quantitative Data

The following tables summarize key quantitative data related to this compound and histone lactylation.

Table 1: Cellular Concentrations of Lactoyl-CoA and Other Acyl-CoAs

MetaboliteConcentration in HepG2 Cells (pmol / 10^6 cells)Concentration in Mouse Heart (pmol / mg tissue)Reference(s)
Lactoyl-CoA 0.011 0.0172
Crotonyl-CoA0.033N/A
Acetyl-CoA2.75.77
Propionyl-CoA0.330.476
Succinyl-CoA0.81N/A

N/A: Data not available in the cited sources.

Table 2: Kinetic Parameters of HDAC1-3 Delactylation Activity

EnzymeSubstratekcat/KM (M⁻¹s⁻¹)Reference(s)
HDAC1K(D-la)>6-fold higher than K(L-la)
HDAC2K(D-la)>6-fold higher than K(L-la)
HDAC3K(D-la)3.5-fold higher than K(L-la)

Note: Specific kcat and KM values were not provided in a consolidated table in the search results, but the relative efficiencies were highlighted.

Table 3: Examples of Genes Regulated by Histone Lactylation

GeneCellular ContextChange in ExpressionHistone MarkReference(s)
Arg1M1 Macrophage PolarizationUpregulated (late phase)H3K18la
Runx2Osteoblast DifferentiationUpregulatedHistone Lactylation
Sp7 (Osterix)Osteoblast DifferentiationUpregulatedHistone Lactylation
Tnap (ALP)Osteoblast DifferentiationUpregulatedHistone Lactylation
CACNA2D1Gestational Diabetes MellitusUpregulatedHyperhistone Lactylation

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound and histone lactylation.

Extraction and Quantification of Lactoyl-CoA by LC-MS/MS

This protocol is adapted from Varner et al., 2020.

  • Cell Harvesting and Extraction:

    • Aspirate media from cultured cells (e.g., on a 10 cm plate).

    • Add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) in water.

    • Scrape cells and transfer the lysate to a 1.5 mL microfuge tube.

    • Spike with an appropriate internal standard (e.g., ¹³C₃¹⁵N₁-isotopically labeled acyl-CoAs).

    • Sonicate the samples (e.g., 12 x 0.5-second pulses on ice).

    • Pellet the protein by centrifugation at 17,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Purify the cleared supernatant using an Oasis HLB 1cc (30 mg) SPE column.

    • Condition the column with methanol and then water.

    • Load the sample, wash with water, and elute the acyl-CoAs with methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Resuspend the dried extract in 55 µL of 5% (w/v) 5-sulfosalicylic acid in HPLC-grade water.

    • Inject 5 µL of the sample into an HPLC system (e.g., Ultimate 3000) coupled to a high-resolution mass spectrometer (e.g., Q Exactive Plus).

    • Use a C18 reversed-phase column for chromatographic separation.

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Quantify lactoyl-CoA by comparing its peak area to that of the internal standard, using a standard curve generated with a synthetic lactoyl-CoA standard.

In Vitro Histone Lactylation Assay

This protocol is based on descriptions of p300-mediated lactylation assays.

  • Reaction Setup:

    • In a microfuge tube, combine the following components in a suitable reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT):

      • Recombinant histone H3/H4 tetramers or full-length histones.

      • Recombinant, full-length p300 enzyme.

      • This compound (at a desired concentration, e.g., 50-100 µM).

    • For assays involving histone chaperones, pre-incubate histones with the chaperone (e.g., ASF1A) on ice for 10 minutes before adding lactoyl-CoA.

  • Incubation:

    • Incubate the reaction mixture at 30°C for 30-60 minutes.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

    • Alternatively, for downstream applications, reactions can be stopped by trichloroacetic acid precipitation.

    • Analyze the reaction products by Western blotting using an anti-lactyl-lysine antibody (e.g., anti-H3K18la).

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Histone Lactylation

This protocol provides a general framework for ChIP-seq, which should be optimized for specific cell types and antibodies.

  • Cross-linking and Chromatin Preparation:

    • Cross-link protein-DNA complexes in cultured cells by adding formaldehyde to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

    • Quench the cross-linking reaction with glycine.

    • Harvest the cells, wash with ice-cold PBS, and lyse the cells to isolate nuclei.

    • Resuspend the nuclear pellet in a lysis buffer and sonicate to shear the chromatin to fragments of 200-500 bp.

    • Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.

  • Immunoprecipitation:

    • Pre-clear the chromatin with Protein A/G magnetic beads.

    • Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for the lactylated histone mark of interest (e.g., anti-H3K18la).

    • Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

    • Wash the beads extensively with a series of wash buffers (low salt, high salt, LiCl) to remove non-specific binding.

  • Elution and Reverse Cross-linking:

    • Elute the chromatin from the beads.

    • Reverse the formaldehyde cross-links by incubating at 65°C overnight with NaCl.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification and Library Preparation:

    • Purify the ChIP DNA using a PCR purification kit or phenol-chloroform extraction.

    • Quantify the purified DNA.

    • Prepare a sequencing library from the ChIP DNA and an input control sample according to the manufacturer's instructions for the sequencing platform (e.g., Illumina).

  • Sequencing and Data Analysis:

    • Sequence the libraries on a high-throughput sequencing platform.

    • Align the sequencing reads to the reference genome.

    • Perform peak calling to identify regions of the genome enriched for the histone lactylation mark.

    • Annotate the peaks to nearby genes and perform downstream bioinformatics analysis (e.g., motif analysis, pathway analysis).

RNA Sequencing (RNA-seq) for Lactylation-Induced Gene Expression Analysis

This is a standard workflow for RNA-seq.

  • RNA Extraction and Quality Control:

    • Extract total RNA from the experimental and control cell populations using a commercial kit (e.g., RNeasy Kit, Qiagen) or TRIzol reagent.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Assess the quantity and quality of the RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

  • Library Preparation:

    • Deplete ribosomal RNA (rRNA) from the total RNA.

    • Fragment the rRNA-depleted RNA.

    • Synthesize first-strand cDNA using reverse transcriptase and random primers.

    • Synthesize second-strand cDNA.

    • Perform end-repair, A-tailing, and ligate sequencing adapters.

    • Amplify the library by PCR.

  • Sequencing and Data Analysis:

    • Sequence the prepared libraries on a high-throughput sequencing platform.

    • Perform quality control on the raw sequencing reads.

    • Align the reads to the reference genome or transcriptome.

    • Quantify gene expression levels (e.g., as RPKM, FPKM, or TPM).

    • Perform differential gene expression analysis to identify genes that are up- or down-regulated in response to conditions that induce histone lactylation.

    • Conduct pathway and gene ontology analysis on the differentially expressed genes.

Conclusion and Future Directions

The discovery of this compound as a key mediator of histone lactylation has fundamentally changed our understanding of the interplay between metabolism and epigenetics. This novel regulatory axis has profound implications for a wide range of diseases, including cancer, inflammatory disorders, and metabolic syndromes. The methodologies outlined in this guide provide a robust framework for researchers to further explore the mechanisms and functional consequences of lactylation.

Future research will likely focus on identifying the specific enzymes responsible for lactoyl-CoA synthesis in mammalian cells, discovering additional "reader" proteins that recognize and interpret lactylation marks, and elucidating the full spectrum of non-histone protein lactylation and its functional impact. From a therapeutic perspective, targeting the writers, erasers, and metabolic pathways that control lactylation represents a promising new avenue for drug development. As our understanding of this intricate process deepens, so too will our ability to harness it for the diagnosis and treatment of human disease.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (R)-Lactoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(R)-Lactoyl-CoA is a critical thioester metabolite involved in various cellular processes, most notably as the acyl donor for enzymatic histone lysine lactoylation, a post-translational modification (PTM) that links cellular metabolism to gene regulation.[1][2] The availability of pure, well-characterized this compound is essential for in vitro studies aimed at elucidating the mechanisms of histone lactoylation, identifying novel lactoyltransferases, and screening for inhibitors. These application notes provide detailed protocols for both the chemical and enzymatic synthesis of this compound for research purposes.

Synthesis Strategies

Two primary strategies for synthesizing this compound are presented: a robust chemical synthesis method suitable for producing a stable stock of the compound, and an enzymatic method ideal for in situ generation or for applications requiring biologically derived molecules.

  • Chemical Synthesis: A two-step process involving the activation of (R)-lactic acid to an N-hydroxysuccinimide (NHS) ester, followed by a thioesterification reaction with Coenzyme A (CoA).

  • Enzymatic Synthesis: Utilizes a Coenzyme A-transferase to catalyze the transfer of CoA from a donor molecule, such as acetyl-CoA, to (R)-lactate.[3][4]

Quantitative Data Summary

The following table summarizes key quantitative data associated with the synthesis and analysis of lactoyl-CoA.

ParameterMethod/EnzymeValueReference
Enzyme Kinetics
Catalytic Efficiency (kcat/Km) for D-LactateAcetyl-CoA:lactate CoA-transferase (ME-PCT)84.18 s⁻¹ mM⁻¹[3]
Catalytic Efficiency (kcat/Km) for Acetyl-CoAAcetyl-CoA:lactate CoA-transferase (ME-PCT)264.22 s⁻¹ mM⁻¹
LC-MS Quantification
Linear RangeLC-HRMS0.03 pmol to 500 pmol
Detection LimitLC-HRMS0.002 pmol
Concentration in Biological Samples
Estimated Concentration in Mouse HeartLC-HRMS0.0172 pmol/mg (wet weight)
Estimated Concentration in Cell CultureLC-HRMS1.14 x 10⁻⁸ pmol/cell

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound

This protocol is adapted from established methods for synthesizing acyl-CoAs. It proceeds in two main stages: activation of (R)-lactic acid and subsequent reaction with CoA. To synthesize this compound, the starting material must be (R)-lactic acid (also known as D-lactic acid).

Materials and Reagents:

  • (R)-lactic acid

  • N-hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC)

  • Anhydrous Tetrahydrofuran (THF)

  • Coenzyme A, free acid (CoA)

  • Sodium Bicarbonate (NaHCO₃)

  • Methanol

  • Trifluoroacetic acid (TFA)

  • C18-reverse phase silica for chromatography

  • Acetonitrile (ACN)

  • Ultrapure Water

Step 1: Synthesis of (R)-Lactyl-NHS Ester

  • Dissolve (R)-lactic acid (e.g., 90 mg, 1.0 mmol) and N-hydroxysuccinimide (NHS) (e.g., 115 mg, 1.0 mmol) in 8 mL of anhydrous THF in a clean, dry reaction vessel.

  • Prepare a solution of dicyclohexylcarbodiimide (DCC) (e.g., 206 mg, 1.0 mmol) in 2 mL of anhydrous THF.

  • Add the DCC solution dropwise to the (R)-lactic acid/NHS solution while stirring at room temperature (22°C).

  • Allow the reaction mixture to stir overnight at 22°C. A white precipitate (dicyclohexylurea) will form.

  • Remove the precipitate by vacuum filtration.

  • Condense the filtrate under reduced pressure to yield the (R)-lactyl-NHS ester, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Prepare a 500 mM sodium bicarbonate solution (pH 8).

  • Dissolve Coenzyme A (e.g., 25 mg, ~33 µmol) in 0.5 mL of the bicarbonate solution.

  • Dissolve the crude (R)-lactyl-NHS ester (e.g., 9.3 mg, ~50 µmol) in 0.5 mL of methanol.

  • Add the (R)-lactyl-NHS solution to the CoA solution and stir at 22°C for 3 hours.

  • After 3 hours, neutralize the reaction mixture with trifluoroacetic acid (TFA).

  • Immediately proceed to purification.

Step 3: Purification by Solid-Phase Extraction

  • Purify the crude this compound using C18-reversed-phase silica chromatography.

  • Solvents:

    • Solvent A: 0.05% TFA in water

    • Solvent B: Acetonitrile

  • Gradient:

    • 0–2 column volumes (CV): 0% B

    • 2–12 CV: 0–50% B

    • 12–13 CV: 50–100% B

    • 13–25 CV: 100% B

  • Collect fractions and identify those containing this compound using LC-MS.

  • Lyophilize the pure fractions to obtain this compound as a white crystalline solid.

Step 4: Characterization

  • Confirm the structure and purity of the synthesized this compound using high-resolution mass spectrometry (LC-HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical_Synthesis_Workflow cluster_0 Step 1: Activation of (R)-Lactic Acid cluster_1 Step 2: Thioesterification cluster_2 Step 3: Purification & Characterization start (R)-Lactic Acid + NHS + DCC reaction1 Stir overnight in THF at 22°C start->reaction1 Reactants product1 (R)-Lactyl-NHS Ester reaction1->product1 Product product1_c (R)-Lactyl-NHS Ester reaction2 Stir 3h at 22°C product1_c->reaction2 coa Coenzyme A (in Bicarbonate Buffer) coa->reaction2 product2 Crude this compound reaction2->product2 product2_c Crude this compound purify C18 Reverse Phase Chromatography product2_c->purify final_product Pure this compound purify->final_product characterize LC-MS / NMR final_product->characterize

Caption: Workflow for the chemical synthesis of this compound.

Protocol 2: Enzymatic Synthesis of this compound

This protocol describes the synthesis of this compound using a recombinant acetyl-CoA:(R)-lactate CoA-transferase. The enzyme from Megasphaera elsdenii (ME-PCT) is particularly efficient for this reaction. This method requires a source of the purified enzyme.

Materials and Reagents:

  • Purified Acetyl-CoA:(R)-lactate CoA-transferase (e.g., ME-PCT)

  • Acetyl-CoA

  • (R)-lactic acid sodium salt

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Reaction quenching solution (e.g., perchloric acid or formic acid)

  • HPLC system for analysis and purification

Procedure:

  • Set up the reaction mixture in a microcentrifuge tube. For a 100 µL reaction, combine:

    • 10 µL of 10x Reaction Buffer (final concentration 100 mM)

    • 10 µL of 10 mM Acetyl-CoA (final concentration 1 mM)

    • 20 µL of 50 mM (R)-lactic acid (final concentration 10 mM)

    • Purified CoA-transferase (concentration to be optimized empirically)

    • Nuclease-free water to a final volume of 100 µL.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37°C) for a predetermined time (e.g., 30-60 minutes). The progress can be monitored by taking time points.

  • Stop the reaction by adding a quenching solution, such as 10 µL of 10% formic acid. This will precipitate the enzyme.

  • Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

  • Transfer the supernatant to an HPLC vial for analysis. The formation of this compound can be quantified by comparing the peak area to a standard curve (if available from chemical synthesis) or by monitoring the depletion of acetyl-CoA.

  • For preparative scale, the reaction volume can be increased, and the product can be purified from the supernatant using reverse-phase HPLC, similar to the method described in the chemical synthesis protocol.

Enzymatic_Synthesis_Workflow acetyl_coa Acetyl-CoA enzyme CoA-Transferase (e.g., ME-PCT) acetyl_coa->enzyme Substrates r_lactate (R)-Lactate r_lactate->enzyme Substrates r_lactoyl_coa This compound enzyme->r_lactoyl_coa Products acetate Acetate enzyme->acetate Products

Caption: Enzymatic synthesis of this compound via CoA-transferase.

References

Quantification of Intracellular (R)-Lactoyl-CoA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and quantifying intracellular (R)-lactoyl-CoA, a critical metabolite involved in novel post-translational modifications. The following sections detail the theoretical background, quantitative data, and a detailed protocol for the measurement of this compound in biological samples.

Introduction

This compound is a recently identified endogenous metabolite that serves as the acyl donor for lysine lactoylation, a post-translational modification (PTM) implicated in the regulation of gene expression and cellular metabolism.[1][2] The quantification of intracellular lactoyl-CoA is crucial for understanding its physiological roles and its potential as a therapeutic target in various diseases. While its existence in mammalian systems was only recently confirmed, methods for its detection and quantification are now emerging, primarily relying on liquid chromatography-high resolution mass spectrometry (LC-HRMS).[1][3][4]

Metabolic Context of this compound

This compound is metabolically linked to glycolysis, with lactate being its direct precursor. The formation of lactoyl-CoA is a critical node connecting metabolic state to epigenetic regulation through histone lactoylation. Two primary mechanisms have been proposed for lysine lactoylation: an enzymatic pathway involving lactoyl-CoA and a non-enzymatic pathway involving lactoyl-glutathione. In some bacteria, this compound is an intermediate in the acrylate pathway for propanoate fermentation.

metabolic_pathway cluster_CoA Acyl-CoA Metabolism cluster_PTM Post-Translational Modification Pyruvate Pyruvate Lactate (R)-Lactate Pyruvate->Lactate LactoylCoA This compound Lactate->LactoylCoA Putative Lactoyl-CoA Synthetase AcryloylCoA Acryloyl-CoA LactoylCoA->AcryloylCoA Lactoyl-CoA Dehydratase (in bacteria) HistoneLactoylation Histone Lysine Lactoylation LactoylCoA->HistoneLactoylation Histone Acetyltransferases (e.g., p300) experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Cell Culture or Tissue Sample lysis Lysis with 10% TCA start->lysis add_is Spike with Internal Standard lysis->add_is sonication Sonication add_is->sonication centrifugation Centrifugation (17,000 x g, 4°C) sonication->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Evaporation under N2 supernatant->evaporation resuspension Resuspend in 5% SSA evaporation->resuspension lc_hrms LC-HRMS Analysis resuspension->lc_hrms data_processing Data Processing and Quantification lc_hrms->data_processing

References

Application Notes and Protocols for the Extraction of Short-Chain Acyl-CoAs from Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acyl-coenzyme A (acyl-CoA) thioesters are pivotal intermediates in numerous metabolic pathways, including fatty acid metabolism, the tricarboxylic acid (TCA) cycle, and amino acid catabolism. Short-chain acyl-CoAs (SC-acyl-CoAs), typically with acyl chains of two to six carbons, are not only critical for energy metabolism but also serve as donor molecules for post-translational modifications of proteins, such as acetylation and succinylation, thereby playing a significant role in cellular regulation.

The accurate quantification of intracellular SC-acyl-CoA pools is essential for understanding cellular metabolic states and the effects of drugs or genetic modifications on metabolic pathways. However, the low abundance and inherent instability of these molecules present analytical challenges. This document provides detailed application notes and protocols for the effective extraction of SC-acyl-CoAs from cultured cells for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Core Extraction Methodologies

Two primary strategies for the extraction of SC-acyl-CoAs from cell culture are prevalent: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). The choice of method depends on the specific acyl-CoA species of interest, the required sample purity, and the available analytical instrumentation.

Method 1: Solid-Phase Extraction (SPE)

SPE is a highly selective method that separates compounds based on their physical and chemical properties. For SC-acyl-CoAs, weak anion exchange or polymeric reversed-phase cartridges are commonly used.

Method 2: Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their relative solubilities in two different immiscible liquids. For SC-acyl-CoAs, a common approach involves precipitation of proteins and extraction of the analytes into a polar solvent.

Data Presentation: Comparison of Extraction Methods

The following table summarizes quantitative data on the recovery of various short-chain acyl-CoAs using different extraction methods, as reported in the literature. This allows for an informed decision on the most suitable method for a specific research question.

Acyl-CoA SpeciesExtraction MethodRecovery Rate (%)Reference
Acetyl-CoASolid-Phase Extraction (2-(2-pyridyl)ethyl functionalized silica)83-90%[1][2]
Malonyl-CoASolid-Phase Extraction (2-(2-pyridyl)ethyl functionalized silica)83-90%[1][2]
Propionyl-CoALiquid-Liquid Extraction (Sulfosalicylic Acid)80%[3]
Acetyl-CoALiquid-Liquid Extraction (Sulfosalicylic Acid)59%
Isovaleryl-CoALiquid-Liquid Extraction (Sulfosalicylic Acid)59%
Acetyl-CoASolid-Phase Extraction (Trichloroacetic Acid followed by SPE)36%
Malonyl-CoASolid-Phase Extraction (Trichloroacetic Acid followed by SPE)26%
Propionyl-CoASolid-Phase Extraction (Trichloroacetic Acid followed by SPE)62%
Isovaleryl-CoASolid-Phase Extraction (Trichloroacetic Acid followed by SPE)58%

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) using Weak Anion Exchange

This protocol is adapted from methods utilizing weak anion exchange SPE for the purification of a broad range of acyl-CoAs.

Materials:

  • Cultured cells (e.g., in a 10 cm dish)

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Ice-cold extraction solvent: 80% Methanol in water, pre-chilled to -80°C

  • Internal standards (e.g., 13C-labeled acyl-CoAs)

  • Weak Anion Exchange SPE cartridges (e.g., Strata-X-A)

  • SPE Cartridge Conditioning Solution: Methanol

  • SPE Cartridge Equilibration Solution: HPLC-grade water

  • Wash Solution 1: 2% Formic acid in water

  • Wash Solution 2: Methanol

  • Elution Solution: 5% Ammonium hydroxide in 50% methanol

  • Centrifuge capable of 4°C

  • Nitrogen evaporator

Procedure:

  • Cell Harvesting and Quenching:

    • Aspirate the culture medium from the cell culture dish.

    • Wash the cells once with 5 mL of ice-cold PBS.

    • Immediately add 1 mL of ice-cold 80% methanol to the dish to quench metabolic activity and scrape the cells.

    • Add internal standards to the cell lysate.

    • Transfer the cell lysate to a microcentrifuge tube.

  • Protein Precipitation and Clarification:

    • Vortex the cell lysate vigorously for 30 seconds.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet protein and cell debris.

    • Carefully transfer the supernatant to a new tube.

  • Solid-Phase Extraction:

    • Conditioning: Condition the SPE cartridge by passing 3 mL of methanol through it.

    • Equilibration: Equilibrate the cartridge by passing 3 mL of water through it.

    • Loading: Load the supernatant from step 2 onto the SPE cartridge.

    • Washing:

      • Wash the cartridge with 2.4 mL of 2% formic acid in water.

      • Wash the cartridge with 2.4 mL of methanol.

    • Elution: Elute the acyl-CoAs with 2.4 mL of 5% ammonium hydroxide in 50% methanol.

  • Sample Concentration:

    • Dry the eluate under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried sample in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) using Sulfosalicylic Acid (SSA)

This protocol is a simplified method that avoids the need for solid-phase extraction and has shown good recovery for several short-chain acyl-CoAs.

Materials:

  • Cultured cells (e.g., in a 6-well plate)

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Extraction Solution: 2.5% (w/v) Sulfosalicylic Acid (SSA) in water, pre-chilled on ice.

  • Internal standards (e.g., 13C-labeled acyl-CoAs)

  • Centrifuge capable of 4°C

Procedure:

  • Cell Harvesting and Lysis:

    • Aspirate the culture medium.

    • Wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold 2.5% SSA to each well (e.g., 200 µL for a 6-well plate).

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Add internal standards to the lysate.

  • Protein Precipitation and Clarification:

    • Vortex the lysate for 30 seconds.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 16,000 x g for 15 minutes at 4°C.

  • Sample Collection:

    • Carefully transfer the supernatant, which contains the SC-acyl-CoAs, to an autosampler vial for immediate LC-MS/MS analysis.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the extraction and analysis of short-chain acyl-CoAs from cell culture.

G cluster_extraction Sample Preparation cluster_purification Purification cluster_analysis Analysis cell_culture Cell Culture harvesting Harvesting & Quenching (e.g., 80% Methanol) cell_culture->harvesting lysis Cell Lysis & Protein Precipitation (e.g., Vortexing, Sonication) harvesting->lysis centrifugation Centrifugation (16,000 x g, 4°C) lysis->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid-Phase Extraction (Optional, e.g., Weak Anion Exchange) supernatant->spe If using SPE lcms LC-MS/MS Analysis supernatant->lcms Direct Injection (LLE) elution Elution spe->elution drying Drying & Reconstitution elution->drying drying->lcms data Data Processing & Quantification lcms->data

Caption: General workflow for SC-acyl-CoA extraction and analysis.

Metabolic Pathways of Short-Chain Acyl-CoAs

This diagram provides a simplified overview of central metabolic pathways involving key short-chain acyl-CoAs.

G glucose Glucose pyruvate Pyruvate glucose->pyruvate Glycolysis acetyl_coa Acetyl-CoA pyruvate->acetyl_coa fatty_acids Fatty Acids acetyl_coa->fatty_acids Synthesis tca TCA Cycle acetyl_coa->tca ketone_bodies Ketone Bodies acetyl_coa->ketone_bodies histone_acetylation Histone Acetylation acetyl_coa->histone_acetylation fatty_acids->acetyl_coa β-oxidation amino_acids Amino Acids (e.g., Val, Ile) propionyl_coa Propionyl-CoA amino_acids->propionyl_coa Catabolism succinyl_coa Succinyl-CoA propionyl_coa->succinyl_coa succinyl_coa->tca

Caption: Key metabolic roles of short-chain acyl-CoAs.

References

Tracing (R)-Lactoyl-CoA Metabolism with Stable Isotope Labeling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-lactoyl-CoA is a recently identified endogenous metabolite that serves as the substrate for lysine lactylation, a novel epigenetic modification.[1][2] This post-translational modification links cellular metabolic states, particularly glycolysis, to gene regulation.[2][3] The ability to accurately trace and quantify the metabolic flux of this compound is crucial for understanding its role in physiology and pathology, and for the development of therapeutics targeting this pathway. This document provides detailed application notes and protocols for using stable isotope labeling, coupled with mass spectrometry, to trace the metabolism of this compound in biological systems.

Core Concepts and Signaling Pathways

The metabolic pathway leading to this compound and subsequent histone lactylation originates from lactate, a product of glycolysis. Under conditions of high glycolytic activity, increased lactate levels can drive the formation of this compound, which then acts as a donor for the lactylation of histone lysine residues, thereby influencing gene expression.[2]

Lactoyl_CoA_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate (R)-Lactate Pyruvate->Lactate LactoylCoA This compound Lactate->LactoylCoA LactylHistones Lactylated Histones LactoylCoA->LactylHistones Enzymatic Lactylation Histones Histones Histones->LactylHistones GeneExpression Altered Gene Expression LactylHistones->GeneExpression Protocol_Workflow cluster_prep Cell Preparation cluster_extraction Metabolite Extraction cluster_analysis Analysis CellCulture 1. Culture cells to ~80% confluency MediaChange 2. Replace with medium containing ¹³C₃-(R)-Lactate CellCulture->MediaChange Incubation 3. Incubate for a defined time course MediaChange->Incubation Quenching 4. Quench metabolism (e.g., cold methanol) Incubation->Quenching Lysis 5. Lyse cells and extract metabolites Quenching->Lysis LCMS 6. LC-MS/MS analysis of ¹³C₃-Lactoyl-CoA Lysis->LCMS DataAnalysis 7. Quantify isotopic enrichment LCMS->DataAnalysis Logical_Relationships cluster_design Experimental Design cluster_outcome Expected Outcome Question Scientific Question Tracer Choice of Isotopic Tracer (e.g., ¹³C-Glucose, ¹³C-Lactate) Question->Tracer Time Labeling Time Course (Dynamic vs. Steady-State) Question->Time Model Biological System (Cell line, tissue) Question->Model Flux Metabolic Flux Analysis Tracer->Flux Time->Flux Quantification Absolute Quantification Model->Quantification Pathway Pathway Contribution Flux->Pathway Pathway->Quantification

References

Application of click chemistry for labeling (R)-lactoyl-CoA.

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the application of click chemistry for the bioorthogonal labeling and detection of (R)-lactoyl-CoA-modified biomolecules.

Application Notes

The burgeoning field of post-translational modifications (PTMs) has identified lysine lactoylation as a key regulator of cellular processes, directly linking cellular metabolism to epigenetic regulation.[1][2][3][4] this compound is the donor molecule for this modification, yet its low endogenous abundance makes studying its targets challenging.[5] Bioorthogonal click chemistry offers a powerful and highly selective method for identifying and characterizing proteins that undergo lactoylation.

This document outlines a methodology for the metabolic labeling of lactoylated proteins using an alkynyl-functionalized lactate analog. This chemical reporter is metabolically incorporated into cells and converted to an alkynyl-(R)-lactoyl-CoA analog. This modified acyl-CoA can then be used by cellular machinery to lactoylate proteins. The incorporated alkyne handle allows for the covalent attachment of reporter tags, such as fluorophores or biotin, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for downstream visualization and enrichment.

Principle of the Method

The workflow involves two main stages:

  • Metabolic Labeling: Cells are incubated with an alkyne-functionalized lactate precursor (e.g., YnLac). This precursor is metabolized by the cell, leading to the formation of an alkyne-tagged this compound. This bioorthogonal version of lactoyl-CoA is then used to modify substrate proteins.

  • Click Chemistry Ligation: After labeling, cells are lysed, and the proteome, now containing alkyne-tagged lactoylated proteins, is reacted with an azide-functionalized reporter molecule (e.g., Azide-Fluorophore or Azide-Biotin) in the presence of a copper(I) catalyst. This highly specific reaction forms a stable triazole linkage, covalently attaching the reporter tag to the modified proteins for subsequent analysis.

Quantitative Data

While direct quantitative data for the click chemistry labeling efficiency of this compound is application-dependent, understanding the baseline physiological concentrations of the endogenous metabolite is crucial for designing labeling experiments. The following table summarizes reported concentrations of lactoyl-CoA in various mammalian models.

Sample TypeConcentration (pmol/10^6 cells)Concentration (pmol/mg tissue)Comparison to Other Acyl-CoAsReference
HepG2 Cells0.011N/AComparable to crotonyl-CoA; 30-250 times lower than acetyl-, succinyl-, and propionyl-CoA.
General Cell Culture1.14 x 10⁻⁸N/A20-350 times lower than predominant acyl-CoAs like acetyl-, propionyl-, and succinyl-CoA.
Mouse Heart TissueN/A0.0172Similar levels to crotonyl-CoA.

Experimental Protocols & Workflows

Diagram: General Lysine Lactoylation Pathway

Caption: Metabolic pathway leading to protein lysine lactoylation via this compound.

Diagram: Experimental Workflow for Click Chemistry Labeling

cluster_downstream 4. Downstream Analysis A 1. Metabolic Labeling Incubate cells with alkyne-lactate analog (YnLac). B 2. Cell Lysis Harvest cells and prepare protein lysate. A->B C 3. Click Reaction Add Azide-Reporter (e.g., Biotin or Fluorophore), CuSO₄, Ligand (THPTA), and Sodium Ascorbate. B->C D Labeled Proteome Proteins are now covalently tagged with the reporter. C->D E In-gel Fluorescence (if Fluorophore tag was used) D->E Visualization F Affinity Purification (if Biotin tag was used) D->F Enrichment G LC-MS/MS Analysis F->G Identification

Caption: Workflow for detecting lactoylated proteins using click chemistry.

Protocol 1: Metabolic Labeling of Mammalian Cells

This protocol is a starting point and should be optimized for specific cell lines and experimental goals.

Materials:

  • Alkynyl-lactate analog (e.g., YnLac)

  • Complete cell culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS)

  • Cell scraper

Procedure:

  • Culture mammalian cells to approximately 70-80% confluency using standard tissue culture techniques.

  • Prepare a stock solution of the alkynyl-lactate analog in DMSO or an appropriate solvent.

  • Dilute the alkynyl-lactate stock solution directly into the complete culture medium to achieve the desired final concentration (typically in the range of 25-100 µM, requires optimization).

  • Remove the existing medium from the cells and replace it with the medium containing the alkyne probe.

  • Incubate the cells for a period of 4-24 hours, depending on the metabolic activity of the cell line and the turnover rate of the target proteins.

  • After incubation, wash the cells twice with ice-cold PBS to remove any unincorporated probe.

  • Harvest the cells by scraping in ice-cold PBS and pellet them by centrifugation (e.g., 500 x g for 5 minutes at 4°C). The cell pellet can be stored at -80°C or used immediately for lysis.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the click reaction on a protein lysate.

Materials:

  • Metabolically labeled cell pellet (from Protocol 1)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Azide-functionalized reporter (e.g., Azide-Alexa Fluor 488, Azide-Biotin)

  • Click Chemistry Ligand (e.g., 100 mM THPTA in water)

  • Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Sodium ascorbate solution (e.g., 300 mM in water, freshly prepared)

  • PBS

Procedure:

  • Lysate Preparation:

    • Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer (e.g., 200 µL for a 10 cm dish).

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new tube. Determine the protein concentration using a standard assay (e.g., BCA).

  • Click Reaction Assembly:

    • In a microfuge tube, combine the following components in order. Vortex briefly after each addition.

      • Protein Lysate: 50 µL (at 1-5 mg/mL)

      • PBS: to a final volume of 160 µL (adjust as needed)

      • Azide Reporter: 20 µL of a 2.5 mM stock (final concentration ~250 µM)

      • THPTA Ligand: 10 µL of 100 mM stock (final concentration ~5 mM)

      • CuSO₄ Solution: 10 µL of 20 mM stock (final concentration ~1 mM)

    • Initiate the reaction by adding:

      • Sodium Ascorbate: 10 µL of 300 mM stock (final concentration ~15 mM)

  • Incubation:

    • Vortex the reaction mixture gently.

    • Protect the reaction from light (especially if using a fluorescent azide).

    • Incubate at room temperature for 30-60 minutes.

  • Downstream Processing:

    • The labeled protein lysate is now ready for downstream analysis such as 1D-PAGE and in-gel fluorescence scanning, or for affinity purification if a biotin tag was used. For mass spectrometry, further cleanup steps to remove reaction components are recommended.

References

In vitro histone lactoylation assay using (R)-lactoyl-CoA.

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: In Vitro Histone Lactoylation Assay

Introduction

Histone lactoylation is a recently discovered post-translational modification (PTM) where a lactoyl group is added to lysine residues on histone proteins.[1][2] This modification directly links cellular metabolism, particularly glycolysis, to epigenetic regulation of gene expression.[3] Under conditions of high glycolytic activity, the resulting lactate can be converted to lactyl-CoA, which serves as the substrate for histone lactoylation.[4][5] This process is enzymatically mediated by "writer" enzymes, such as the histone acetyltransferase p300, which can also utilize lactyl-CoA. Conversely, "eraser" enzymes, including class I histone deacetylases (HDAC1-3) and some sirtuins (SIRT1-3), can remove this mark.

Studying histone lactoylation in vitro is essential for dissecting the core biochemical mechanisms, identifying and characterizing novel writer and eraser enzymes, and screening for small molecule inhibitors or activators. This document provides a detailed protocol for performing a non-radioactive in vitro histone lactoylation assay using recombinant components, with (R)-lactoyl-CoA as the lactoyl group donor. The resulting modification is detected via Western blotting using a pan-specific anti-lactyllysine antibody.

Metabolic and Enzymatic Pathway of Histone Lactoylation

The production of lactate through glycolysis is the starting point for histone lactoylation. Intracellular lactate is converted to lactyl-CoA, which is then used by writer enzymes like p300/CBP to modify histone tails, thereby influencing chromatin structure and gene transcription.

HistoneLactoylationPathway cluster_metabolism Cellular Metabolism cluster_epigenetics Epigenetic Regulation Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate LactylCoA LactylCoA Lactate->LactylCoA Lactyl-CoA Synthetase (hypothesized) p300 Writer Enzyme (e.g., p300) LactylCoA->p300 LactylatedHistones Lactoylated Histone p300->LactylatedHistones Lactoylation Histones Histone (e.g., H3, H4) Histones->p300 GeneExpression Gene Expression (Activation/Repression) LactylatedHistones->GeneExpression

Caption: Overview of the histone lactoylation signaling pathway.

Experimental Protocol

Principle of the Assay

This assay quantifies the activity of a histone lactoyltransferase (e.g., p300) by measuring the transfer of a lactoyl group from this compound to a histone substrate. The reaction is performed in a defined buffer system, initiated by the addition of the enzyme, and stopped after a set incubation period. The level of histone lactoylation is subsequently determined by Western blot analysis using an antibody that specifically recognizes lactoylated lysine residues.

Experimental Workflow

The overall workflow consists of preparing the reaction mixture, incubating to allow for the enzymatic modification, terminating the reaction, and detecting the product via immunoblotting.

AssayWorkflow Prep 1. Reagent Preparation Setup 2. Reaction Setup Prep->Setup Incubate 3. Incubation (37°C) Setup->Incubate Stop 4. Reaction Termination Incubate->Stop Detect 5. Detection Stop->Detect

Caption: Step-by-step workflow for the in vitro histone lactoylation assay.
Materials and Reagents

Reagent/MaterialCompanyCatalog #Notes
Enzymes & Substrates
Recombinant p300 (catalytic domain)VariesVariesSelect a highly active and pure enzyme.
Recombinant Histone H3 or H4VariesVariesCore histones are common substrates.
This compoundCustom Synthesis or VariesN/AEnsure high purity. Prepare fresh stock solutions.
Acetyl-CoA (for positive control)Sigma-AldrichA2056For comparing p300 activity.
Buffers & Solutions
HEPESVariesVariesFor preparing assay buffer.
Dithiothreitol (DTT)VariesVariesReducing agent, add fresh to buffer.
Sodium ButyrateVariesVariesBroad-spectrum HDAC inhibitor to prevent delactoylation.
4X LDS Sample BufferThermo FisherNP0007For stopping the reaction and preparing samples for SDS-PAGE.
Antibodies
Pan-Kla AntibodyVariesVariesRabbit polyclonal anti-lactyllysine antibody.
Anti-Histone H3 AntibodyAbcamab1791Loading control.
Anti-Rabbit IgG (HRP-linked)Cell Signaling7074Secondary antibody for chemiluminescent detection.
Other Equipment
Bis-Tris Gels (15%)Thermo FisherVariesHigher percentage gels improve resolution of small histone proteins.
PVDF MembraneMilliporeIPVH00010For protein transfer.
Chemiluminescence SubstrateThermo Fisher32106For detection.
Microcentrifuge TubesVariesVaries
Thermomixer or Water BathVariesVaries
Detailed Step-by-Step Protocol

1. Reagent Preparation

  • 10X Histone Lactoylation Assay Buffer: 500 mM HEPES (pH 8.0), 1 M NaCl, 50 mM DTT. Store at -20°C. Add DTT fresh before use.

  • Enzyme Stock (p300): Prepare a 100 ng/µL stock solution in a buffer recommended by the manufacturer. Aliquot and store at -80°C.

  • Histone Substrate Stock (H3): Prepare a 1 µg/µL stock solution in nuclease-free water. Aliquot and store at -20°C.

  • This compound Stock: Prepare a 10 mM stock solution in nuclease-free water. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Stop Solution: 4X LDS Sample Buffer supplemented with 100 mM DTT.

2. Reaction Setup

  • Thaw all components on ice.

  • Prepare a master mix for the desired number of reactions, adding components in the order listed in the table below.

  • Set up the reactions in 0.5 mL microcentrifuge tubes on ice.

ComponentVolume (µL)Final ConcentrationPurpose
Nuclease-Free WaterUp to 25 µL-Vehicle
10X Assay Buffer2.51XProvides optimal pH and salt
Histone H3 (1 µg/µL)1.040 µg/mLSubstrate
This compound (10 mM)0.5200 µMLactoyl group donor
p300 (100 ng/µL)1.04 µg/mLEnzyme ("Writer")
Total Volume 25 µL
  • Essential Controls:

    • No Enzyme Control: Replace p300 with an equal volume of enzyme dilution buffer.

    • No Substrate Control: Replace this compound with an equal volume of water.

    • Positive Control (Acetylation): Replace this compound with an equivalent concentration of Acetyl-CoA.

3. Incubation

  • Gently mix the reactions by flicking the tubes.

  • Centrifuge briefly to collect the contents at the bottom.

  • Incubate the reactions for 1-2 hours at 37°C in a thermomixer or water bath.

4. Reaction Termination

  • Stop the reaction by adding 8.5 µL of 4X LDS Sample Buffer (Stop Solution).

  • Heat the samples at 95°C for 5 minutes.

  • Samples can be stored at -20°C or used immediately for Western blotting.

5. Detection by Western Blot

  • Gel Electrophoresis: Load 10-15 µL of each reaction onto a 15% Bis-Tris polyacrylamide gel and run according to the manufacturer's instructions to separate the proteins.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the Pan-Kla antibody (e.g., 1:1000 dilution) and a loading control antibody like anti-Histone H3 (e.g., 1:5000 dilution) in the blocking buffer.

  • Washing: Wash the membrane 3 times for 5 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated anti-rabbit secondary antibody (1:2000 dilution) in blocking buffer for 1 hour at room temperature.

  • Final Washes: Wash the membrane 3 times for 10 minutes each with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the signal using a digital imager or X-ray film.

Data Presentation and Interpretation

The primary output of the assay is a Western blot image. The intensity of the band corresponding to lactoylated histone H3 indicates the level of enzymatic activity. Densitometry can be used for semi-quantitative analysis.

Example Data Summary

The table below shows hypothetical quantitative data obtained by measuring the band intensity (densitometry) from a Western blot. The signal is normalized to the total Histone H3 loading control.

ConditionThis compoundp300 EnzymeNormalized Kla Signal (Arbitrary Units)Interpretation
1. Full Reaction++100.0Strong lactoylation detected.
2. No Enzyme Control+-1.2No enzymatic lactoylation occurs.
3. No Substrate Control-+0.8The signal is dependent on lactoyl-CoA.
4. Positive Control (Acetyl-CoA)-+150.0 (Kac Signal)p300 is active as an acetyltransferase.

Interpretation:

  • A strong band in the "Full Reaction" lane and its absence in the control lanes demonstrate successful in vitro enzymatic histone lactoylation.

  • This assay can be adapted to test different enzyme concentrations, substrate concentrations (Michaelis-Menten kinetics), or the effect of potential inhibitors by adding them to the "Full Reaction" mixture.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
No Signal in Full Reaction Inactive enzyme or degraded this compound.Use a fresh aliquot of enzyme and this compound. Confirm p300 activity with the Acetyl-CoA positive control.
Ineffective antibody.Check antibody specifications and try a different lot or supplier. Run a positive control lysate from cells treated with lactate.
High Background Signal Insufficient blocking or washing.Increase blocking time to 2 hours and perform additional washes.
Antibody concentration too high.Titrate the primary and secondary antibody concentrations.
Signal in "No Enzyme" Control Contamination or non-enzymatic reaction.Ensure all reagents are pure. While less common for lactoylation, some modifications can occur non-enzymatically under certain conditions.
Inconsistent Results Pipetting errors or inconsistent incubation times.Use calibrated pipettes. Prepare a master mix to minimize variability. Ensure consistent timing for all samples.

References

High-Resolution Metabolomics for Profiling Acyl-CoA Species: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative profiling of acyl-coenzyme A (acyl-CoA) species using high-resolution metabolomics. Acyl-CoAs are central intermediates in numerous metabolic pathways, including fatty acid metabolism, the tricarboxylic acid (TCA) cycle, and amino acid catabolism. Their accurate quantification is crucial for understanding cellular energy status, identifying biomarkers for metabolic diseases, and assessing the impact of therapeutic interventions.[1][2][3] This guide covers sample preparation, analytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS), and data analysis strategies.

Introduction to Acyl-CoA Profiling

Acyl-CoAs are thioester derivatives of coenzyme A, playing a pivotal role as acyl group carriers in various biochemical reactions.[4] They are involved in energy metabolism, lipid synthesis and degradation, and post-translational modifications of proteins.[4] Dysregulation of acyl-CoA metabolism has been implicated in a range of diseases, including obesity, diabetes, and cancer, making them important targets for research and drug development. High-resolution mass spectrometry coupled with liquid chromatography offers the sensitivity and selectivity required for the comprehensive analysis of the diverse and often low-abundance acyl-CoA pool in biological samples.

Experimental Protocols

Sample Preparation

The choice of extraction method is critical for the accurate quantification of acyl-CoAs due to their instability and susceptibility to degradation. Two common and effective methods are solvent precipitation and solid-phase extraction (SPE).

Protocol 1: Solvent Precipitation with Trichloroacetic Acid (TCA)

This method is suitable for the extraction of short-chain acyl-CoAs from cultured cells and tissues.

  • Sample Homogenization: For cultured cells, aspirate the media and add 1 mL of ice-cold 10% (w/v) trichloroacetic acid in water. For tissues, homogenize ~40 mg of frozen tissue in 0.5 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9).

  • Internal Standard Spiking: Add an appropriate internal standard, such as a stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA (e.g., heptadecanoyl-CoA), to the homogenate to correct for extraction variability.

  • Protein Precipitation: Sonicate the samples for 12 pulses of 0.5 seconds each on ice to ensure complete cell lysis and protein precipitation.

  • Centrifugation: Centrifuge the homogenate at 17,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

  • Solid-Phase Extraction (Optional but Recommended): For cleaner samples, purify the supernatant using an Oasis HLB 1cc (30 mg) SPE column.

    • Wash the column with 1 mL of methanol.

    • Equilibrate the column with 1 mL of water.

    • Load the sample.

    • Wash with 1 mL of water to remove salts.

    • Elute the acyl-CoAs with 1 mL of methanol containing 25 mM ammonium acetate.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in 55 µL of 5% (w/v) 5-sulfosalicylic acid in water for LC-MS/MS analysis.

Protocol 2: Solvent Precipitation with Methanol/Water

This method is effective for a broader range of acyl-CoAs, including medium to long-chain species.

  • Extraction: Homogenize tissue or cell pellets in 1 mL of ice-cold 80:20 (v/v) methanol:water.

  • Internal Standard Spiking: Add an appropriate internal standard.

  • Sonication and Centrifugation: Sonicate and centrifuge the samples as described in Protocol 1.

  • Supernatant Collection: Collect the supernatant.

  • Drying and Reconstitution: Evaporate the supernatant to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).

LC-MS/MS Analysis

High-resolution mass spectrometry, such as that performed on a Q Exactive Plus or a triple quadrupole instrument, is essential for the sensitive and specific detection of acyl-CoAs.

Chromatographic Separation of Short-Chain Acyl-CoAs

  • Column: Agilent ZORBAX 300SB-C8 (100 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 2% acetonitrile in 100 mM ammonium formate, pH 5.0

  • Mobile Phase B: 90% acetonitrile in 10 mM ammonium formate, pH 5.0

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 42°C

  • Gradient:

    • 0-2 min: 0% B

    • 2-10 min: 0-100% B

    • 10-12 min: 100% B

    • 12-13 min: 100-0% B

    • 13-15 min: 0% B

Chromatographic Separation of Long-Chain Acyl-CoAs

  • Column: Waters ACQUITY UPLC BEH C8 (2.1 x 150 mm, 1.7 µm)

  • Mobile Phase A: 15 mM ammonium hydroxide in water

  • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Gradient:

    • 0-2.8 min: 20-45% B

    • 2.8-3.0 min: 45-25% B

    • 3.0-4.0 min: 25-65% B

    • 4.0-4.5 min: 65-20% B

Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM)

  • Key Fragmentation: A characteristic neutral loss of 507 Da is often observed for acyl-CoAs in positive ion mode, corresponding to the loss of the 3'-phosphoadenosine 5'-diphosphate moiety. For acyl-dephospho-CoAs, a neutral loss of 427 Da is characteristic.

Data Presentation

Quantitative data from acyl-CoA profiling experiments should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Quantitative Performance for Short-Chain Acyl-CoA Analysis

AnalyteLinearity Range (ng/mL)LOD (nM)LOQ (nM)Reference
Acetyl-CoA1.09 - 2187>0.99--
Malonyl-CoA1.09 - 2193>0.99--
Free CoA-0.9993--
Propionyl-CoA->0.99--

LOD: Limit of Detection, LOQ: Limit of Quantitation. Dashes indicate data not specified in the cited source.

Table 2: Quantitative Performance for Long-Chain Acyl-CoA Analysis

AnalyteLinearity RangeLOQ (fmol)Reference
C14 to C26 Acyl-CoAs~3 orders of magnitude>0.99~5

Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental procedures.

Acyl_CoA_Metabolism FattyAcids Fatty Acids Acyl_CoA_Synthetase Acyl-CoA Synthetase FattyAcids->Acyl_CoA_Synthetase Acyl_CoA Acyl-CoA Acyl_CoA_Synthetase->Acyl_CoA Beta_Oxidation β-Oxidation Acyl_CoA->Beta_Oxidation TAG_Synthesis Triacylglycerol Synthesis Acyl_CoA->TAG_Synthesis PL_Synthesis Phospholipid Synthesis Acyl_CoA->PL_Synthesis Protein_Acylation Protein Acylation Acyl_CoA->Protein_Acylation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Central role of Acyl-CoA in major metabolic pathways.

Experimental_Workflow Sample Biological Sample (Cells or Tissue) Extraction Acyl-CoA Extraction (Solvent Precipitation / SPE) Sample->Extraction LC_MS LC-MS/MS Analysis (High-Resolution MS) Extraction->LC_MS Data_Acquisition Data Acquisition (MRM / PRM) LC_MS->Data_Acquisition Data_Processing Data Processing (Peak Integration, Normalization) Data_Acquisition->Data_Processing Statistical_Analysis Statistical Analysis Data_Processing->Statistical_Analysis Biological_Interpretation Biological Interpretation Statistical_Analysis->Biological_Interpretation

Caption: General workflow for acyl-CoA metabolomics analysis.

References

Application Notes and Protocols for the Generation of Isototopically Labeled (R)-Lactoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactoyl-CoA is a critical acyl-CoA thioester involved in various metabolic pathways and has recently gained attention as a precursor for histone lactylation, a novel epigenetic modification. Accurate quantification of (R)-lactoyl-CoA in biological samples is essential for understanding its role in health and disease. Stable isotope dilution mass spectrometry is the gold standard for such quantitative analyses, necessitating the availability of high-quality, isotopically labeled internal standards.[1] These application notes provide detailed protocols for the chemical synthesis and biosynthetic generation of isotopically labeled this compound to be used as an internal standard in mass spectrometry-based assays.

Chemical Synthesis of Isotopically Labeled this compound

This protocol describes the chemical synthesis of this compound from isotopically labeled (R)-lactic acid. The procedure involves the activation of the carboxylic acid group of lactic acid with N-hydroxysuccinimide (NHS) followed by coupling with Coenzyme A (CoA).

Experimental Protocol

Materials:

  • Isotopically labeled (R)-lactic acid (e.g., ¹³C₃-(R)-lactic acid)

  • N-hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC)

  • Anhydrous tetrahydrofuran (THF)

  • Coenzyme A trilithium salt

  • Sodium bicarbonate

  • Methanol

  • Trifluoroacetic acid (TFA)

  • C18 solid-phase extraction (SPE) cartridges

  • Acetonitrile (ACN)

  • Ultrapure water

Procedure:

  • Activation of (R)-Lactic Acid:

    • Dissolve isotopically labeled (R)-lactic acid (1.0 mmol) and N-hydroxysuccinimide (1.0 mmol) in anhydrous THF (8 mL).

    • Slowly add a solution of dicyclohexylcarbodiimide (1.0 mmol) in THF (2 mL) to the reaction mixture at room temperature with constant stirring.

    • Allow the reaction to proceed overnight at 22°C.

    • A precipitate of dicyclohexylurea will form. Remove the precipitate by vacuum filtration.

    • Evaporate the filtrate under reduced pressure to obtain the (R)-lactyl-NHS ester. This product can be used in the next step without further purification.[2][3]

  • Coupling with Coenzyme A:

    • Dissolve the (R)-lactyl-NHS ester (50 µmol) in methanol (0.5 mL).

    • Prepare a solution of Coenzyme A (33 µmol) in an aqueous sodium bicarbonate solution (0.5 mL, 500 mM, pH 8).

    • Add the (R)-lactyl-NHS solution to the Coenzyme A solution and stir at 22°C for 3 hours.[3]

  • Purification:

    • Neutralize the reaction mixture with trifluoroacetic acid.

    • Purify the isotopically labeled this compound using a C18 solid-phase extraction cartridge.

    • Condition the C18 cartridge with methanol followed by water.

    • Load the reaction mixture onto the cartridge.

    • Wash the cartridge with an aqueous solution containing a low percentage of organic solvent (e.g., 0.05% TFA in water) to remove unreacted CoA and other polar impurities.

    • Elute the this compound with a higher concentration of organic solvent (e.g., acetonitrile).

    • Lyophilize the purified fractions to obtain the final product as a white powder.[3]

  • Characterization and Quantification:

    • Confirm the identity and purity of the synthesized this compound using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

    • Determine the concentration of the prepared standard using a suitable method, such as UV spectroscopy, by measuring the absorbance at 260 nm.

Biosynthetic Generation of ¹³C₃¹⁵N₁-Lactoyl-CoA via SILEC

Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) is a powerful technique to generate a wide range of isotopically labeled metabolites within cells, which can then be extracted and used as internal standards. This method produces a mixture of labeled acyl-CoAs, including lactoyl-CoA.

Experimental Protocol

Materials:

  • Human cell line (e.g., HepG2)

  • Cell culture medium deficient in pantothenate (Vitamin B5)

  • ¹³C₃¹⁵N₁-pantothenate

  • Fetal bovine serum (dialyzed)

  • Standard cell culture reagents and equipment

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA)

  • Solid-phase extraction (SPE) columns (e.g., Oasis HLB)

Procedure:

  • Cell Culture with Labeled Precursor:

    • Culture the chosen cell line in a medium containing ¹³C₃¹⁵N₁-pantothenate as the sole source of pantothenate. Pantothenate is a precursor for Coenzyme A biosynthesis.

    • Allow the cells to grow for several passages to ensure complete labeling of the cellular CoA pool.

  • Extraction of Acyl-CoAs:

    • Aspirate the culture medium from the cells.

    • Immediately add ice-cold 10% TCA to the culture dish to quench metabolism and precipitate proteins.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Sonicate the sample to ensure complete cell lysis.

    • Centrifuge at high speed (e.g., 17,000 x g) for 10 minutes at 4°C to pellet the protein precipitate.

  • Purification of Labeled Acyl-CoAs:

    • Collect the supernatant containing the acyl-CoAs.

    • Purify the acyl-CoAs from the supernatant using solid-phase extraction.

    • The resulting purified extract will contain a mixture of ¹³C₃¹⁵N₁-labeled acyl-CoAs, including lactoyl-CoA.

  • Quantification and Use as an Internal Standard:

    • The concentration of the target analyte, ¹³C₃¹⁵N₁-lactoyl-CoA, in the mixture can be determined by comparison with a calibrated unlabeled standard.

    • This mixture of labeled acyl-CoAs can then be spiked into biological samples for the relative or absolute quantification of endogenous lactoyl-CoA and other acyl-CoAs by mass spectrometry.

Quantitative Data Summary

The following table summarizes the quantitative data for lactoyl-CoA in biological samples, as determined by mass spectrometry using an isotopically labeled internal standard.

AnalyteSample TypeConcentrationRelative AbundanceReference
Lactoyl-CoAHepG2 cells0.011 pmol/10⁶ cells30-250 times lower than major acyl-CoAs (acetyl-, succinyl-, and propionyl-CoA)
Lactoyl-CoAMouse heart tissue0.0172 pmol/mg wet weight335 times lower than acetyl-CoA and 27 times lower than propionyl-CoA
Crotonyl-CoAHepG2 cells0.033 pmol/10⁶ cellsComparable to lactoyl-CoA
Acetyl-CoAHepG2 cells10.644 pmol/10⁶ cells-
Succinyl-CoAHepG2 cells25.467 pmol/10⁶ cells-
Propionyl-CoAHepG2 cells3.532 pmol/10⁶ cells-

Visualizations

Chemical Synthesis Workflow

Chemical Synthesis of Isotopically Labeled this compound cluster_activation Activation Step cluster_coupling Coupling Step cluster_purification Purification Step A Isotopically Labeled (R)-Lactic Acid E (R)-Lactyl-NHS Ester A->E B NHS B->E C DCC C->E D Anhydrous THF D->E H Crude Isotopically Labeled This compound E->H F Coenzyme A F->H G Bicarbonate Buffer G->H I C18 SPE H->I J Purified Isotopically Labeled This compound I->J

Caption: Workflow for the chemical synthesis of labeled this compound.

SILEC Workflow for Biosynthetic Labeling

Biosynthesis of Labeled Lactoyl-CoA via SILEC cluster_culture Cell Culture cluster_extraction Extraction cluster_purification Purification A Cells in Culture C Labeled Cell Pellet A->C B Medium with ¹³C₃¹⁵N₁-Pantothenate B->C D TCA Precipitation C->D E Centrifugation D->E F Supernatant with Labeled Acyl-CoAs E->F G SPE Purification F->G H Purified ¹³C₃¹⁵N₁-Acyl-CoA Mixture (including Lactoyl-CoA) G->H

Caption: Workflow for biosynthetic generation of labeled lactoyl-CoA.

References

Application Notes & Protocols for the Retrospective Analysis of Metabolomics Data for (R)-Lactoyl-CoA Presence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-lactoyl-CoA is a recently identified endogenous metabolite that serves as the substrate for lysine lactoylation, a post-translational modification with emerging roles in cellular signaling and disease.[1][2][3][4] The ability to retrospectively analyze existing metabolomics datasets for the presence and abundance of this compound offers a powerful and cost-effective approach to uncovering its biological significance in a wide range of experimental contexts. This document provides detailed application notes and protocols for the identification and semi-quantification of this compound from previously acquired high-resolution mass spectrometry (HRMS) data.

The re-interrogation of untargeted metabolomics data, a practice sometimes referred to as hybrid metabolomics, allows for the discovery of novel metabolites that were not initially targeted.[1] This approach has been successfully used to identify and quantify lactoyl-CoA in diverse biological samples, including mammalian cells and tissues.

Key Principles of Retrospective Analysis

Retrospective analysis of this compound relies on the presence of its specific mass-to-charge ratio (m/z) and chromatographic retention time in previously generated LC-HRMS data. The process involves extracting ion chromatograms corresponding to the theoretical m/z of lactoyl-CoA and comparing them to a synthetic standard or an isotopically labeled internal standard if available. While fully quantitative analysis is most accurate with the use of a co-eluting internal standard, semi-quantification can be achieved by comparing the signal intensity of lactoyl-CoA to that of other known acyl-CoAs.

Quantitative Data Summary

The following tables summarize the reported concentrations of lactoyl-CoA and other short-chain acyl-CoAs in various biological matrices, as determined by retrospective analysis of metabolomics data.

Table 1: Concentrations of Short-Chain Acyl-CoAs in HepG2 Cells

Acyl-CoAConcentration (pmol/10^6 cells)Standard Deviation
Acetyl-CoA10.6441.364
Succinyl-CoA25.4672.818
Propionyl-CoA3.5320.652
CoASH1.7340.189
Butyryl-CoA1.0130.159
HMG-CoA0.9710.326
Glutaryl-CoA0.6470.112
Valeryl-CoA1.1180.143
Crotonoyl-CoA0.0320.015
Lactoyl-CoA 0.011 0.003

Table 2: Estimated Concentrations of Lactoyl-CoA in Murine Heart Tissue

ConditionMean Concentration (pmol/mg wet weight)Standard Deviation
Overall0.01790.0153
Fasted0.0187N/A
Fed0.0172N/A
Male0.02140.0173
Female0.01450.0119

Note: Concentrations in murine heart tissue were retrospectively estimated using propionyl-CoA as a surrogate standard.

Experimental Protocols

Protocol 1: Retrospective Data Mining for this compound

This protocol outlines the steps for re-analyzing existing LC-HRMS data for the presence of this compound.

1. Materials and Reagents:

  • Previously acquired LC-HRMS raw data files (e.g., .raw, .d, .wiff)

  • Mass spectrometry data analysis software (e.g., Xcalibur, MassHunter, Analyst)

  • This compound synthetic standard (if available, for retention time confirmation)

  • 13C315N1-isotopically labeled lactoyl-CoA (if available, for internal standardization)

2. Procedure:

  • Determine the Theoretical m/z of Lactoyl-CoA: The theoretical m/z for the [M+H]+ ion of lactoyl-CoA (C24H41N7O18P3S+) is 840.1436.

  • Extract Ion Chromatogram (EIC): Using your mass spectrometry software, generate an EIC for the theoretical m/z of lactoyl-CoA from your raw data files. A narrow mass tolerance window (e.g., ±5 ppm) is recommended for high-resolution data.

  • Identify Potential Peaks: Look for a chromatographic peak in the EIC that corresponds to the expected retention time of lactoyl-CoA. On a reversed-phase C18 column, lactoyl-CoA is expected to elute earlier than propionyl-CoA due to its additional hydroxyl group.

  • Validate Peak Identity:

    • Retention Time Matching: If a synthetic standard was run previously on the same LC-MS system, compare the retention time of the putative lactoyl-CoA peak to that of the standard.

    • MS/MS Fragmentation: If tandem mass spectrometry (MS/MS) data was acquired, examine the fragmentation pattern of the putative peak and compare it to the known fragmentation of lactoyl-CoA.

  • Semi-Quantification: In the absence of an internal standard, the peak area of the lactoyl-CoA EIC can be compared to that of other known acyl-CoAs (e.g., propionyl-CoA) for a semi-quantitative estimation of its abundance.

Protocol 2: Sample Preparation for Acyl-CoA Analysis (for future prospective studies)

This protocol is for the extraction of acyl-CoAs from mammalian cells and tissues, which is essential for generating high-quality data for either prospective or retrospective analysis.

1. Materials and Reagents:

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA) in water

  • Cell scrapers

  • 1.5 mL microcentrifuge tubes

  • Sonicator

  • Refrigerated centrifuge (4°C)

  • Internal standard solution (e.g., 13C-labeled acyl-CoAs)

  • Nitrogen evaporator

  • 5% (w/v) 5-sulfosalicylic acid (SSA) in HPLC-grade water

2. Procedure for Adherent Cells:

  • Aspirate the cell culture media.

  • Add 1 mL of ice-cold 10% TCA to the plate.

  • Scrape the cells and transfer the suspension to a 1.5 mL microcentrifuge tube.

  • Spike the sample with the internal standard solution.

  • Sonicate the sample with short pulses on ice.

  • Pellet the protein by centrifuging at 17,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant containing the acyl-CoAs to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Re-suspend the dried extract in 55 µL of 5% SSA in water for LC-MS analysis.

3. Procedure for Tissues:

  • A modified extraction method, such as the one described by Minkler et al., adapted for isotope dilution LC-MS, should be used for tissue samples.

Visualizations

Signaling Pathway

lactoyl_coa_pathway Lactate Lactate Lactoyl_CoA This compound Lactate->Lactoyl_CoA Acyl-CoA Synthetase* Lactoylated_Histone Lactoylated Histone Lactoyl_CoA->Lactoylated_Histone Histone Acetyltransferase (e.g., p300) Histone Histone (Lysine Residue) Signaling Downstream Signaling Lactoylated_Histone->Signaling retrospective_analysis_workflow Data_Acquisition 1. Historical Metabolomics Data Acquisition (LC-HRMS) Data_Files 2. Raw Data Files (.raw, .d, .wiff) Data_Acquisition->Data_Files EIC_Extraction 3. Extracted Ion Chromatogram (EIC) for m/z 840.1436 Data_Files->EIC_Extraction Peak_Identification 4. Putative Peak Identification (Retention Time) EIC_Extraction->Peak_Identification Validation 5. Peak Validation (MS/MS, Standard Comparison) Peak_Identification->Validation Quantification 6. Semi-Quantification (Comparison to other Acyl-CoAs) Validation->Quantification

References

Troubleshooting & Optimization

Overcoming low abundance challenges in (R)-lactoyl-CoA detection.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the detection of (R)-lactoyl-CoA. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome the challenges associated with quantifying this low-abundance metabolite.

Frequently Asked Questions (FAQs)

Q1: What makes the detection of this compound so challenging?

A1: The primary challenge in detecting this compound is its very low endogenous concentration in mammalian cells and tissues compared to other short-chain acyl-CoAs.[1][2][3] For instance, its levels are estimated to be 20 to 350 times lower than those of acetyl-CoA, propionyl-CoA, and succinyl-CoA.[1][2] This low abundance places it near the limit of detection for many standard analytical methods.

Q2: What is the most effective method for detecting and quantifying this compound?

A2: Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) is the most successful and sensitive method reported for the quantification of lactoyl-CoA in biological samples. This technique, coupled with the use of a synthetic or isotopically labeled internal standard, allows for accurate identification and quantification even at picomole concentrations.

Q3: Is a derivatization step necessary to improve detection?

A3: While derivatization is a common strategy to enhance the detection of short-chain fatty acids in LC-MS analysis, current validated methods for lactoyl-CoA have not required this step. The use of highly sensitive LC-HRMS has enabled direct detection. However, for researchers facing extreme sensitivity limitations, exploring derivatization strategies used for other short-chain acyl-CoAs could be a potential avenue for method development.

Q4: Where can I obtain an this compound standard?

A4: As this compound is not a commonly available commercial standard, it often needs to be synthesized. A reported method involves the reaction of L-lactic acid with N-hydroxysuccinimide (NHS) to form an NHS ester, which is then reacted with Coenzyme A. Alternatively, biosynthetic routes using enzymes like CoA-transferases can be employed to generate lactoyl-CoA.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No detectable lactoyl-CoA peak Insufficient sample amount or low metabolite concentration.Increase the starting amount of cells or tissue. Consider using experimental conditions known to increase lactate production, such as hypoxia, which may elevate lactoyl-CoA levels.
Inefficient extraction method.Use a validated extraction protocol for short-chain acyl-CoAs. Extraction with 10% (w/v) trichloroacetic acid has proven effective. Conversely, protein precipitation with 80:20 methanol:water has been shown to be less effective for lactoyl-CoA.
Instability of the analyte.Ensure samples are processed quickly and kept at low temperatures throughout the extraction procedure. Store extracts at -80°C. Re-injection of samples stored in a chilled autosampler has shown stability over 24 hours.
Poor peak shape or low signal intensity Suboptimal liquid chromatography conditions.Use a reversed-phase C18 column with a gradient elution program. The retention time for lactoyl-CoA is typically slightly earlier than that of propionyl-CoA due to its hydroxyl group.
Matrix effects from complex biological samples.Implement a robust sample clean-up procedure. While some methods use solid-phase extraction (SPE) for acyl-CoA purification, a simple protein precipitation with an acid like 5-sulfosalicylic acid (SSA) can also be effective and may improve recovery of some CoA species.
Low sensitivity of the mass spectrometer.Ensure the mass spectrometer is tuned and calibrated for optimal performance in the low mass range. Use positive electrospray ionization (ESI) mode for detection. For enhanced sensitivity, consider using more advanced LC-MS systems that can achieve atto- and zepto-mole on-column quantification.
Inaccurate or irreproducible quantification Lack of an appropriate internal standard.The use of an internal standard is critical. The ideal standard is an isotopically labeled version of lactoyl-CoA (e.g., ¹³C₃¹⁵N₁-lactoyl-CoA). If an isotopic standard is unavailable, a structurally similar acyl-CoA, such as ¹³C₃¹⁵N₁-propionyl-CoA, can be used as a surrogate after careful validation of its response factor relative to a synthetic lactoyl-CoA standard.
Non-linearity of the calibration curve.Prepare a calibration curve using a synthetic lactoyl-CoA standard over the expected concentration range in your samples. A linear range has been demonstrated from 0.03 pmol to 500 pmol per sample. The detectable limit can be as low as 0.002 pmol, but quantification at this level may be unstable.

Quantitative Data Summary

The following tables summarize the reported concentrations of lactoyl-CoA and other short-chain acyl-CoAs in mammalian cells and tissues.

Table 1: Concentration of Short-Chain Acyl-CoAs in HepG2 Cells

Acyl-CoAConcentration (pmol/10⁶ cells)Standard Deviation
Succinyl-CoA25.4672.818
Acetyl-CoA10.6441.364
Propionyl-CoA3.5320.652
Butyryl-CoA1.0130.159
HMG-CoA0.9710.326
Crotonoyl-CoA0.0320.015
Lactoyl-CoA 0.011 0.003

Table 2: Concentration of Acyl-CoAs in Mouse Heart Tissue

Acyl-CoAConcentration (pmol/mg wet weight)Standard Deviation
Acetyl-CoA5.773.08
Propionyl-CoA0.4760.224
Lactoyl-CoA 0.0179 0.0153

Experimental Protocols

Protocol 1: Extraction of Short-Chain Acyl-CoAs from Cultured Cells

This protocol is adapted from Varner et al., 2020.

  • Cell Harvesting:

    • Rinse confluent cell culture plates (e.g., 10 cm plates) once with ice-cold phosphate-buffered saline (PBS).

    • Add 1 ml of 10% (w/v) trichloroacetic acid to the plate and scrape the cells.

    • Transfer the cell lysate to a microcentrifuge tube.

  • Internal Standard Spiking:

    • If using an internal standard, spike it into the lysate at this stage.

  • Protein Precipitation and Lysate Clarification:

    • Sonicate the lysate briefly on ice to ensure complete cell lysis.

    • Centrifuge the lysate at high speed (e.g., 17,000 x g) for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the acyl-CoAs.

  • Sample Preparation for LC-MS:

    • The supernatant can be directly analyzed, or it can be evaporated to dryness under nitrogen and resuspended in a suitable solvent for LC-MS analysis (e.g., 55 µl of 5% (w/v) 5-sulfosalicylic acid in water).

Protocol 2: LC-HRMS Analysis of Lactoyl-CoA

This protocol is a generalized representation based on the methods described by Varner et al., 2020.

  • Liquid Chromatography:

    • Column: Use a reversed-phase C18 column (e.g., Zorbax SB-C18).

    • Mobile Phase A: Water with an ion-pairing agent or acid (e.g., 10 mM ammonium acetate).

    • Mobile Phase B: Acetonitrile.

    • Gradient: Develop a gradient to separate short-chain acyl-CoAs. A typical gradient might start at a low percentage of mobile phase B, ramp up to separate the compounds of interest, and then include a wash and re-equilibration step. For example: 0-4 min at 2% B, 4-13 min ramp to 95% B, hold at 95% B, then return to initial conditions.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Full scan MS followed by data-dependent MS/MS (dd-MS²) or parallel reaction monitoring (PRM).

    • Precursor Ion for Lactoyl-CoA [M+H]⁺: Monitor for the exact mass of lactoyl-CoA.

    • Fragmentation: In MS/MS mode, lactoyl-CoA will produce characteristic fragment ions that can be used for identification.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cell_culture 1. Cell Culture or Tissue Sample extraction 2. Extraction (e.g., 10% TCA) cell_culture->extraction int_std 3. Internal Standard Spiking extraction->int_std centrifugation 4. Centrifugation int_std->centrifugation supernatant 5. Supernatant Collection centrifugation->supernatant lc_separation 6. LC Separation (C18 Column) supernatant->lc_separation Inject Sample ms_detection 7. ESI-MS Detection (Positive Mode) lc_separation->ms_detection data_analysis 8. Data Analysis (Quantification) ms_detection->data_analysis troubleshooting_logic cluster_extraction Extraction Issues cluster_sensitivity Sensitivity Issues start Start: No Lactoyl-CoA Signal check_method Is the extraction method validated for acyl-CoAs? start->check_method check_stability Were samples kept cold and processed quickly? check_method->check_stability Yes solution_extraction Solution: Use 10% TCA extraction. Avoid methanol precipitation. check_method->solution_extraction No solution_stability Solution: Improve sample handling and storage procedures. check_stability->solution_stability No check_lcms Is the LC-MS method sufficiently sensitive? check_stability->check_lcms Yes check_standard Is an internal standard being used correctly? check_lcms->check_standard Yes solution_lcms Solution: Optimize LC gradient. Use a high-resolution MS. check_lcms->solution_lcms No solution_standard Solution: Use an isotopically labeled lactoyl-CoA standard. check_standard->solution_standard No

References

Minimizing artifactual formation of (R)-lactoyl-CoA during extraction.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-lactoyl-CoA. Our goal is to help you minimize the artifactual formation of this metabolite during extraction and ensure accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in accurately measuring endogenous this compound?

Q2: What is meant by "artifactual formation" of this compound?

A2: Artifactual formation refers to the non-biological creation of this compound during the sample extraction and preparation process. This can occur through chemical reactions between endogenous lactate, which is often present at high concentrations, and Coenzyme A (CoA) under certain extraction conditions. It can also potentially arise from residual enzymatic activity if not properly quenched.

Q3: Which extraction methods are recommended for minimizing artifactual this compound formation?

A3: Based on current literature, acidic extraction methods are recommended. Specifically, extraction with 10% (w/v) trichloroacetic acid (TCA) has been successfully used to detect and quantify lactoyl-CoA in mammalian cells. Perchloric acid (PCA) is another strong acid precipitation agent commonly used for acyl-CoA extraction. Conversely, a method using 80:20 methanol:water at -80°C failed to detect a discernible lactoyl-CoA peak, suggesting it may be unsuitable.

Q4: Why are acidic extraction methods preferred?

A4: Acidic extraction methods rapidly denature and precipitate proteins, which is crucial for quenching enzymatic activity that could otherwise produce or degrade lactoyl-CoA post-lysis. The low pH environment is also thought to stabilize the thioester bond of acyl-CoAs.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability in this compound measurements between replicates. 1. Incomplete or slow quenching of enzymatic activity. 2. Inconsistent extraction timing or temperature. 3. Degradation of lactoyl-CoA after extraction.1. Ensure immediate and thorough mixing of the sample with the cold acidic extraction solvent. 2. Standardize all extraction steps, keeping samples on ice or at 4°C at all times. 3. Analyze samples as quickly as possible after extraction or store them appropriately at -80°C.
Higher-than-expected this compound levels, suggesting artifactual formation. 1. Suboptimal extraction method (e.g., neutral or alkaline pH, certain organic solvents). 2. High concentrations of lactate and CoA in the sample leading to non-enzymatic reaction.1. Switch to a validated acidic extraction method, such as 10% TCA. 2. While difficult to control endogenous levels, using a rapid and effective quenching and extraction method will minimize the opportunity for side reactions. The use of a stable isotope-labeled internal standard for this compound is highly recommended for the most accurate quantification.
No detectable this compound peak. 1. The concentration of this compound in your samples is below the limit of detection of your instrument. 2. Use of an inappropriate extraction method that leads to poor recovery. 3. Degradation of the analyte during sample preparation or storage.1. Concentrate the sample extract before analysis. Ensure your LC-MS method is optimized for sensitivity. 2. As demonstrated in the literature, extraction with 80:20 methanol:water at -80°C may result in no detectable peak. Use the recommended 10% TCA extraction protocol. 3. Avoid prolonged storage and multiple freeze-thaw cycles.
Poor peak shape or retention time shifts in LC-MS analysis. 1. Residual TCA or other salts from the extraction interfering with chromatography. 2. Inappropriate resuspension solvent.1. While solid-phase extraction (SPE) can be used to remove acids, it may lead to loss of the analyte. A simple neutralization step or dilution of the acidic extract is often sufficient. 2. Resuspend the final extract in a solvent compatible with your LC mobile phase, typically a slightly acidic aqueous solution.

Quantitative Data Summary

The following table summarizes the reported concentrations of lactoyl-CoA and other short-chain acyl-CoAs in HepG2 cells and mouse heart tissue, as determined by LC-HRMS following a 10% TCA extraction. This data can serve as a benchmark for your own experiments.

MetaboliteConcentration in HepG2 Cells (pmol/10^6 cells)Concentration in Mouse Heart (pmol/mg wet weight)
Lactoyl-CoA 0.0110.0172
Crotonyl-CoA0.033Not Reported
Acetyl-CoANot Reported5.77
Propionyl-CoANot Reported0.476
Succinyl-CoANot ReportedNot Reported
Data sourced from Varner et al. (2020).

Experimental Protocols

Protocol 1: Trichloroacetic Acid (TCA) Extraction of this compound from Cultured Cells

This protocol is adapted from the successful method reported for the quantification of lactoyl-CoA.

  • Cell Culture and Quenching:

    • Culture cells to the desired confluency (e.g., on a 10 cm plate).

    • Aspirate the cell culture medium completely.

    • Immediately add 1 mL of ice-cold 10% (w/v) trichloroacetic acid in water directly to the plate.

  • Cell Lysis and Collection:

    • Scrape the cells from the plate using a cell scraper and transfer the acidic cell lysate to a 1.5 mL microcentrifuge tube.

    • Keep the tube on ice throughout the procedure.

  • Internal Standard Spiking (Optional but Recommended):

    • Spike the lysate with a known amount of stable isotope-labeled this compound internal standard.

  • Homogenization and Protein Precipitation:

    • Sonicate the sample using a probe sonicator with short pulses (e.g., 12 x 0.5-second pulses) while keeping the sample on ice to ensure complete lysis and protein precipitation.

    • Centrifuge the lysate at 17,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Solid-Phase Extraction (SPE) for Sample Cleanup:

    • Carefully transfer the cleared supernatant to a new tube.

    • Condition an Oasis HLB 1cc (30 mg) SPE column by washing with 1 mL of methanol, followed by equilibration with 1 mL of water.

    • Load the supernatant onto the SPE column.

    • Desalt the column by washing with 1 mL of water.

    • Elute the acyl-CoAs with 1 mL of methanol containing 25 mM ammonium acetate.

  • Sample Preparation for LC-MS Analysis:

    • Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried pellet in a suitable volume (e.g., 50-100 µL) of an appropriate solvent for LC-MS analysis (e.g., 5% (w/v) 5-sulfosalicylic acid in water).

Visualizations

Signaling Pathway of this compound

lactoyl_coa_pathway Lactate (R)-Lactate LactoylCoA This compound Lactate->LactoylCoA Acyl-CoA Synthetase (Proposed) LactoylatedProtein Lactoylated Protein LactoylCoA->LactoylatedProtein KATs (e.g., p300) AcryloylCoA Acryloyl-CoA LactoylCoA->AcryloylCoA Lactoyl-CoA Dehydratase Protein Protein (e.g., Histones) Protein->LactoylatedProtein CoA Coenzyme A CoA->LactoylCoA experimental_workflow start Start: Cell/Tissue Sample quench Quench & Lyse with Ice-Cold 10% TCA start->quench homogenize Homogenize (Sonication) & Centrifuge (17,000 x g, 10 min, 4°C) quench->homogenize supernatant Collect Supernatant homogenize->supernatant spe Solid-Phase Extraction (SPE) (Optional Cleanup) supernatant->spe dry Evaporate to Dryness spe->dry reconstitute Reconstitute in LC-MS Compatible Solvent dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

References

Technical Support Center: Optimizing Chromatographic Separation of Lactoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of lactoyl-CoA from other acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for separating lactoyl-CoA from other acyl-CoAs?

A1: The most prevalent and robust method for the separation and quantification of lactoyl-CoA is reverse-phase high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), often referred to as LC-MS or LC-HRMS (high-resolution mass spectrometry).[1][2][3][4] This technique allows for the sensitive detection and quantification of low-abundance species like lactoyl-CoA.[1]

Q2: What type of HPLC column is typically used for lactoyl-CoA separation?

A2: A C18 reverse-phase column is commonly used for the separation of short-chain acyl-CoAs, including lactoyl-CoA. Specific examples include Kinetex C18 and Luna C18 columns. The C18 stationary phase provides the necessary hydrophobicity to retain and separate the different acyl-CoA species based on their acyl chain length and polarity.

Q3: What are typical retention times for lactoyl-CoA and other short-chain acyl-CoAs?

A3: Retention times can vary depending on the specific HPLC conditions (e.g., column, mobile phase, gradient, flow rate). However, due to its hydroxyl group, lactoyl-CoA is more polar than some other short-chain acyl-CoAs and therefore tends to elute earlier. For instance, in one study using reverse-phase chromatography, lactoyl-CoA had a retention time of 8.8 minutes, which was earlier than propionyl-CoA at 9.2 minutes.

Troubleshooting Guide

Problem 1: Poor Peak Resolution or Co-elution of Lactoyl-CoA with Other Acyl-CoAs

Possible Causes:

  • Inadequate Mobile Phase Gradient: The elution gradient may not be shallow enough to effectively separate compounds with similar retention times.

  • Inappropriate Mobile Phase Composition: The choice of organic solvent and buffer can significantly impact selectivity.

  • Column Overloading: Injecting too much sample can lead to peak broadening and loss of resolution.

  • Column Degradation: Over time, column performance can degrade, leading to poorer separations.

Solutions:

  • Optimize the Mobile Phase Gradient:

    • Decrease the rate of increase of the organic solvent (e.g., acetonitrile or methanol) in the gradient. A shallower gradient provides more time for the separation of closely eluting peaks.

    • Incorporate an isocratic hold at a low organic phase concentration at the beginning of the run to improve the focusing of the analytes on the column.

  • Adjust Mobile Phase Composition:

    • Experiment with different organic modifiers (e.g., methanol instead of acetonitrile) as this can alter the selectivity of the separation.

    • Ensure the pH of the aqueous mobile phase is appropriate. A common buffer used is ammonium acetate.

  • Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume to avoid overloading the column.

  • Column Maintenance and Replacement:

    • Flush the column regularly with an appropriate solvent to remove contaminants.

    • If performance does not improve, replace the column with a new one of the same type.

Problem 2: Low Signal or Inability to Detect Lactoyl-CoA

Possible Causes:

  • Low Abundance of Lactoyl-CoA: Lactoyl-CoA is often present at significantly lower concentrations than other major acyl-CoAs like acetyl-CoA, propionyl-CoA, and succinyl-CoA.

  • Inefficient Sample Extraction: The extraction method may not be effectively isolating the acyl-CoAs from the sample matrix.

  • Analyte Degradation: Acyl-CoAs can be unstable, particularly in non-acidic conditions or after repeated freeze-thaw cycles.

  • Insufficient Mass Spectrometer Sensitivity: The instrument may not be sensitive enough to detect the low levels of lactoyl-CoA.

Solutions:

  • Increase Sample Amount: If possible, start with a larger amount of biological material (cells or tissue).

  • Optimize Extraction Protocol:

    • A common and effective method involves protein precipitation with a cold solvent mixture like 80:20 methanol:water.

    • Ensure all steps are performed at low temperatures to minimize enzymatic activity and degradation.

  • Ensure Sample Stability:

    • After extraction, samples can be suspended in a 5% (w/v) 5-sulfosalicylic acid solution to improve stability.

    • Avoid repeated freeze-thaw cycles of the extracts.

  • Enhance MS Sensitivity:

    • Use a high-resolution mass spectrometer for better signal-to-noise and mass accuracy.

    • Optimize MS parameters such as spray voltage, capillary temperature, and collision energy for the specific m/z of lactoyl-CoA.

    • Consider using an isotopically labeled internal standard for lactoyl-CoA to aid in its identification and quantification.

Data Presentation

Table 1: Comparative Retention Times of Various Acyl-CoAs from a C18 Column

Acyl-CoARetention Time (minutes)
Malonyl-CoA3.21
CoASH5.06
Methylmalonyl-CoA7.26
Succinyl-CoA11.87
HMG/Acetoacetyl-CoA13.96
Acetyl-CoA14.83

Data adapted from a study using a Kinetex C18 column with a mobile phase of 150 mM Na2H2PO4 and 9% methanol.

Table 2: Relative Abundance of Lactoyl-CoA Compared to Other Acyl-CoAs in HepG2 Cells

Acyl-CoAConcentration (pmol/10^6 cells)
Lactoyl-CoA0.011
Crotonyl-CoA0.033
Acetyl-CoA~2.75 - 3.85
Succinyl-CoA~2.75 - 3.85
Propionyl-CoA~2.75 - 3.85

Data indicates that lactoyl-CoA is 30-250 times less abundant than major acyl-CoAs.

Experimental Protocols

Protocol 1: Sample Preparation for Acyl-CoA Analysis

This protocol is based on methods described for the extraction of acyl-CoAs from mammalian cells and tissues.

  • Homogenization: Homogenize cell pellets or tissue samples in a cold solution, for example, by sonication in an 80:20 methanol:water mixture at -80°C.

  • Protein Precipitation: Centrifuge the homogenate at a high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant which contains the acyl-CoAs.

  • Drying: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable buffer for LC-MS analysis, such as 5% (w/v) 5-sulfosalicylic acid in HPLC-grade water.

Protocol 2: HPLC-MS Method for Acyl-CoA Separation

This is a general protocol synthesized from common practices in the literature.

  • HPLC System: An ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase C18 column (e.g., 100 x 2.0 mm, 3 µm particle size).

  • Mobile Phase A: Water with 5 mM ammonium acetate (pH ≈ 6.8).

  • Mobile Phase B: Methanol.

  • Gradient Elution: A linear gradient from a low percentage of mobile phase B to a high percentage over a set time. For example:

    • 0-1.5 min: 2% B

    • 1.5-3 min: 2% to 15% B

    • 3-5.5 min: 15% to 95% B

    • 5.5-14.5 min: Hold at 95% B

    • 14.5-15 min: 95% to 2% B

    • 15-20 min: Hold at 2% B (re-equilibration)

  • Flow Rate: A typical flow rate for a 2.0 mm ID column would be in the range of 0.2-0.4 mL/min.

  • Column Temperature: Maintain the column at a constant temperature, for example, 40°C.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A high-resolution mass spectrometer operating in positive ion mode.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis Sample Cell/Tissue Sample Homogenization Homogenization (e.g., cold methanol/water) Sample->Homogenization Centrifugation Centrifugation (Protein Precipitation) Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Evaporation (Nitrogen Stream) Supernatant->Drying Reconstitution Reconstitution (e.g., 5% SSA) Drying->Reconstitution Injection Inject into LC-MS System Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Data_Analysis Data Analysis (Peak Integration & Quantification) Detection->Data_Analysis

Caption: Experimental workflow for the extraction and analysis of lactoyl-CoA.

Troubleshooting_Logic cluster_resolution Issue: Poor Peak Resolution cluster_detection Issue: Low/No Signal Start Poor Separation of Lactoyl-CoA Check_Gradient Is the gradient optimized? Start->Check_Gradient Resolution Issue Check_Abundance Is sample amount sufficient? Start->Check_Abundance Detection Issue Check_Mobile_Phase Is the mobile phase composition appropriate? Check_Gradient->Check_Mobile_Phase No Solution_Gradient Optimize Gradient (e.g., make shallower) Check_Gradient->Solution_Gradient Yes Check_Load Is the column overloaded? Check_Mobile_Phase->Check_Load No Solution_Load Reduce Sample Load Check_Load->Solution_Load Yes Check_Extraction Is the extraction efficient? Check_Abundance->Check_Extraction No Check_Stability Is the analyte stable? Check_Extraction->Check_Stability No Solution_Extraction Optimize Extraction Protocol Check_Extraction->Solution_Extraction Yes Solution_Stability Ensure Sample Stability (e.g., use SSA) Check_Stability->Solution_Stability Yes

Caption: Troubleshooting logic for common issues in lactoyl-CoA separation.

References

Troubleshooting low yields in the chemical synthesis of (R)-lactoyl-CoA.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical synthesis of (R)-lactoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges and improving yields in their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low or No Product Formation

Q: I am not seeing any this compound product, or the yield is extremely low. What are the potential causes and how can I troubleshoot this?

A: Low or no product formation is a common issue that can stem from several factors throughout the synthetic workflow. Here is a step-by-step guide to troubleshoot this problem:

  • Reagent Quality and Handling: The quality and handling of your reagents are critical for a successful synthesis.[1]

    • Coenzyme A (CoA): CoA is susceptible to degradation. Ensure you are using a high-purity grade and that it has been stored correctly, typically at -20°C or below. Avoid multiple freeze-thaw cycles.

    • (R)-Lactic Acid: Use the correct stereoisomer and ensure it is free of water and other impurities.

    • Coupling Reagents (DCC/NHS): Dicyclohexylcarbodiimide (DCC) is moisture-sensitive. N-hydroxysuccinimide (NHS) should also be of high purity. Use freshly opened or properly stored reagents.

    • Solvents: Anhydrous solvents are crucial, especially for the activation step of lactic acid. The presence of water can lead to unwanted side reactions and hydrolysis of activated intermediates.[2][3]

  • Reaction Conditions: The reaction parameters for each step must be carefully controlled.

    • Activation of (R)-Lactic Acid: The reaction between (R)-lactic acid, NHS, and DCC to form the NHS ester is a critical step.[4] Ensure the reaction is stirred efficiently and allowed to proceed for a sufficient amount of time (e.g., overnight at room temperature) to ensure complete formation of the activated ester.[2]

    • Coupling with CoA: The reaction of the (R)-lactyl-NHS ester with CoA is typically performed in an aqueous bicarbonate buffer at a slightly alkaline pH (around 8). The pH is crucial for maintaining the free thiol group of CoA in its nucleophilic state. Monitor and adjust the pH as needed.

  • Purification: Inefficient purification can lead to significant product loss.

    • This compound is typically purified by C18-reversed-phase chromatography. Ensure the column is properly equilibrated and that the gradient of the mobile phase is optimized for the separation of your product from unreacted CoA and other impurities.

Issue 2: Presence of Multiple Impurities in the Final Product

Q: My final product shows multiple peaks on LC-MS analysis, indicating the presence of impurities. What are these impurities and how can I minimize them?

A: The presence of multiple impurities can be due to side reactions or incomplete reactions. Here are some common impurities and ways to avoid them:

  • Unreacted Coenzyme A: This is a common impurity if the coupling reaction is incomplete.

    • Solution: Ensure a slight molar excess of the (R)-lactyl-NHS ester is used in the coupling step. You can also increase the reaction time or slightly elevate the temperature (while monitoring for product degradation).

  • Dicyclohexylurea (DCU): This is a byproduct of the DCC-mediated activation step.

    • Solution: DCU is insoluble in many organic solvents, such as tetrahydrofuran (THF), and can be removed by filtration before the addition of CoA. Ensure complete filtration to remove as much DCU as possible.

  • Hydrolyzed (R)-lactic acid: If water is present in the reaction, the activated (R)-lactyl-NHS ester can hydrolyze back to (R)-lactic acid.

    • Solution: Use anhydrous solvents and properly dried glassware for the activation step.

  • Oxidized CoA (CoA Disulfide): The thiol group of CoA can be oxidized to form a disulfide dimer.

    • Solution: Degas your solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) during the coupling reaction to minimize oxidation.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the chemical synthesis of this compound?

A1: The literature suggests that the synthesis of acyl-CoAs can have variable yields. For a similar synthesis of L-lactoyl-CoA, a yield of 26% was reported. Yields can be influenced by reagent purity, reaction conditions, and purification efficiency. Given that lactoyl-CoA is known to be a low-abundance metabolite in biological systems, achieving very high yields can be challenging.

Q2: How can I confirm the identity and purity of my synthesized this compound?

A2: The identity and purity of this compound are typically confirmed using liquid chromatography-high resolution mass spectrometry (LC-HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • LC-HRMS: This technique will confirm the correct mass of the molecule and allow you to assess its purity by looking at the chromatogram.

  • NMR: 1H NMR spectroscopy can be used to confirm the structure of the molecule.

Q3: Are there alternative methods for synthesizing this compound?

A3: Yes, besides the chemical synthesis route, this compound can also be synthesized enzymatically. This approach utilizes CoA-transferases, which can catalyze the transfer of CoA from a donor molecule (like acetyl-CoA) to (R)-lactate. Enzymatic methods can offer high specificity and may be a good alternative if chemical synthesis proves to be low-yielding or produces difficult-to-remove impurities.

Q4: My this compound appears to be degrading during storage. What are the optimal storage conditions?

A4: Acyl-CoAs are generally unstable, especially in solution. For long-term storage, it is recommended to store this compound as a lyophilized powder at -80°C. For stock solutions, it has been suggested to resuspend the product in an acidic solution (e.g., 10% trichloroacetic acid in water) at a concentration of 1 mg/mL and store aliquots at -80°C to minimize degradation from repeated freeze-thaw cycles.

Data Presentation

Table 1: Troubleshooting Summary for Low Yields

Potential Cause Recommended Action Reference
Poor Reagent QualityUse high-purity, properly stored reagents. Use anhydrous solvents.
Incomplete ActivationEnsure efficient stirring and sufficient reaction time (overnight).
Incorrect Coupling pHMaintain a slightly alkaline pH (around 8) in the coupling step.
Inefficient PurificationOptimize C18-reversed-phase chromatography gradient.
Side ReactionsUse anhydrous conditions; filter out DCU byproduct.
CoA OxidationDegas solvents and consider using an inert atmosphere.-

Table 2: Comparison of Synthesis Methods

Method Advantages Disadvantages Key Reagents
Chemical Synthesis Well-established, scalable.Can have moderate yields, potential for side products.(R)-lactic acid, DCC, NHS, Coenzyme A.
Enzymatic Synthesis High specificity, milder reaction conditions.May require protein expression and purification, potentially lower final concentration.(R)-lactic acid, a CoA donor (e.g., acetyl-CoA), CoA-transferase enzyme.

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound

This protocol is a generalized procedure based on methodologies described in the literature.

Step 1: Activation of (R)-Lactic Acid

  • Dissolve (R)-lactic acid (1.0 mmol) and N-hydroxy succinimide (NHS) (1.0 mmol) in anhydrous tetrahydrofuran (THF).

  • Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.0 mmol) in anhydrous THF to the (R)-lactic acid solution with constant stirring at room temperature.

  • Allow the reaction mixture to stir overnight at room temperature.

  • The dicyclohexylurea (DCU) byproduct will precipitate as a white solid. Remove the precipitate by vacuum filtration.

  • The filtrate, containing the (R)-lactyl-NHS ester, is condensed under reduced pressure and used in the next step without further purification.

Step 2: Coupling with Coenzyme A

  • Dissolve Coenzyme A (e.g., 33 µmol) in an aqueous bicarbonate solution (e.g., 500 mM, pH 8).

  • Add a solution of the (R)-lactyl-NHS ester (e.g., 50 µmol) in a minimal amount of a suitable solvent (e.g., methanol) to the CoA solution.

  • Stir the reaction mixture at room temperature for a few hours (e.g., 3 hours).

Step 3: Purification

  • Neutralize the reaction mixture with an acid such as trifluoroacetic acid (TFA).

  • Purify the this compound using C18-reversed-phase silica chromatography.

  • Use a suitable gradient of solvents for elution, for example, a gradient of acetonitrile in water with 0.05% TFA.

  • Collect and pool the fractions containing the product, and lyophilize to obtain a powder.

Visualizations

cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling cluster_purification Step 3: Purification R_Lactic_Acid (R)-Lactic Acid Reaction1 Stir Overnight @ RT R_Lactic_Acid->Reaction1 NHS NHS NHS->Reaction1 DCC DCC DCC->Reaction1 Anhydrous_THF Anhydrous THF Anhydrous_THF->Reaction1 R_Lactyl_NHS (R)-Lactyl-NHS Ester Reaction1->R_Lactyl_NHS DCU_Precipitate DCU Byproduct (Filtered Out) Reaction1->DCU_Precipitate Reaction2 Stir @ RT R_Lactyl_NHS->Reaction2 CoA Coenzyme A CoA->Reaction2 Bicarbonate_Buffer Bicarbonate Buffer (pH 8) Bicarbonate_Buffer->Reaction2 Crude_Product Crude this compound Reaction2->Crude_Product Neutralization Neutralize with TFA Crude_Product->Neutralization RP_HPLC Reverse Phase HPLC Neutralization->RP_HPLC Pure_Product Pure this compound RP_HPLC->Pure_Product Start Low Yield of This compound Check_Reagents Check Reagent Quality (CoA, Lactic Acid, Solvents) Start->Check_Reagents Check_Activation Verify Activation Step (Anhydrous conditions, reaction time) Check_Reagents->Check_Activation Reagents OK Solution_Reagents Use fresh, high-purity reagents and anhydrous solvents. Check_Reagents->Solution_Reagents Issue Found Check_Coupling Examine Coupling Step (pH, reaction time) Check_Activation->Check_Coupling Activation OK Solution_Activation Ensure complete DCU removal and sufficient reaction time. Check_Activation->Solution_Activation Issue Found Check_Purification Review Purification (Column, gradient) Check_Coupling->Check_Purification Coupling OK Solution_Coupling Maintain pH ~8 and consider inert atmosphere. Check_Coupling->Solution_Coupling Issue Found Solution_Purification Optimize HPLC gradient for better separation. Check_Purification->Solution_Purification Issue Found End Improved Yield Check_Purification->End Purification OK Solution_Reagents->Start Re-run Solution_Activation->Start Re-run Solution_Coupling->Start Re-run Solution_Purification->Start Re-run

References

Technical Support Center: Preservation of (R)-Lactoyl-CoA in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on preventing the degradation of (R)-lactoyl-CoA in biological samples, ensuring the integrity and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability a concern?

This compound is a thioester of coenzyme A and (R)-lactic acid. It is a low-abundance metabolite that has been identified as a key precursor for histone lactylation, a post-translational modification with emerging roles in cellular metabolism and gene regulation.[1][2] Due to its thioester bond, this compound is susceptible to both enzymatic and chemical degradation, making its accurate quantification in biological samples challenging. Its instability can lead to an underestimation of its cellular concentration, potentially impacting research into its biological functions.

Q2: What are the primary pathways of this compound degradation in biological samples?

The degradation of this compound can occur through two main pathways:

  • Enzymatic Hydrolysis: The primary culprits for enzymatic degradation in mammalian tissues are Acyl-CoA Thioesterases (ACOTs). These enzymes catalyze the hydrolysis of the thioester bond, converting this compound into (R)-lactic acid and free coenzyme A (CoASH).[3][4][5] Several mitochondrial and cytosolic ACOTs have broad substrate specificity and can act on short-chain acyl-CoAs.

  • Chemical Hydrolysis: The thioester bond is also susceptible to chemical hydrolysis, which is influenced by pH and temperature. Generally, thioesters are more stable in acidic conditions and degrade more rapidly at neutral or alkaline pH. Elevated temperatures also accelerate the rate of chemical hydrolysis.

Q3: At what temperature should I store my samples to prevent this compound degradation?

For long-term storage, it is crucial to store all biological samples and extracts at -80°C . For short-term storage during sample processing (e.g., in an autosampler), maintaining a temperature of 4°C is recommended. It is also critical to minimize freeze-thaw cycles, as these can significantly contribute to the degradation of acyl-CoAs.

Q4: What is the optimal pH for storing samples containing this compound?

Acyl-CoAs, including this compound, are more stable in acidic conditions. Therefore, it is recommended to resuspend purified extracts in an acidic solution, such as 5% (w/v) 5-sulfosalicylic acid (SSA) or 10% trichloroacetic acid (TCA), for storage. The synthesis and purification of lactoyl-CoA standards often involve neutralization with an acid like trifluoroacetic acid (TFA) immediately before purification to ensure stability.

Troubleshooting Guides

Problem 1: Low or undetectable levels of this compound in my samples.
Possible Cause Suggested Solution
Metabolic Activity Post-Harvest: Enzymes remain active after sample collection, leading to rapid degradation of this compound.Immediately quench metabolism by snap-freezing the tissue or cell pellet in liquid nitrogen. For cultured cells, rapid filtration and washing with ice-cold saline can remove media contaminants before quenching.
Inefficient Extraction: The extraction method may not be effectively lysing the cells/tissue and solubilizing this compound.Use a robust extraction protocol involving protein precipitation with a cold acidic solvent. A common and effective method is extraction with 10% (w/v) trichloroacetic acid (TCA) or a cold methanol:water (80:20) solution followed by acidification.
Enzymatic Degradation During Lysis: Acyl-CoA thioesterases are released during cell lysis and can quickly degrade this compound.Perform all extraction steps at 4°C to minimize enzymatic activity. The use of an acidic extraction solution also helps to denature and inactivate enzymes.
Chemical Degradation: The sample processing workflow exposes this compound to non-optimal pH or temperature.Maintain acidic and cold conditions throughout the entire sample preparation process. Use a chilled autosampler for LC-MS analysis.
Instability in Autosampler: this compound can degrade while waiting for injection in the autosampler.Re-injection of purified standards and cellular extracts have shown stability for up to 24 hours in a chilled autosampler (4°C). Ensure your autosampler is properly cooled.
Problem 2: High variability in this compound measurements between technical replicates.
Possible Cause Suggested Solution
Inconsistent Sample Handling: Minor variations in the time between sample collection, quenching, and extraction can lead to significant differences in degradation.Standardize your sample handling protocol to ensure all samples are processed identically and as quickly as possible.
Freeze-Thaw Cycles: Repeatedly freezing and thawing samples or extracts can cause degradation.Aliquot samples and extracts after the initial processing to avoid multiple freeze-thaw cycles.
LC-MS Instability: The quantification of this compound can be unstable across analytical runs, especially at low concentrations.Use a stable, isotopically labeled internal standard for quantification if available. If not, use a structurally similar short-chain acyl-CoA standard for semi-quantitative analysis. Ensure the LC-MS system is stabilized before running your samples.

Data Summary

Table 1: Recommended Storage and Handling Conditions for this compound

Condition Recommendation Rationale
Long-Term Storage -80°CMinimizes both enzymatic and chemical degradation.
Short-Term Storage (Processing) 4°CReduces the rate of enzymatic and chemical reactions.
pH of Extracts Acidic (e.g., using 5% SSA or 10% TCA)Enhances the chemical stability of the thioester bond.
Freeze-Thaw Cycles AvoidPrevents degradation caused by repeated changes in physical state.

Experimental Protocols

Protocol 1: Quenching and Extraction of this compound from Mammalian Tissue
  • Excise Tissue: Rapidly excise the tissue of interest.

  • Snap-Freeze: Immediately snap-freeze the tissue in liquid nitrogen. This step is critical to quench all metabolic activity.

  • Homogenization: Homogenize the frozen tissue in a pre-chilled tube containing ice-cold 10% (w/v) trichloroacetic acid (TCA). Use a volume of TCA sufficient to fully submerge and homogenize the tissue (e.g., 1 mL for every 100 mg of tissue).

  • Incubation and Centrifugation: Keep the homogenate on ice for 15 minutes to allow for complete protein precipitation.

  • Centrifugation: Centrifuge the homogenate at 17,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acid-soluble metabolites, including this compound.

  • Storage: For immediate analysis, store the supernatant at 4°C. For long-term storage, store at -80°C.

Protocol 2: Quenching and Extraction of this compound from Adherent Mammalian Cells
  • Aspirate Media: Quickly aspirate the cell culture media.

  • Quenching and Lysis: Immediately add 1 mL of ice-cold 10% (w/v) TCA directly to the plate.

  • Scrape and Collect: Scrape the cells in the TCA solution and transfer the lysate to a microcentrifuge tube.

  • Sonication: Sonicate the lysate with short pulses on ice to ensure complete cell lysis.

  • Centrifugation: Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Storage: Store at 4°C for immediate analysis or at -80°C for long-term storage.

Visualizations

cluster_degradation Degradation Pathways R_Lactoyl_CoA This compound Enzymatic Enzymatic Hydrolysis (Acyl-CoA Thioesterases) R_Lactoyl_CoA->Enzymatic Chemical Chemical Hydrolysis (Unfavorable pH/Temp) R_Lactoyl_CoA->Chemical Degradation_Products (R)-Lactic Acid + CoASH Enzymatic->Degradation_Products Chemical->Degradation_Products

Caption: Primary degradation pathways of this compound in biological samples.

cluster_workflow Sample Preparation Workflow Sample Biological Sample (Tissue or Cells) Quench Quench Metabolism (Liquid Nitrogen) Sample->Quench Extract Extract with Cold Acidic Solution (e.g., 10% TCA at 4°C) Quench->Extract Centrifuge Centrifuge to Pellet Protein (17,000 x g, 4°C) Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analyze LC-MS Analysis (Chilled Autosampler) Supernatant->Analyze Store Store at -80°C Supernatant->Store

Caption: Recommended workflow for minimizing this compound degradation.

cluster_troubleshooting Troubleshooting Logic Start Low or Variable This compound Signal Check_Quenching Was metabolism quenched immediately in liquid N2? Start->Check_Quenching Check_Extraction Was extraction performed with cold acidic solution? Check_Quenching->Check_Extraction Yes Improve_Quenching Implement immediate snap-freezing. Check_Quenching->Improve_Quenching No Check_Temp Were all steps performed at 4°C and stored at -80°C? Check_Extraction->Check_Temp Yes Improve_Extraction Use 10% TCA or cold 80% Methanol. Check_Extraction->Improve_Extraction No Check_FT Were freeze-thaw cycles avoided? Check_Temp->Check_FT Yes Improve_Temp Maintain cold chain throughout. Check_Temp->Improve_Temp No Improve_Aliquoting Aliquot samples after initial processing. Check_FT->Improve_Aliquoting No

Caption: A logical guide for troubleshooting suboptimal this compound results.

References

Enhancing the sensitivity of mass spectrometry for (R)-lactoyl-CoA analysis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the mass spectrometry-based analysis of (R)-lactoyl-CoA.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Poor or No Detectable this compound Signal

  • Question: I am not able to detect a peak for this compound in my samples. What are the possible reasons and how can I troubleshoot this?

  • Answer: The low abundance of lactoyl-CoA in most biological systems is a primary challenge for its detection.[1][2] Here are several factors that could contribute to a poor or undetectable signal, along with recommended troubleshooting steps:

    • Insufficient Sample Amount: Lactoyl-CoA is present at concentrations 20 to 350 times lower than major acyl-CoAs like acetyl-CoA and succinyl-CoA.[1][2] Ensure you are starting with a sufficient amount of biological material.

    • Inefficient Extraction: The extraction method is critical for recovering low-abundance metabolites. A proven method involves protein precipitation with ice-cold 10% (w/v) trichloroacetic acid.[3] In contrast, extraction with 80:20 methanol:water at -80°C may not yield a discernible peak.

    • Sample Degradation: Acyl-CoAs can be unstable. Ensure that samples are processed quickly and kept at low temperatures throughout the extraction procedure. Re-injection of purified standards and standards spiked into cellular extracts should be stable over 24 hours in a chilled autosampler.

    • Low Instrument Sensitivity: Your mass spectrometer may not be sensitive enough for the low levels of lactoyl-CoA. Consider using a high-resolution mass spectrometer (HRMS) for better sensitivity and specificity. Further improvements in LC-MS approaches to reach atto- and zepto-mole on-column quantification may be necessary.

    • Suboptimal LC-MS/MS Parameters: Ensure that your LC method provides good retention and peak shape for this compound and that your MS/MS parameters (e.g., precursor/product ion selection, collision energy) are optimized. The protonated molecule [M+H]+ for lactoyl-CoA is m/z 840.1435. A specific and intense product ion for fragmentation is the neutral loss of 507 (m/z 333.14786).

Issue 2: Poor Quantification and High Variability

  • Question: My quantitative results for this compound are highly variable between replicates. What could be causing this and how can I improve reproducibility?

  • Answer: High variability in quantification is a common issue when working with low-abundance analytes. Here are the likely causes and solutions:

    • Lack of an Appropriate Internal Standard: Due to its unique structure, a dedicated internal standard is crucial for accurate quantification. The use of an isotopically labeled internal standard, such as 13C315N1-lactoyl-CoA, is highly recommended to correct for matrix effects and variations in extraction efficiency and instrument response. If a labeled lactoyl-CoA is not available, surrogate internal standards like 13C315N1-acetyl-CoA or 13C315N1-succinyl-CoA can be considered, though with potentially lower accuracy.

    • Operating Near the Limit of Quantification (LOQ): If the concentration of this compound in your samples is close to the LOQ of your instrument, higher variability is expected. To address this, you can try to concentrate your sample extract or increase the injection volume. However, be mindful of potential matrix effects.

    • Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of this compound, leading to inaccurate and variable results. Ensure your chromatographic method effectively separates lactoyl-CoA from other abundant acyl-CoAs and matrix components.

    • Inconsistent Sample Handling: Minor variations in sample preparation can have a significant impact on the final results for low-abundance analytes. Maintain consistency in all steps, from sample collection to extraction and analysis.

Issue 3: Difficulty in Enhancing Sensitivity

  • Question: I need to improve the sensitivity of my assay to measure very low levels of this compound, especially for isotopic tracing studies. What strategies can I employ?

  • Answer: Enhancing sensitivity is key for studying the dynamics of this compound. Consider the following approaches:

    • Chemical Derivatization: Although not yet widely reported specifically for lactoyl-CoA, chemical derivatization is a powerful technique to improve the ionization efficiency and chromatographic properties of analytes. A promising strategy for acyl-CoAs is phosphate methylation. This derivatization can improve peak shape and reduce analyte loss on surfaces.

    • Optimized Ionization Source Parameters: Fine-tuning the parameters of your electrospray ionization (ESI) source, such as spray voltage, gas flows, and temperature, can significantly impact the signal intensity.

    • Advanced LC-MS Platforms: Utilizing the latest generation of mass spectrometers with improved ion optics and faster scanning speeds can provide the necessary boost in sensitivity.

    • Sample Enrichment: While challenging, the use of solid-phase extraction (SPE) with a mixed-mode sorbent could potentially be optimized to enrich acyl-CoAs from the sample matrix before LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

1. What is the typical concentration range of this compound in mammalian cells and tissues?

This compound is a low-abundance metabolite. In HepG2 cells, its concentration is estimated to be around 0.011 pmol per 106 cells, which is comparable to crotonyl-CoA but 30-250 times lower than major acyl-CoAs like acetyl-CoA and succinyl-CoA. In mouse heart tissue, the concentration is approximately 0.0172 pmol per mg of wet weight.

2. What is the recommended LC-MS/MS method for this compound analysis?

A robust method involves liquid chromatography-high resolution mass spectrometry (LC-HRMS). Reversed-phase chromatography is typically used for separation. For MS/MS detection in positive ion mode, the precursor ion is the protonated molecule [M+H]+ at m/z 840.1435. A characteristic and intense product ion is observed at m/z 333.14786, corresponding to a neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (M-507.99575).

3. Is a derivatization step necessary for this compound analysis?

Direct detection of this compound without derivatization is feasible and has been successfully demonstrated. However, if higher sensitivity is required, particularly for samples with very low concentrations or for isotopic tracing experiments, chemical derivatization could be beneficial. A phosphate methylation strategy has been shown to improve the analysis of a wide range of acyl-CoAs.

4. How can I obtain an internal standard for this compound?

An isotopically labeled internal standard, 13C315N1-lactoyl-CoA, can be generated biosynthetically in human cells through Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) using 13C315N1-pantothenate. Alternatively, a synthetic standard can be prepared.

5. What are the key sample preparation steps to ensure accurate measurement?

  • Rapid quenching of metabolism and protein precipitation using an ice-cold acidic solution (e.g., 10% TCA) is crucial to prevent enzymatic degradation and accurately reflect the in vivo concentration of this compound.

  • Thorough homogenization and extraction, followed by centrifugation to pellet proteins, are necessary to ensure complete recovery.

  • The inclusion of an appropriate internal standard early in the sample preparation workflow is essential for accurate quantification.

Quantitative Data Summary

The following tables summarize the quantitative data for lactoyl-CoA and other short-chain acyl-CoAs in biological samples as reported in the literature.

Table 1: Concentration of Short-Chain Acyl-CoAs in HepG2 Cells

Acyl-CoAConcentration (pmol/106 cells)Standard Deviation
Acetyl-CoA10.6441.364
Succinyl-CoA25.4672.818
Propionyl-CoA3.5320.652
Butyryl-CoA1.0130.159
Crotonoyl-CoA0.0320.015
Lactoyl-CoA 0.011 0.003

Data from Varner et al. (2020)

Table 2: Comparison of Lactoyl-CoA Levels in Mouse Heart Tissue

ConditionLactoyl-CoA Concentration (pmol/mg wet weight)
Fed0.0172
Fasted0.0187
Male0.0214
Female0.0145

Data from Varner et al. (2020)

Experimental Protocols

1. Synthesis of this compound Standard

This protocol is adapted from Varner et al. (2020).

  • Dissolve L-lactic acid and N-hydroxysuccinimide (NHS) in anhydrous tetrahydrofuran (THF).

  • Add a solution of dicyclohexylcarbodiimide (DCC) in THF dropwise to the L-lactic acid solution with stirring at room temperature.

  • Stir the reaction mixture overnight.

  • Remove the resulting precipitate by vacuum filtration.

  • Condense the filtrate under reduced pressure to yield L-lactyl-NHS.

  • Add a solution of L-lactyl-NHS in methanol to a solution of coenzyme A in aqueous bicarbonate buffer (pH 8).

  • Stir the reaction mixture at room temperature for 3 hours.

  • Neutralize the solution with trifluoroacetic acid (TFA).

  • Purify the lactoyl-CoA by C18-reversed phase silica chromatography using a water/acetonitrile gradient with 0.05% TFA.

2. Extraction of Short-Chain Acyl-CoAs from Cultured Cells

This protocol is based on the method described by Varner et al. (2020).

  • Aspirate the culture medium from adherent cells.

  • Immediately add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) in water to the plate.

  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Spike the sample with an appropriate internal standard (e.g., 13C315N1-lactoyl-CoA).

  • Sonicate the sample on ice.

  • Pellet the precipitated protein by centrifugation at 17,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant containing the acyl-CoAs to a new tube for LC-MS/MS analysis.

3. LC-MS/MS Analysis of this compound

This is a general workflow based on published methods.

  • Liquid Chromatography:

    • Use a reversed-phase C18 column.

    • Employ a gradient elution with mobile phase A consisting of an aqueous buffer (e.g., 5 mM ammonium acetate) and mobile phase B as an organic solvent (e.g., methanol or acetonitrile).

    • The retention time for lactoyl-CoA is typically slightly earlier than that of propionyl-CoA due to the additional hydroxyl group.

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Use a high-resolution mass spectrometer for accurate mass measurements.

    • For targeted analysis, use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM).

    • Precursor Ion: [M+H]+ = m/z 840.1436

    • Product Ion: m/z 333.1479 (corresponding to the neutral loss of 507.99575)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing start Biological Sample (Cells or Tissues) quench Quenching & Lysis (e.g., 10% TCA) start->quench spike Spike Internal Standard (e.g., 13C3,15N1-Lactoyl-CoA) quench->spike extract Extraction & Protein Precipitation spike->extract supernatant Collect Supernatant extract->supernatant lc Reversed-Phase LC Separation supernatant->lc ms HRMS Detection (Positive ESI) lc->ms msms MS/MS Fragmentation ms->msms integrate Peak Integration msms->integrate quantify Quantification (using Internal Standard) integrate->quantify report Report Results quantify->report

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_logic start Poor or No This compound Signal cause1 Low Abundance? start->cause1 cause2 Inefficient Extraction? start->cause2 cause3 Sample Degradation? start->cause3 cause4 Low MS Sensitivity? start->cause4 solution1 Increase Sample Amount cause1->solution1 solution2 Use TCA Precipitation cause2->solution2 solution3 Keep Samples Cold & Process Quickly cause3->solution3 solution4 Use HRMS / Optimize MS Parameters cause4->solution4

Caption: Troubleshooting logic for poor this compound signal detection.

signaling_pathway cluster_cell Cell cluster_nucleus Nucleus lactate_ext Lactate (Extracellular) lactate_int Lactate (Intracellular) lactate_ext->lactate_int MCT Transporter lactoyl_coa This compound lactate_int->lactoyl_coa Putative Lactyl-CoA Synthetase (Enzyme Unknown in Mammals) lactylated_histone Lactylated Histone lactoyl_coa->lactylated_histone Histone Lactyltransferase histone Histone histone->lactylated_histone gene_exp Gene Expression (e.g., M2 Macrophage Polarization) lactylated_histone->gene_exp

Caption: Metabolic pathway of lactate to histone lactylation.

References

Addressing matrix effects in the quantification of (R)-lactoyl-CoA.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of (R)-lactoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting compounds in the sample matrix.[1][2][3] In the context of this compound quantification, which is often present at low concentrations, matrix effects can lead to inaccurate and unreliable results.[4][5] These interfering components can originate from the biological sample itself (e.g., salts, phospholipids, metabolites) or from sample preparation reagents.

Q2: What is the most effective way to compensate for matrix effects in this compound analysis?

A2: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects. For this compound, a 13C315N1-isotopically labeled lactoyl-CoA has been developed. This SIL-IS co-elutes with the endogenous analyte and experiences similar ionization suppression or enhancement, allowing for accurate normalization and quantification.

Q3: My this compound signal is very low and inconsistent. What could be the cause?

A3: Low and inconsistent signals for this compound can be due to several factors:

  • Low Abundance: this compound is a low-abundance metabolite compared to other acyl-CoAs like acetyl-CoA or succinyl-CoA.

  • Matrix Effects: Significant ion suppression from the sample matrix can drastically reduce the signal.

  • Analyte Instability: Acyl-CoAs can be unstable. Proper sample handling and storage at low temperatures are crucial.

  • Suboptimal Extraction: Inefficient extraction from the sample will result in low recovery.

Troubleshooting Guides

Issue 1: High Variability in Quantitative Results

Problem: You are observing significant variability in the quantification of this compound across replicate samples or different batches.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Inconsistent Matrix Effects Implement the use of a stable isotope-labeled internal standard (13C315N1-lactoyl-CoA).Reduced variability and more accurate quantification as the internal standard co-elutes and experiences similar matrix effects.
Inefficient Sample Cleanup Optimize the sample preparation method. Consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for cleaner extracts compared to protein precipitation (PPT).Removal of interfering matrix components, leading to less ion suppression and improved reproducibility.
Chromatographic Co-elution Adjust the liquid chromatography (LC) gradient or change the stationary phase to better separate this compound from interfering compounds.Improved peak shape and resolution, minimizing the impact of co-eluting matrix components.
Sample Degradation Ensure samples are kept at low temperatures throughout the extraction process and minimize freeze-thaw cycles.Preservation of this compound integrity, leading to more consistent measurements.
Issue 2: Poor Sensitivity and Low Signal-to-Noise Ratio

Problem: The peak for this compound is barely detectable or has a very low signal-to-noise ratio.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Ion Suppression Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.Understanding the retention time windows where matrix effects are most severe, allowing for chromatographic adjustments.
Suboptimal MS Parameters Optimize mass spectrometry parameters, including spray voltage, gas flows, and collision energy for the specific transition of this compound.Enhanced signal intensity and improved sensitivity for the target analyte.
Insufficient Sample Concentration Increase the amount of sample extracted or concentrate the final extract before injection.A stronger signal for this compound, improving the signal-to-noise ratio.
Ineffective Sample Preparation Evaluate different sample preparation techniques. SPE with a mixed-mode sorbent can be particularly effective at removing a broad range of interferences.Cleaner sample extract with reduced matrix components, leading to less ion suppression and a better signal.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects by Post-Extraction Spiking

This protocol allows for the quantitative assessment of matrix effects.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte and internal standard spiked into the mobile phase or reconstitution solvent.

    • Set B (Post-Spiked Matrix): Blank matrix is extracted first, and then the analyte and internal standard are spiked into the final extract.

    • Set C (Pre-Spiked Matrix): Analyte and internal standard are spiked into the blank matrix before the extraction process.

  • Analyze all samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Calculate the Recovery (RE):

    • RE (%) = [(Peak Area in Set C) / (Peak Area in Set B)] x 100

  • Calculate the Process Efficiency (PE):

    • PE (%) = [(Peak Area in Set C) / (Peak Area in Set A)] x 100

Quantitative Data Summary:

Parameter Calculation Interpretation
Matrix Factor (MF) Peak Area (Post-Spiked) / Peak Area (Neat)Measures the degree of ion suppression or enhancement.
Recovery (RE) [Peak Area (Pre-Spiked) / Peak Area (Post-Spiked)] x 100Measures the efficiency of the extraction process.
Process Efficiency (PE) [Peak Area (Pre-Spiked) / Peak Area (Neat)] x 100Overall efficiency of the analytical method, combining extraction recovery and matrix effects.

Visualizations

Workflow for Troubleshooting Matrix Effects

cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Mitigation Strategies cluster_3 Validation A Inconsistent or Inaccurate This compound Quantification B Assess Matrix Effects (Post-Extraction Spiking) A->B C Evaluate Sample Stability (Freeze-Thaw Cycles) A->C D Implement Stable Isotope-Labeled IS B->D E Optimize Sample Preparation (SPE/LLE) B->E F Refine Chromatographic Separation B->F C->E G Re-validate Method (Accuracy, Precision, Linearity) D->G E->G F->G cluster_0 Sample Collection & Quenching cluster_1 Extraction & Cleanup cluster_2 Analysis A Biological Sample (Cell or Tissue) B Rapid Quenching (e.g., Liquid Nitrogen) A->B C Addition of Extraction Solvent & Internal Standard B->C D Protein Precipitation (PPT) C->D E Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) D->E F Solvent Evaporation & Reconstitution E->F G LC-MS/MS Analysis F->G

References

Best practices for the storage and handling of (R)-lactoyl-CoA standards.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the storage, handling, and use of (R)-lactoyl-CoA standards in research applications.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound standards?

For long-term stability, this compound standards should be stored at -80°C for up to 6 months.[1][2] It is crucial to protect the standards from light and store them under an inert atmosphere, such as nitrogen, to prevent oxidation.[1][3] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the standard into single-use volumes upon receipt.[2] For shorter periods, storage at -20°C is possible for up to one month.

Q2: How should I prepare working solutions of this compound?

It is best practice to prepare working solutions fresh on the day of the experiment. If you need to prepare a stock solution in water, it should be filtered and sterilized using a 0.22 μm filter before use. For cell culture experiments, the appropriate sterile buffer or medium should be used as the solvent.

Q3: What is the stability of this compound in a chilled autosampler during an LC-MS run?

Purified this compound standards, as well as standards spiked into cellular extracts, have been shown to be stable for at least 24 hours when kept in a chilled autosampler, with deviations of around ±5%. However, at very low concentrations (e.g., 0.002 pmol per sample), quantification may become unstable over a 24-hour period.

Q4: this compound is a low-abundance metabolite. What are the typical concentrations found in cells and tissues?

This compound is present at significantly lower concentrations than major short-chain acyl-CoAs like acetyl-CoA and succinyl-CoA. Its abundance is often compared to that of crotonyl-CoA.

Sample Type This compound Concentration Reference Acyl-CoA Concentrations
HepG2 Cells0.011 pmol / 10^6 cellsAcetyl-CoA: 10.644 pmol / 10^6 cells, Succinyl-CoA: 25.467 pmol / 10^6 cells, Propionyl-CoA: 3.532 pmol / 10^6 cells, Crotonyl-CoA: 0.032 pmol / 10^6 cells
Mouse Heart Tissue0.0172 pmol / mg wet weightAcetyl-CoA: 5.77 pmol / mg, Propionyl-CoA: 0.476 pmol / mg

Q5: What is the primary role of this compound in cellular processes?

This compound serves as a crucial acyl donor for the enzymatic post-translational modification of proteins, specifically histone lysine lactoylation. This modification links cellular metabolic states, particularly conditions of high lactate such as hypoxia, to the regulation of gene expression. The enzyme p300, a known lysine acetyltransferase, can also utilize lactoyl-CoA to catalyze this modification. A parallel non-enzymatic pathway for lysine lactoylation involving lactoyl-glutathione also exists.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no signal for this compound standard in LC-MS analysis. Degradation of the standard due to improper storage or handling.Ensure storage at -80°C, protection from light, and use of fresh working solutions. Aliquot standards to minimize freeze-thaw cycles. Consider resuspending in an acidic solution (e.g., 10% TCA) for enhanced stability.
Low abundance in the sample.Increase the amount of starting material (cells or tissue). Optimize extraction and enrichment procedures. Use a highly sensitive LC-MS instrument.
High variability in quantification between runs. Instability of the analyte at very low concentrations.Ensure the autosampler is properly chilled. Minimize the duration of the analytical run. Use a stable isotope-labeled internal standard for normalization.
Inconsistent sample preparation.Standardize all steps of the extraction and cleanup protocol. Use an automated liquid handler for improved precision if available.
Suspected artifactual generation of this compound during sample preparation. Acyl-transfer post-extraction.While not observed in all methods, it's a theoretical possibility. Flash-freezing samples immediately after collection and maintaining low temperatures throughout the extraction process can minimize enzymatic and chemical reactions. The use of a yeast-based stable isotope labeling method did not show artifactual generation.

Experimental Protocols

Protocol 1: Synthesis of this compound Standard

This protocol is a summary of a published synthesis method and should be performed by personnel with expertise in organic chemistry.

  • Activation of L-lactic acid:

    • Dissolve L-lactic acid and N-hydroxysuccinimide (NHS) in anhydrous tetrahydrofuran (THF).

    • Add a solution of dicyclohexylcarbodiimide (DCC) in THF dropwise at 22°C with stirring.

    • Stir the reaction mixture overnight at 22°C.

    • Remove the resulting precipitate by vacuum filtration.

    • Condense the filtrate under reduced pressure to yield L-lactyl-NHS.

  • Coupling with Coenzyme A:

    • Dissolve L-lactyl-NHS in methanol.

    • Add this solution to a solution of coenzyme A in an aqueous bicarbonate solution (e.g., 500 mM, pH 8).

    • Stir the mixture at 22°C for 3 hours.

  • Purification:

    • Neutralize the aqueous solution with trifluoroacetic acid (TFA).

    • Immediately purify the product by C18-reversed phase silica chromatography.

Protocol 2: Quantification of this compound by LC-HRMS

This protocol outlines a general workflow for the analysis of this compound from biological samples.

  • Sample Collection and Quenching:

    • Harvest cells or tissues and immediately snap-freeze in liquid nitrogen to quench metabolic activity.

    • Store samples at -80°C until extraction.

  • Extraction of Acyl-CoAs:

    • Homogenize frozen samples in an acidic extraction buffer.

    • Spike the sample with an internal standard (ideally 13C3,15N1-lactoyl-CoA, or propionyl-CoA as a surrogate)

    • Sonicate the samples to ensure complete lysis.

    • Pellet the protein by centrifugation at high speed (e.g., 17,000 x g) at 4°C.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Use an Oasis HLB SPE column.

    • Wash the column with methanol and equilibrate with water.

    • Load the cleared supernatant from the previous step.

    • Desalt the column with water.

    • Elute the acyl-CoAs with methanol containing ammonium acetate.

  • LC-HRMS Analysis:

    • Concentrate the eluate and reconstitute in an appropriate solvent for injection.

    • Perform chromatographic separation on a C18 column.

    • Detect and quantify this compound using a high-resolution mass spectrometer in positive ion mode, monitoring for the [M+H]+ ion (m/z ≈ 840.1436).

Visualizations

experimental_workflow sample Sample Collection (Cells/Tissues) quench Snap Freeze in Liquid N2 sample->quench storage Store at -80°C quench->storage extraction Acyl-CoA Extraction (with Internal Standard) storage->extraction cleanup Solid-Phase Extraction (SPE) Cleanup extraction->cleanup analysis LC-HRMS Analysis cleanup->analysis data Data Processing & Quantification analysis->data

Caption: Experimental workflow for this compound quantification.

signaling_pathway lactate Lactate lactoyl_coa This compound lactate->lactoyl_coa Enzymatic Synthesis branch lactoyl_coa->branch p300 p300 (KAT) p300->branch histone Histone Protein lactylated_histone Lactylated Histone histone->lactylated_histone Lactyl Group Transfer gene_reg Gene Expression Regulation lactylated_histone->gene_reg branch->lactylated_histone

Caption: this compound in enzymatic histone lactoylation.

References

Technical Support Center: Strategies for Increasing Cellular (R)-Lactoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at increasing the cellular concentration of (R)-lactoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it important to study?

This compound is an acyl-coenzyme A thioester of (R)-lactate. It serves as a crucial metabolic intermediate and the acyl donor for the post-translational modification known as lysine lactylation.[1][2][3][4] This modification of histone and non-histone proteins links cellular metabolic states, particularly high glycolytic activity, to the regulation of gene expression and other cellular processes.[5] Studying this compound is vital for understanding its role in various physiological and pathological states, including embryonic development, immune response, and cancer.

Q2: What are the primary challenges in increasing cellular this compound concentrations?

The primary challenges include the typically low basal concentration of lactoyl-CoA in mammalian cells, which is estimated to be 20 to 350 times lower than that of other major acyl-CoAs like acetyl-CoA and succinyl-CoA. Furthermore, mammalian cells lack a described dedicated lactoyl-CoA synthetase or transferase, making its production inefficient. Simply supplementing cell culture with exogenous lactate does not consistently lead to a significant increase in intracellular lactoyl-CoA levels, indicating that the enzymatic conversion of lactate to lactoyl-CoA is a significant bottleneck.

Q3: What are the main strategies to increase intracellular this compound?

The two main strategies are:

  • Metabolic Engineering: This involves the heterologous expression of enzymes that can efficiently synthesize this compound. A promising approach is the expression of bacterial acetyl-CoA: (R)-lactate CoA-transferases (ALCTs) in mammalian cells.

  • Modulation of Cellular Metabolism: This strategy focuses on manipulating cellular pathways to increase the endogenous production of precursors, primarily (R)-lactate and acetyl-CoA.

Q4: How can I measure the intracellular concentration of this compound to validate my experiments?

The most reliable method for quantifying intracellular this compound is liquid chromatography-high-resolution mass spectrometry (LC-HRMS). This technique offers the sensitivity and specificity required to detect the low abundance of lactoyl-CoA in cellular and tissue samples. For accurate quantification, it is recommended to use an isotopically labeled internal standard, such as 13C315N1-lactoyl-CoA.

Troubleshooting Guides

Issue 1: Low or undetectable levels of this compound after heterologous expression of a bacterial CoA-transferase.
Potential Cause Troubleshooting Step Rationale
Inefficient protein expression or incorrect localization - Verify protein expression via Western blot. - Check for proper codon optimization of the bacterial gene for mammalian expression. - Include a localization tag (e.g., nuclear or mitochondrial) if a specific subcellular pool of this compound is desired.Bacterial genes may not be efficiently transcribed and translated in mammalian systems without optimization. The enzyme must be located in the same subcellular compartment as its substrates (acetyl-CoA and lactate).
Low enzyme activity in the cellular environment - Perform an in vitro activity assay with the purified enzyme to confirm its functionality. - Ensure the intracellular pH and ionic strength are within the optimal range for the enzyme's activity.The intracellular environment of mammalian cells may differ from the native bacterial host, potentially affecting enzyme folding and catalytic activity.
Insufficient substrate availability (acetyl-CoA or (R)-lactate) - Increase the concentration of glucose in the culture medium to boost glycolysis and lactate production. - Inhibit pyruvate dehydrogenase to divert pyruvate towards lactate. - Supplement the medium with acetate to increase the acetyl-CoA pool.The catalytic efficiency of the transferase depends on the availability of both its substrates. Enhancing the precursor pools can drive the reaction forward.
Rapid degradation of this compound - There are currently no known specific inhibitors of lactoyl-CoA degradation. This is an area of ongoing research.This compound may be hydrolyzed or consumed by other cellular enzymes.
Issue 2: No significant increase in histone lactylation despite a measured increase in total cellular this compound.
Potential Cause Troubleshooting Step Rationale
Incorrect subcellular localization of the this compound pool - If histone lactylation is the target, ensure the CoA-transferase is expressed in the nucleus. - Use a nuclear localization signal (NLS) tag on the expressed enzyme.Histone lactylation occurs in the nucleus. An increased cytosolic pool of this compound may not be accessible to histone acetyltransferases (HATs) like p300 that catalyze lactylation.
Limiting activity of histone acetyltransferases (HATs) - Overexpress a known histone lactyltransferase, such as p300. - Treat cells with a histone deacetylase (HDAC) inhibitor to prevent the removal of lactyl groups.The enzymes responsible for "writing" the lactylation mark may be saturated or have low activity.
Competition with other acyl-CoAs - Analyze the intracellular concentrations of other short-chain acyl-CoAs, particularly acetyl-CoA.High levels of other acyl-CoAs, especially acetyl-CoA, can compete with lactoyl-CoA for the active site of HATs.

Quantitative Data Summary

Table 1: Cellular Concentrations of Lactoyl-CoA and Other Acyl-CoAs in Mammalian Cells

Acyl-CoAConcentration (pmol/106 cells) in HepG2 cellsConcentration (pmol/mg tissue) in mouse heart
Lactoyl-CoA 0.011 0.0172
Crotonyl-CoA0.033Not Reported
Acetyl-CoA10.644Not Reported
Propionyl-CoA3.532Not Reported
Succinyl-CoA25.467Not Reported
Data sourced from Varner et al. (2020)

Table 2: Kinetic Properties of a Highly Efficient Acetyl-CoA:(D)-Lactate CoA-Transferase from Megasphaera elsdenii (ME-PCT)

SubstrateKm (mM)kcat (s-1)kcat/Km (s-1mM-1)
Acetyl-CoA0.11 ± 0.0129.06 ± 0.93264.22
D-Lactate1.83 ± 0.17154.05 ± 6.2284.18
Data sourced from a study on CoA-transferases.

Experimental Protocols

Protocol 1: Quantification of this compound by LC-HRMS

This protocol is adapted from the methods described by Varner et al. (2020).

  • Cell Lysis and Extraction:

    • Aspirate the culture medium from adherent cells.

    • Add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA).

    • Scrape the cells and transfer them to a 1.5 mL microcentrifuge tube.

    • Spike the sample with an internal standard (e.g., 13C315N1-labeled acyl-CoA library).

    • Sonicate the sample on ice.

    • Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet the protein.

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis HLB 1cc (30 mg) SPE column.

    • Load the supernatant from the previous step onto the column.

    • Wash the column to remove interfering substances.

    • Elute the acyl-CoAs.

  • LC-HRMS Analysis:

    • Dry the eluate under a stream of nitrogen and resuspend it in a suitable solvent (e.g., 5% (w/v) 5-sulfosalicylic acid).

    • Inject the sample into an LC-HRMS system.

    • Separate the acyl-CoAs using a C18 reversed-phase column with an appropriate gradient.

    • Detect and quantify lactoyl-CoA and other acyl-CoAs using high-resolution mass spectrometry in positive ion mode.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Transfection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_validation Functional Validation start Start with Mammalian Cells transfect Transfect with Bacterial CoA-Transferase Plasmid start->transfect culture Culture Cells and Induce Protein Expression transfect->culture lysis Cell Lysis and Acyl-CoA Extraction culture->lysis western Western Blot for Enzyme Expression culture->western spe Solid-Phase Extraction lysis->spe lcms LC-HRMS Quantification of this compound spe->lcms histone Analysis of Histone Lactylation lcms->histone signaling_pathway cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_synthesis Engineered Synthesis cluster_output Downstream Effects glucose Glucose pyruvate Pyruvate glucose->pyruvate lactate (R)-Lactate pyruvate->lactate LDH acetylcoa Acetyl-CoA pyruvate->acetylcoa PDH transferase Bacterial CoA-Transferase (e.g., ME-PCT) lactate->transferase tca TCA Cycle acetylcoa->tca acetylcoa->transferase lactoylcoa This compound histone Histone Lactylation lactoylcoa->histone p300/HATs transferase->lactoylcoa gene_exp Altered Gene Expression histone->gene_exp logical_relationship increase_lactate Increase Intracellular (R)-Lactate Pool increase_lactoylcoa Increased Cellular This compound increase_lactate->increase_lactoylcoa increase_acetylcoa Increase Intracellular Acetyl-CoA Pool increase_acetylcoa->increase_lactoylcoa express_enzyme Express High-Efficiency CoA-Transferase express_enzyme->increase_lactoylcoa

References

Validation & Comparative

A Comparative Guide to Confirming (R)-lactoyl-CoA in Metabolomics Datasets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The identification of (R)-lactoyl-CoA in metabolomics datasets presents a unique analytical challenge. While methods for the general detection of lactoyl-CoA are established, the crucial step of confirming its specific stereochemistry requires specialized techniques. This guide provides a comprehensive comparison of methodologies for the robust identification of lactoyl-CoA, with a special focus on strategies to distinguish the (R)- and (S)-enantiomers.

Executive Summary

Confirming the identity of this compound involves a multi-step process. The foundational method relies on liquid chromatography-high resolution mass spectrometry (LC-HRMS) to detect the presence of lactoyl-CoA by comparing its chromatographic retention time and mass spectral data with a synthesized standard. However, as standard synthesis from L-lactic acid yields (S)-lactoyl-CoA, additional chiral separation techniques or stereospecific enzymatic assays are imperative for the unambiguous identification of the (R)-form. This guide compares direct chiral HPLC, indirect chiral analysis via derivatization, and a proposed stereospecific enzymatic assay as potential solutions for this analytical hurdle.

I. Foundational Identification of lactoyl-CoA by LC-HRMS

The primary method for identifying lactoyl-CoA in biological samples is through LC-HRMS.[1][2] This technique offers high sensitivity and specificity, allowing for the detection of low abundance acyl-CoAs.

Experimental Protocol: LC-HRMS for lactoyl-CoA Detection

1. Synthesis of (S)-lactoyl-CoA Standard:

  • Principle: A standard is synthesized by activating L-lactic acid with N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC), followed by conjugation to Coenzyme A.[2]

  • Procedure:

    • Dissolve L-lactic acid and NHS in anhydrous tetrahydrofuran (THF).

    • Add a solution of DCC in THF dropwise and stir overnight.

    • Remove the precipitate by filtration and condense the filtrate to yield L-lactyl-NHS.

    • Add a solution of L-lactyl-NHS to a solution of Coenzyme A in an aqueous bicarbonate buffer (pH 8) and stir for 3 hours.

    • Neutralize the reaction with trifluoroacetic acid (TFA) and purify by C18-reversed phase chromatography.[3]

2. Sample Preparation (Acyl-CoA Extraction):

  • Principle: Efficient extraction of short-chain acyl-CoAs from cells or tissues while minimizing degradation.

  • Procedure:

    • Homogenize frozen tissue or cell pellets in a cold chloroform/methanol solution.

    • Perform a liquid-liquid extraction to separate the polar metabolites, including acyl-CoAs.

    • Evaporate the polar phase to dryness and resuspend in a suitable buffer for LC-MS analysis.

3. LC-HRMS Analysis:

  • Chromatography: Utilize a C18 reversed-phase column with a gradient elution using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[4]

  • Mass Spectrometry: Employ a high-resolution mass spectrometer in positive electrospray ionization (ESI) mode. Monitor for the precursor ion of lactoyl-CoA and its characteristic fragment ions.

Data Presentation: Key Identifiers for lactoyl-CoA
ParameterExpected Value for lactoyl-CoASource
Molecular Formula C24H40N7O18P3S
Monoisotopic Mass 839.1363 g/mol
Precursor Ion ([M+H]+) m/z 840.1436
Chromatographic Behavior Elutes earlier than propionyl-CoA on a C18 column.

II. Comparison of Methods for Stereoisomer Confirmation

The definitive identification of this compound requires a method that can distinguish between its (R) and (S) enantiomers. Below is a comparison of potential approaches.

Method 1: Direct Chiral High-Performance Liquid Chromatography (HPLC)
  • Principle: This method employs a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, leading to their separation. Polysaccharide-based CSPs are commonly used for such separations.

  • Advantages: Direct analysis without derivatization, reducing sample preparation time and potential for side reactions.

  • Disadvantages: Method development can be challenging, requiring screening of different chiral columns and mobile phases. May have lower sensitivity compared to derivatization methods if the native molecule has poor detection characteristics.

Method 2: Indirect Chiral Analysis via Derivatization
  • Principle: The lactoyl-CoA enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral HPLC column.

  • Advantages: Utilizes standard, readily available achiral columns. The derivatizing agent can introduce a chromophore or fluorophore, enhancing detection sensitivity.

  • Disadvantages: Requires an additional reaction step, which can be time-consuming and may introduce artifacts. The purity of the chiral derivatizing agent is critical.

Method 3: Stereospecific Enzymatic Assay
  • Principle: This approach leverages an enzyme that specifically recognizes and metabolizes one of the lactoyl-CoA enantiomers. The bacterial enzyme lactoyl-CoA dehydratase is known to be specific for this compound.

  • Advantages: Highly specific for the (R)-enantiomer, providing unambiguous confirmation. Can be adapted into a highly sensitive assay by coupling the reaction to a detectable product.

  • Disadvantages: The enzyme may not be commercially available and could require expression and purification. The assay would need to be carefully validated for the specific sample matrix.

Data Presentation: Comparison of Chiral Confirmation Methods
MethodPrincipleAdvantagesDisadvantages
Direct Chiral HPLC Differential interaction with a chiral stationary phase.Direct analysis, fewer sample preparation steps.Challenging method development, potentially lower sensitivity.
Indirect Chiral Analysis Formation of diastereomers with a chiral derivatizing agent.Uses standard HPLC columns, can enhance sensitivity.Additional reaction step, potential for artifacts, requires pure derivatizing agent.
Stereospecific Enzymatic Assay Specific enzymatic conversion of the (R)-enantiomer.High stereospecificity, unambiguous confirmation.Enzyme may not be commercially available, requires assay development and validation.

III. Experimental Workflows and Signaling Pathways

Workflow for this compound Confirmation

The following diagram illustrates a comprehensive workflow for the identification and stereochemical confirmation of this compound.

G cluster_0 Sample Preparation cluster_1 Initial Identification cluster_2 Stereoisomer Confirmation cluster_3 Confirmation start Metabolomics Sample extract Acyl-CoA Extraction start->extract lchrms LC-HRMS Analysis extract->lchrms compare Compare to Standard (Retention Time, MS/MS) lchrms->compare putative Putative lactoyl-CoA (Stereochemistry Unknown) compare->putative chiral_hplc Direct Chiral HPLC putative->chiral_hplc derivatization Indirect Chiral Analysis (Derivatization + HPLC) putative->derivatization enzymatic Stereospecific Enzymatic Assay putative->enzymatic confirmed Confirmed this compound chiral_hplc->confirmed derivatization->confirmed enzymatic->confirmed

Caption: Workflow for this compound confirmation.

Proposed Enzymatic Assay Signaling Pathway

The diagram below illustrates the principle of a stereospecific enzymatic assay using this compound dehydratase.

G cluster_1 Enzyme R_lactoyl_CoA This compound enzyme This compound dehydratase R_lactoyl_CoA->enzyme S_lactoyl_CoA (S)-lactoyl-CoA S_lactoyl_CoA->enzyme acryloyl_CoA Acryloyl-CoA enzyme->acryloyl_CoA no_reaction No Reaction enzyme->no_reaction

Caption: Principle of stereospecific enzymatic assay.

IV. Conclusion and Future Perspectives

The confirmation of this compound in metabolomics datasets is a challenging but achievable task. While LC-HRMS provides a robust method for the initial detection of lactoyl-CoA, it is insufficient for determining its stereochemistry. Researchers must employ additional analytical strategies to confidently identify the (R)-enantiomer.

Direct chiral HPLC offers the most straightforward approach, though it may require significant method development. Indirect analysis through derivatization can provide enhanced sensitivity but introduces additional sample preparation steps. The development of a stereospecific enzymatic assay based on this compound dehydratase presents a highly specific and promising alternative.

Future efforts should focus on the development and validation of a commercially available this compound standard and standardized protocols for chiral separation of lactoyl-CoA. Such advancements will be critical for elucidating the biological roles of this compound and its potential as a biomarker or therapeutic target in various diseases.

References

A Researcher's Guide to Differentiating (R)- and (S)-Lactoyl-CoA Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the stereospecificity of metabolites is a critical factor in understanding biological pathways and developing targeted therapeutics. This guide provides a comparative overview of analytical techniques for differentiating the enantiomers of lactoyl-CoA, a key intermediate in various metabolic processes, including histone lactylation.

The distinct biological roles of (R)- and (S)-lactoyl-CoA necessitate precise analytical methods to distinguish and quantify these stereoisomers. This guide explores two primary methodologies: enzymatic assays, which offer high specificity, and chiral chromatography, a powerful tool for separation and quantification.

Comparative Analysis of Differentiation Methods

The selection of an appropriate method for differentiating lactoyl-CoA enantiomers depends on the specific experimental needs, including required sensitivity, throughput, and the availability of specialized instrumentation. The following table summarizes the key performance characteristics of the proposed enzymatic and chromatographic methods.

FeatureEnzymatic AssayChiral High-Performance Liquid Chromatography (HPLC)
Principle Stereospecific enzyme metabolizes one enantiomerDifferential interaction of enantiomers with a chiral stationary phase
Specificity High for the target enantiomerHigh, dependent on column selection and optimization
Primary Measurement Enzyme activity (e.g., change in absorbance or fluorescence)Retention time and peak area
Quantitative Capability Semi-quantitative to quantitativeHighly quantitative
Sample Throughput Moderate to high (plate-based assays)Low to moderate
Instrumentation Spectrophotometer or fluorometerHPLC system with a chiral column and UV or MS detector
Development Effort Moderate (enzyme purification may be required)High (method development and optimization intensive)
Key Advantage High biological specificityDirect separation and quantification of both enantiomers
Key Limitation Indirect measurement; may require specific enzymeNo established specific method for lactoyl-CoA; requires development

Detailed Experimental Protocols

Enzymatic Assay Using (R)-Lactoyl-CoA Dehydratase

This method leverages the stereospecificity of this compound dehydratase, an enzyme found in some bacteria that exclusively catalyzes the dehydration of this compound to acryloyl-CoA.[1][2][3][4] The disappearance of this compound or the formation of acryloyl-CoA can be monitored spectrophotometrically.

Materials:

  • Purified this compound dehydratase (from Clostridium propionicum or recombinant source)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • (R,S)-Lactoyl-CoA sample

  • UV-transparent cuvettes or microplate

  • Spectrophotometer capable of measuring absorbance at 260 nm (for acryloyl-CoA)

Procedure:

  • Enzyme Preparation: If not commercially available, this compound dehydratase can be purified from bacterial cultures as described in the literature.[1]

  • Reaction Setup: In a UV-transparent cuvette, prepare a reaction mixture containing the reaction buffer and the lactoyl-CoA sample.

  • Initiation of Reaction: Add a known amount of this compound dehydratase to the reaction mixture to initiate the enzymatic reaction.

  • Spectrophotometric Monitoring: Immediately monitor the increase in absorbance at 260 nm, which corresponds to the formation of acryloyl-CoA. The initial rate of the reaction is proportional to the concentration of this compound in the sample.

  • Data Analysis: Calculate the concentration of this compound based on a standard curve generated with known concentrations of this compound. The concentration of (S)-lactoyl-CoA can be inferred by subtracting the this compound concentration from the total lactoyl-CoA concentration determined by a non-chiral method (e.g., standard LC-MS/MS).

Chiral High-Performance Liquid Chromatography (HPLC)

While a specific, validated method for the chiral separation of lactoyl-CoA enantiomers is not yet widely published, a theoretical approach can be designed based on established principles for separating chiral carboxylic acids. This method involves the use of a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, leading to their separation.

Instrumentation and Columns:

  • An HPLC system equipped with a UV or mass spectrometry (MS) detector.

  • A polysaccharide-based chiral stationary phase column, such as Chiralcel OD-H or Chiralpak AD, is a good starting point due to their broad applicability for chiral separations of compounds with carboxylic acid moieties. Alternatively, an anion-exchange CSP like CHIRALPAK QN-AX could be effective.

Proposed Methodological Workflow:

  • Sample Preparation: Prepare the (R,S)-lactoyl-CoA sample in a solvent compatible with the mobile phase.

  • Mobile Phase Selection:

    • Normal Phase: A mixture of n-hexane and a polar alcohol (e.g., isopropanol or ethanol) with a small amount of an acidic modifier (e.g., trifluoroacetic acid) to improve peak shape.

    • Reversed Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic modifier (e.g., acetonitrile or methanol).

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Column Temperature: Controlled, often at room temperature, but can be varied to optimize separation.

    • Detection: UV detection at a wavelength where lactoyl-CoA absorbs (around 260 nm) or by mass spectrometry for higher sensitivity and specificity.

  • Method Optimization: Systematically vary the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the two enantiomer peaks.

  • Quantification: Once the method is optimized, create a calibration curve using standards of known concentrations of the individual enantiomers (if available) or a racemic mixture to determine the concentration of each enantiomer in the sample based on their respective peak areas.

Alternative Approach: Chiral Derivatization

If direct separation on a CSP is challenging, an indirect approach using chiral derivatization can be employed. In this method, the lactoyl-CoA enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral HPLC column.

Visualization of Metabolic Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the analytical process, the following diagrams were generated using Graphviz.

lactoyl_coa_metabolism cluster_glycolysis Glycolysis cluster_lactate_fermentation Lactate Fermentation cluster_coa_synthesis Acyl-CoA Synthesis cluster_downstream_pathways Downstream Pathways Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate L_Lactate L_Lactate Pyruvate->L_Lactate LDHA D_Lactate D_Lactate Pyruvate->D_Lactate LDHD S_Lactoyl_CoA S_Lactoyl_CoA L_Lactate->S_Lactoyl_CoA Propionate CoA-transferase (hypothesized) L_Lactate->S_Lactoyl_CoA R_Lactoyl_CoA R_Lactoyl_CoA D_Lactate->R_Lactoyl_CoA Propionate CoA-transferase D_Lactate->R_Lactoyl_CoA Histone_Lactylation Histone_Lactylation S_Lactoyl_CoA->Histone_Lactylation p300/HATs S_Lactoyl_CoA->Histone_Lactylation Acryloyl_CoA Acryloyl_CoA R_Lactoyl_CoA->Acryloyl_CoA This compound dehydratase R_Lactoyl_CoA->Acryloyl_CoA Propionyl_CoA Propionyl_CoA Acryloyl_CoA->Propionyl_CoA ... Acryloyl_CoA->Propionyl_CoA Propanoate_Metabolism Propanoate_Metabolism Propionyl_CoA->Propanoate_Metabolism Propionyl_CoA->Propanoate_Metabolism chiral_hplc_workflow Sample Racemic (R,S)-Lactoyl-CoA Sample Injection Inject into HPLC System Sample->Injection CSP_Column Chiral Stationary Phase Column (e.g., Chiralcel OD-H) Injection->CSP_Column Separation Differential Interaction This compound vs. (S)-Lactoyl-CoA CSP_Column->Separation Elution Sequential Elution Separation->Elution Detection UV or Mass Spectrometry Detection Elution->Detection Chromatogram Chromatogram with Separated Peaks Detection->Chromatogram Quantification Quantification of Each Enantiomer (Peak Area Integration) Chromatogram->Quantification

References

A Tale of Two Acyl-CoAs: A Comparative Analysis of (R)-lactoyl-CoA and Acetyl-CoA Pools

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of key metabolites is paramount. This guide provides a comprehensive comparative analysis of two critical acyl-CoA molecules: the well-established metabolic hub, acetyl-CoA, and the more recently discovered (R)-lactoyl-CoA. By examining their metabolic origins, cellular concentrations, and signaling functions, we aim to provide a clear framework for further investigation and therapeutic exploration.

This comparison will delve into the known pathways of their synthesis and their distinct roles in cellular signaling, particularly focusing on post-translational modifications of histones. Quantitative data on their cellular pools are presented to highlight the significant differences in their abundance, and detailed experimental protocols for their measurement are provided to support future research.

At a Glance: Key Differences Between this compound and Acetyl-CoA

FeatureThis compoundAcetyl-CoA
Primary Metabolic Precursor LactatePyruvate, Fatty Acids, Amino Acids
Cellular Abundance LowHigh
Primary Signaling Role Histone LactoylationHistone Acetylation, TCA Cycle, Fatty Acid Synthesis
Enzymatic Synthesis in Mammals Not well-characterizedWell-established (e.g., PDH, ACSS2)

Metabolic Pathways: A Stark Contrast in Current Knowledge

The metabolic pathways leading to the formation of acetyl-CoA are well-documented and central to cellular metabolism. In contrast, the enzymatic synthesis of this compound in mammalian cells is an active area of investigation.

This compound: The direct enzymatic pathway for this compound synthesis from lactate in mammalian cells has not yet been fully elucidated. It is understood that lactate is the precursor, and the formation of lactoyl-CoA is linked to conditions of high lactate, such as hypoxia. However, the specific enzymes responsible for this conversion are currently unknown[1].

Acetyl-CoA: Acetyl-CoA is a cornerstone of metabolism, generated from multiple sources. The primary pathways for its synthesis include:

  • Glycolysis and Pyruvate Dehydrogenase (PDH) Complex: Glucose is broken down into pyruvate, which is then converted to acetyl-CoA in the mitochondria by the PDH complex[2].

  • Fatty Acid β-oxidation: Fatty acids are broken down in the mitochondria to produce acetyl-CoA[2].

  • Amino Acid Catabolism: Certain amino acids can be degraded to acetyl-CoA[3].

  • Acetate Activation: Acetate can be converted to acetyl-CoA in the cytoplasm and nucleus by Acetyl-CoA Synthetase 2 (ACSS2)[4].

cluster_LactoylCoA This compound Synthesis cluster_AcetylCoA Acetyl-CoA Synthesis Lactate Lactate UnknownEnzyme ? Lactate->UnknownEnzyme Enzymatic Conversion (uncharacterized) LactoylCoA This compound UnknownEnzyme->LactoylCoA Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis PDH PDH Complex Pyruvate->PDH Mitochondria FattyAcids Fatty Acids BetaOx β-oxidation FattyAcids->BetaOx Mitochondria AminoAcids Amino Acids Catabolism Catabolism AminoAcids->Catabolism Acetate Acetate ACSS2 ACSS2 Acetate->ACSS2 Cytoplasm/Nucleus AcetylCoA Acetyl-CoA PDH->AcetylCoA Mitochondria BetaOx->AcetylCoA Mitochondria ACSS2->AcetylCoA Cytoplasm/Nucleus Catabolism->AcetylCoA

Metabolic pathways of this compound and Acetyl-CoA.

Cellular Pools: A Difference of Orders of Magnitude

Quantitative analysis reveals a striking disparity in the cellular concentrations of this compound and acetyl-CoA. Acetyl-CoA is a highly abundant metabolite, reflecting its central role in numerous metabolic processes. In contrast, this compound is present at significantly lower levels.

MetaboliteConcentration in HepG2 cells (pmol/10^6 cells)Concentration in Mouse Heart (pmol/mg wet weight)
This compound 0.011 ± 0.0030.0172
Acetyl-CoA 10.644 ± 1.3645.77
Propionyl-CoA 3.532 ± 0.6520.476
Succinyl-CoA 25.467 ± 2.818-
Crotonyl-CoA 0.032 ± 0.015-

These data indicate that acetyl-CoA levels are several orders of magnitude higher than those of this compound in the studied models. The concentration of this compound is more comparable to that of other low-abundance acyl-CoAs like crotonyl-CoA.

Signaling Pathways: Histone Acylation as a Common Ground with Distinct Players

Both this compound and acetyl-CoA act as acyl donors for the post-translational modification of histone proteins, thereby influencing chromatin structure and gene expression. However, they mediate distinct modifications with different regulatory enzymes.

Histone Lactoylation by this compound: this compound is the substrate for histone lactoylation, a recently discovered epigenetic mark. This modification is catalyzed by histone acetyltransferases (HATs), such as p300, which exhibit promiscuous activity. The removal of this mark is carried out by histone deacetylases (HDACs). The signaling pathway is thought to be a direct link between cellular lactate levels and the regulation of gene expression, particularly under conditions of high glycolytic flux.

Histone Acetylation by Acetyl-CoA: Acetyl-CoA is the obligate co-substrate for histone acetylation, a well-established epigenetic modification associated with active gene transcription. This process is catalyzed by a wide range of specific HATs and reversed by HDACs. The availability of nuclear and cytoplasmic acetyl-CoA is a critical determinant of global histone acetylation levels, directly linking cellular metabolic status to epigenetic regulation.

cluster_Lactoylation Histone Lactoylation cluster_Acetylation Histone Acetylation LactoylCoA_S This compound p300_L p300 (Writer) LactoylCoA_S->p300_L Histone_L Histone LactylatedHistone Lactylated Histone HDACs_L HDACs (Eraser) LactylatedHistone->HDACs_L Delactylates GeneExpression_L Altered Gene Expression LactylatedHistone->GeneExpression_L p300_L->Histone_L Lactylates HDACs_L->Histone_L AcetylCoA_S Acetyl-CoA HATs HATs (Writers) AcetylCoA_S->HATs Histone_A Histone AcetylatedHistone Acetylated Histone HDACs_A HDACs (Erasers) AcetylatedHistone->HDACs_A Deacetylates GeneExpression_A Active Gene Transcription AcetylatedHistone->GeneExpression_A HATs->Histone_A Acetylates HDACs_A->Histone_A Sample Cell or Tissue Sample TCA Add 10% TCA & Internal Standard Sample->TCA Homogenize Homogenize/Scrape & Sonicate TCA->Homogenize Centrifuge Centrifuge Homogenize->Centrifuge SPE Solid-Phase Extraction Centrifuge->SPE Dry Dry Down SPE->Dry Reconstitute Reconstitute Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

References

Untangling the Metabolic Maze: Isotopic Tracing Validates the Origins of (R)-lactoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the metabolic origin of (R)-lactoyl-CoA is crucial for elucidating its role in histone lactylation and its implications in various diseases. This guide compares the use of isotopic tracing with alternative methods for validating the metabolic sources of this key metabolite, providing supporting data and detailed experimental protocols.

The discovery of histone lactylation, a post-translational modification derived from the metabolite lactate, has opened new avenues in understanding the interplay between metabolism and epigenetic regulation. Central to this process is the availability of this compound, the immediate donor for the lactylation of histone lysine residues. While lactate is the presumed ultimate precursor, the precise metabolic pathways governing the synthesis of this compound are still under active investigation. Isotopic tracing, a powerful technique for mapping metabolic fluxes, has emerged as a key tool in validating its origins.

Isotopic Tracing: A Window into the Metabolic Journey of this compound

Isotopic tracing involves the use of stable, non-radioactive isotopes, such as carbon-13 (¹³C), to label metabolic precursors like glucose or lactate. By tracking the incorporation of these heavy isotopes into downstream metabolites, researchers can delineate active metabolic pathways and quantify their contributions to a specific product pool.

Recent studies have successfully employed ¹³C-labeled glucose and lactate to demonstrate their contribution to histone lactylation, confirming that the carbon backbone of lactate is indeed incorporated into this histone mark.[1] While these studies provide a definitive link between these precursors and the eventual histone modification, direct quantitative evidence tracing the isotopic label specifically into the this compound pool is an area of ongoing research. The ability to detect and quantify isotopically labeled lactoyl-CoA using techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS) is a critical component of this approach.[2][3]

Alternative Approaches to Validate Metabolic Origin

While isotopic tracing provides a dynamic view of metabolic pathways, other methods can offer complementary information to validate the origins of this compound.

1. In Vitro Enzymatic Assays: This classic biochemical approach involves incubating purified enzymes with potential substrates to directly test for catalytic activity. In the context of this compound, researchers can test candidate enzymes, such as members of the acetyl-CoA synthetase family, for their ability to convert (R)-lactate and Coenzyme A (CoA) into this compound in the presence of ATP. While some older studies have explored the substrate specificity of acetyl-CoA synthetase, more recent and definitive in vitro reconstitution experiments with mammalian enzymes are needed to identify the specific synthetase responsible for lactoyl-CoA formation.[4][5]

2. Non-Enzymatic Formation: Emerging evidence suggests that this compound may also be formed through non-enzymatic pathways. One proposed mechanism involves the spontaneous transfer of the lactoyl group from lactoylglutathione (LGSH), an intermediate of the glyoxalase pathway, to Coenzyme A. This S-to-S acyltransfer represents a direct, enzyme-independent route to lactoyl-CoA formation.

Comparative Analysis of Methodologies

Method Principle Advantages Limitations
Isotopic Tracing (e.g., ¹³C-glucose) In vivo or in-cellulo labeling with stable isotopes to track metabolic fate.Provides a dynamic view of pathway activity within a biological system. Can quantify the relative contributions of different precursors.Requires sophisticated mass spectrometry equipment and data analysis. Does not directly identify the enzymes involved.
In Vitro Enzymatic Assays Reconstitution of a biochemical reaction using purified components.Directly tests the catalytic activity of specific enzymes. Allows for detailed kinetic analysis.May not accurately reflect the complex regulatory environment within a cell. Requires identification and purification of candidate enzymes.
Non-Enzymatic Reaction Analysis In vitro incubation of potential reactants to observe spontaneous product formation.Can identify alternative, enzyme-independent synthesis routes.The physiological relevance and contribution of such pathways in vivo can be difficult to ascertain.

Experimental Protocols

Protocol 1: ¹³C-Glucose Tracing to this compound in Cultured Cells

This protocol outlines a general workflow for tracing the incorporation of carbon from glucose into the lactoyl-moiety of this compound.

1. Cell Culture and Isotope Labeling:

  • Culture mammalian cells of interest to mid-log phase in standard glucose-containing medium.

  • Replace the standard medium with a medium containing uniformly labeled ¹³C-glucose ([U-¹³C]-glucose) as the sole glucose source.

  • Incubate the cells for a time course (e.g., 0, 2, 4, 8, 24 hours) to monitor the kinetics of label incorporation.

2. Metabolite Extraction:

  • Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol) and scraping the cells.

  • Centrifuge the cell lysate to pellet protein and other debris.

3. LC-HRMS Analysis:

  • Analyze the supernatant containing the extracted metabolites by liquid chromatography-high-resolution mass spectrometry (LC-HRMS).

  • Use a C18 reversed-phase column for separation of acyl-CoAs.

  • Employ a high-resolution mass spectrometer to detect the mass-to-charge ratio (m/z) of both unlabeled (¹²C) and labeled (¹³C) this compound. The mass shift will correspond to the number of ¹³C atoms incorporated.

4. Data Analysis:

  • Identify the this compound peak based on its retention time and accurate mass, confirmed using a synthetic standard.

  • Determine the fractional labeling of this compound at each time point by calculating the ratio of the labeled isotopologue peak area to the total peak area of all isotopologues.

Protocol 2: In Vitro Enzymatic Synthesis of this compound

This protocol describes a method to test the ability of a candidate enzyme to synthesize this compound.

1. Enzyme Purification:

  • Express and purify the candidate mammalian enzyme (e.g., a candidate acetyl-CoA synthetase) using standard protein purification techniques.

2. Reaction Setup:

  • In a reaction tube, combine the purified enzyme, (R)-lactate, Coenzyme A, and ATP in a suitable reaction buffer.

  • Include appropriate controls, such as reactions lacking the enzyme, lactate, or ATP.

3. Reaction Incubation and Termination:

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Terminate the reaction by adding a quenching agent, such as trichloroacetic acid.

4. Product Detection:

  • Analyze the reaction mixture for the presence of this compound using LC-HRMS, as described in Protocol 1.

  • Compare the amount of product formed in the complete reaction to the control reactions to confirm enzyme-dependent synthesis.

Visualizing the Metabolic Pathways

To better understand the flow of metabolites leading to this compound, the following diagrams illustrate the key pathways.

Metabolic_Pathway_from_Glucose Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate LDHA R_Lactoyl_CoA This compound Lactate->R_Lactoyl_CoA Putative Synthetase Non_Enzymatic_Pathway Methylglyoxal Methylglyoxal Lactoylglutathione Lactoylglutathione (LGSH) Methylglyoxal->Lactoylglutathione GLO1 Glutathione Glutathione (GSH) Glutathione->Lactoylglutathione R_Lactoyl_CoA This compound Lactoylglutathione->R_Lactoyl_CoA Spontaneous S-to-S Acyltransfer CoA Coenzyme A CoA->R_Lactoyl_CoA

References

A Comparative Analysis of (R)-Lactoyl-CoA Reactivity with Other Acyl-CoA Thioesters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of (R)-lactoyl-CoA with other common acyl-CoA thioesters. The information presented is intended to support research into cellular metabolism, post-translational modifications, and drug development by providing a consolidated reference on the relative stability and reactivity of these critical biomolecules.

Executive Summary

This compound, a thioester metabolite derived from lactic acid, plays a significant role as a precursor to protein lactylation, a recently discovered post-translational modification implicated in the regulation of glycolysis and gene expression. Understanding the chemical reactivity of this compound in comparison to other acyl-CoA thioesters, such as acetyl-CoA, succinyl-CoA, and propionyl-CoA, is crucial for elucidating its biological functions and potential as a therapeutic target. While direct comparative kinetic data on the non-enzymatic reactivity of this compound is limited in the current literature, this guide synthesizes available data on intracellular concentrations and the structural factors known to influence acyl-CoA thioester reactivity to provide a comprehensive overview.

Data Presentation: Intracellular Abundance of Acyl-CoA Thioesters

The physiological impact of an acyl-CoA's reactivity is influenced by its intracellular concentration. The following table summarizes the relative abundance of lactoyl-CoA and other short-chain acyl-CoAs in mammalian cells and tissues.

Acyl-CoA ThioesterConcentration in HepG2 cells (pmol/10^6 cells)[1]Concentration in Mouse Heart (pmol/mg tissue)[1][2][3]
Lactoyl-CoA 0.0110.0172
Acetyl-CoA 10.6445.77
Succinyl-CoA 25.467Not Reported
Propionyl-CoA 3.5320.476
Crotonyl-CoA 0.032Not Reported

Note: The data indicates that lactoyl-CoA is present at significantly lower concentrations (20 to 350 times lower) than major acyl-CoAs like acetyl-CoA, succinyl-CoA, and propionyl-CoA in the studied models[2].

Comparative Reactivity of Acyl-CoA Thioesters

Factors Influencing Reactivity:

  • Intramolecular Catalysis: Acyl-CoAs with a terminal carboxylic acid group, such as succinyl-CoA, exhibit enhanced reactivity due to intramolecular catalysis. This process involves the formation of a reactive cyclic anhydride intermediate, which is a more potent acylating agent. This makes succinyl-CoA intrinsically more reactive than acetyl-CoA. The presence of the hydroxyl group in this compound may also influence its reactivity through intramolecular interactions, although this has not been experimentally quantified in direct comparison to other acyl-CoAs.

  • Steric Hindrance: The size and structure of the acyl group can affect the accessibility of the thioester bond to nucleophiles.

  • Electronic Effects: Electron-withdrawing or -donating groups on the acyl chain can modulate the electrophilicity of the carbonyl carbon.

Experimental Protocols

Precise quantification and comparison of acyl-CoA reactivity can be achieved through various analytical techniques. Below are detailed methodologies for key experiments cited or relevant to this comparison.

Quantification of Acyl-CoA Thioesters by Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is used to determine the intracellular concentrations of various acyl-CoA species.

a. Sample Preparation (from cultured cells):

  • Aspirate culture medium and wash cells with ice-cold phosphate-buffered saline (PBS).
  • Quench metabolism by adding ice-cold 80:20 methanol:water.
  • Scrape cells and transfer the cell suspension to a microcentrifuge tube.
  • Vortex vigorously and centrifuge at maximum speed for 10 minutes at 4°C.
  • Collect the supernatant containing the metabolites.
  • Dry the supernatant under a stream of nitrogen gas.
  • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 5% 5-sulfosalicylic acid in water).

b. LC-MS Analysis:

  • Chromatography: Perform reversed-phase chromatography using a C18 column.
  • Mobile Phases: Use a gradient of an aqueous buffer (e.g., ammonium acetate in water) and an organic solvent (e.g., acetonitrile).
  • Mass Spectrometry: Employ a high-resolution mass spectrometer operating in positive ion mode.
  • Detection: Monitor for the specific mass-to-charge ratio (m/z) of each acyl-CoA and its fragmentation pattern for identification and quantification.

Comparative Reactivity Assay using HPLC

This method can be adapted to compare the rates of hydrolysis or aminolysis of different acyl-CoA thioesters.

a. Reaction Setup:

  • Prepare solutions of the acyl-CoA thioesters to be tested (e.g., this compound, acetyl-CoA, succinyl-CoA) at a known concentration in a suitable buffer (e.g., phosphate buffer at a specific pH).
  • To measure hydrolysis, incubate the acyl-CoA solutions at a constant temperature.
  • To measure aminolysis, add a nucleophile (e.g., a primary amine like glycine or butylamine) to the acyl-CoA solutions.
  • At various time points, take aliquots of the reaction mixture and quench the reaction (e.g., by adding a strong acid like trichloroacetic acid).

b. HPLC Analysis:

  • Chromatography: Use a reversed-phase C18 column.
  • Detection: Monitor the disappearance of the acyl-CoA peak and the appearance of the product peak (the corresponding carboxylic acid for hydrolysis or the acylated amine for aminolysis) using a UV detector at a wavelength where the thioester bond absorbs (typically around 260 nm).
  • Quantification: Calculate the concentration of the remaining acyl-CoA at each time point by integrating the peak area and comparing it to a standard curve.
  • Kinetic Analysis: Plot the concentration of the acyl-CoA versus time and fit the data to an appropriate rate equation to determine the rate constant (k) for the reaction.

Signaling Pathways and Experimental Workflows

This compound is a key substrate for protein lactylation, a post-translational modification that links cellular metabolism to epigenetic regulation.

Lactylation Signaling Pathway

Lactate, produced during glycolysis, is converted to lactoyl-CoA, which then serves as a donor for the lactylation of histone and non-histone proteins. This process can be either enzymatic, catalyzed by lysine acetyltransferases (KATs) like p300, or occur non-enzymatically via an intermediate, lactoylglutathione (LGSH). Histone lactylation can alter chromatin structure and regulate gene expression, impacting processes like glycolysis and macrophage polarization.

Lactylation_Pathway cluster_glycolysis Glycolysis cluster_lactylation Lactylation Pathways cluster_downstream Downstream Effects Glucose Glucose Lactate Lactate Glucose->Lactate Lactoyl_CoA This compound Lactate->Lactoyl_CoA Enzymatic Conversion Lactoylglutathione Lactoylglutathione (LGSH) Lactate->Lactoylglutathione via Methylglyoxal p300 p300/CBP (KATs) Lactoyl_CoA->p300 Enzymatic Substrate Non_Histone_Proteins Non-Histone Proteins Lactoylglutathione->Non_Histone_Proteins Non-enzymatic Acyl Transfer Histones Histones p300->Histones Lactylation Lactylated_Histones Lactylated Histones Histones->Lactylated_Histones Lactylated_Proteins Lactylated Proteins Non_Histone_Proteins->Lactylated_Proteins Gene_Expression Gene Expression (e.g., Glycolysis genes) Lactylated_Histones->Gene_Expression Regulation Macrophage_Polarization Macrophage Polarization Lactylated_Proteins->Macrophage_Polarization Regulation

Caption: Overview of enzymatic and non-enzymatic lactylation pathways.

Experimental Workflow for Comparing Acyl-CoA Reactivity

The following workflow outlines a general procedure for comparing the reactivity of different acyl-CoA thioesters.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_comparison Comparison AcylCoA_Solutions Prepare Equimolar Solutions of: This compound Acetyl-CoA Succinyl-CoA etc. Incubation Incubate Acyl-CoA solutions with or without nucleophile at constant temperature AcylCoA_Solutions->Incubation Buffer_Prep Prepare Reaction Buffer (e.g., Phosphate Buffer, pH 7.4) Buffer_Prep->Incubation Nucleophile_Prep Prepare Nucleophile Solution (e.g., Glycine or Butylamine) Nucleophile_Prep->Incubation Time_Points Take aliquots at multiple time points Incubation->Time_Points Quenching Quench reaction (e.g., add acid) Time_Points->Quenching HPLC HPLC Analysis (Reversed-Phase C18) Quenching->HPLC Quantification Quantify remaining Acyl-CoA and product formation HPLC->Quantification Kinetics Determine Rate Constants (k) for each Acyl-CoA Quantification->Kinetics Data_Comparison Compare Rate Constants to determine relative reactivity Kinetics->Data_Comparison

Caption: Workflow for comparing acyl-CoA thioester reactivity.

References

Relative abundance of (R)-lactoyl-CoA versus other short-chain acyl-CoAs.

Author: BenchChem Technical Support Team. Date: November 2025

(R)-lactoyl-CoA is a recently identified endogenous metabolite that, despite its relatively low abundance compared to other short-chain acyl-CoAs, plays a crucial role in cellular signaling, primarily through the post-translational modification of proteins. This guide provides a comparative analysis of this compound abundance, details the experimental protocols for its quantification, and illustrates its metabolic context. This information is intended for researchers, scientists, and drug development professionals investigating cellular metabolism and signaling pathways.

Relative Abundance of this compound

Quantitative analyses have revealed that this compound is present at significantly lower concentrations than major short-chain acyl-CoAs such as acetyl-CoA, propionyl-CoA, and succinyl-CoA in mammalian cells and tissues.[1][2][3][4][5] Its levels are, however, comparable to other low-abundance species like crotonyl-CoA.

The following table summarizes the concentrations of various short-chain acyl-CoAs in HepG2 cells and mouse heart tissue, providing a clear comparison of their relative abundance.

Acyl-CoAConcentration in HepG2 Cells (pmol/10^6 cells)Concentration in Mouse Heart (pmol/mg wet weight)
This compound 0.011 0.0172 - 0.0187
Acetyl-CoA~2.755.77
Propionyl-CoA~0.690.476
Succinyl-CoA~0.34Not Reported
Crotonyl-CoA0.033Not Reported

Data compiled from multiple sources.

Experimental Protocols

The quantification of this compound and other short-chain acyl-CoAs is primarily achieved through liquid chromatography-high resolution mass spectrometry (LC-HRMS). This technique offers the necessary sensitivity and selectivity to detect these low-abundance molecules.

Key Experimental Steps:
  • Acyl-CoA Extraction:

    • For cultured cells, the process typically involves quenching metabolism rapidly, often with ice-cold solvent, followed by cell lysis and protein precipitation. A common method uses ice-cold 10% (w/v) trichloroacetic acid (TCA).

    • For tissues, samples are homogenized in a suitable extraction solvent, such as a mixture of methanol and water, to ensure the recovery of both polar and non-polar metabolites.

  • Sample Preparation:

    • Following extraction, the protein precipitate is removed by centrifugation.

    • The supernatant containing the acyl-CoAs is then further purified, often using solid-phase extraction (SPE), to remove interfering substances.

  • LC-HRMS Analysis:

    • The purified acyl-CoA extracts are separated using reversed-phase liquid chromatography. A C18 column is commonly employed for this purpose.

    • The separated molecules are then introduced into a high-resolution mass spectrometer for detection and quantification. The instrument is operated in selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode to achieve high specificity and sensitivity.

  • Quantification:

    • Absolute quantification is achieved by using stable isotope-labeled internal standards. For this compound, a 13C315N1-isotopically labeled version can be generated and used as an internal standard.

    • In the absence of a specific internal standard, semi-quantification can be performed by comparing the response factor of this compound to that of a structurally similar short-chain acyl-CoA, such as propionyl-CoA.

Visualizing the Metabolic Context and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathway involving this compound and the general workflow for its quantification.

signaling_pathway Lactate Lactate Lactoyl_CoA This compound Lactate->Lactoyl_CoA Metabolic Conversion Histone Histone Proteins Lactoyl_CoA->Histone Histone Lactylation (via HATs) Lactoylated_Histone Lactoylated Histone Histone->Lactoylated_Histone Gene_Expression Altered Gene Expression Lactoylated_Histone->Gene_Expression

Caption: Metabolic pathway linking lactate to histone lactylation via this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Cells or Tissue Extraction Acyl-CoA Extraction (e.g., TCA precipitation) Sample->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification LC_Separation Liquid Chromatography (LC) Separation Purification->LC_Separation MS_Detection High-Resolution Mass Spectrometry (HRMS) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: General experimental workflow for the quantification of this compound.

References

Decoding Acyl-CoA Binding Protein Specificity: A Comparative Guide to (R)-Lactoyl-CoA Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the binding affinities of Acyl-CoA Binding Proteins (ACBPs) for various acyl-CoA esters. It further outlines detailed experimental protocols to investigate the potential cross-reactivity of these essential proteins with the recently identified metabolite, (R)-lactoyl-CoA.

Acyl-CoA binding proteins are small, highly conserved proteins crucial for the intracellular transport and maintenance of the acyl-CoA pool.[1][2] They exhibit a high affinity for medium and long-chain acyl-CoA esters, playing a pivotal role in lipid metabolism and cellular signaling.[3] The recent discovery of this compound as a novel metabolite and its involvement in histone lactylation has opened new avenues for investigating its interaction with cellular machinery. Understanding the potential cross-reactivity of ACBPs with this compound is critical for elucidating the transport and regulation of this new signaling molecule.

This guide presents a summary of known binding affinities of various ACBPs to different acyl-CoA esters, providing a baseline for comparison. Furthermore, it details standardized experimental protocols to enable researchers to systematically evaluate the binding of this compound to ACBPs, thereby shedding light on a previously unexplored area of cellular metabolism.

Comparative Binding Affinities of Acyl-CoA Binding Proteins

The binding affinity of ACBPs for different acyl-CoA esters varies depending on the specific ACBP isoform, its source organism, and the chain length and saturation of the acyl-CoA. Generally, ACBPs show a preference for long-chain acyl-CoA esters.[4] Below is a summary of reported dissociation constants (Kd) for various ACBP-ligand interactions.

Acyl-CoA Binding Protein (ACBP)Ligand (Acyl-CoA Ester)Dissociation Constant (Kd)Experimental Method
Bovine liver ACBPcis-9-Octadecenoyl-CoA (Oleoyl-CoA)0.14 µMLiposome-binding assay
Rat liver ACBPcis-9-Octadecenoyl-CoA (Oleoyl-CoA)0.13 µMLiposome-binding assay
Rat liver ACBPOleoyl-CoA0.014 µMIsothermal Titration Calorimetry (ITC) / Fluorimetric Analysis
Rat liver ACBPDocosahexaenoyl-CoA0.016 µMIsothermal Titration Calorimetry (ITC) / Fluorimetric Analysis
Yeast ACBPAcyl-CoA esters0.000055 µM (0.55 x 10-10 M)Microcalorimetry
Rat liver ACBP18-carbon cis-parinaroyl-CoA7.03 nMFluorescence Spectroscopy
Rat liver ACBP18-carbon trans-parinaroyl-CoA4.40 nMFluorescence Spectroscopy

Experimental Protocols for Determining Cross-Reactivity with this compound

To investigate the cross-reactivity of ACBPs with this compound, two robust biophysical techniques are recommended: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with molecular interactions, providing a complete thermodynamic profile of the binding event, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.

Materials:

  • Purified recombinant ACBP (concentration to be determined, typically in the µM range)

  • This compound (concentration to be determined, typically 10-20 fold higher than ACBP concentration)

  • ITC instrument and corresponding cells and syringes

  • Dialysis buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Sample Preparation:

    • Express and purify the ACBP of interest to >95% purity.

    • Synthesize or procure high-purity this compound.

    • Thoroughly dialyze both the ACBP and this compound against the same buffer to minimize buffer mismatch effects.

    • Accurately determine the concentrations of both protein and ligand.

  • ITC Experiment Setup:

    • Load the ACBP solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Equilibrate the system until a stable baseline is achieved.

  • Titration:

    • Perform a series of small, sequential injections of this compound into the ACBP solution.

    • Record the heat change after each injection.

    • Continue injections until the binding sites on the ACBP are saturated, and the heat of injection approaches the heat of dilution.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection.

    • Plot the integrated heat data against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time monitoring of binding and dissociation events.

Materials:

  • Purified recombinant ACBP

  • This compound

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Immobilization reagents (e.g., EDC/NHS, amine coupling kit)

  • Running buffer (e.g., HBS-EP buffer)

Procedure:

  • ACBP Immobilization:

    • Activate the sensor chip surface (e.g., using EDC/NHS).

    • Inject the purified ACBP over the activated surface to achieve covalent immobilization via amine coupling.

    • Deactivate any remaining active sites on the surface.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in running buffer.

    • Inject the different concentrations of this compound over the immobilized ACBP surface, starting with the lowest concentration.

    • Monitor the association of the analyte in real-time.

    • After the association phase, flow running buffer over the chip to monitor the dissociation of the complex.

    • Regenerate the sensor surface between different analyte concentrations if necessary.

  • Data Analysis:

    • Generate sensorgrams for each concentration of this compound.

    • Perform a global fit of the association and dissociation data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Visualizing the Experimental Workflow and Potential Signaling Pathway

To further clarify the experimental process and conceptualize the potential biological role, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_binding_assay Binding Affinity Measurement cluster_analysis Data Analysis acbp_prep ACBP Expression & Purification buffer_prep Buffer Exchange & Concentration Determination acbp_prep->buffer_prep ligand_prep This compound Synthesis/Procurement ligand_prep->buffer_prep itc Isothermal Titration Calorimetry (ITC) buffer_prep->itc spr Surface Plasmon Resonance (SPR) buffer_prep->spr data_processing Binding Isotherm / Sensorgram Analysis itc->data_processing spr->data_processing kd_determination Determination of Kd, Stoichiometry, and Kinetics data_processing->kd_determination

Caption: Experimental workflow for determining ACBP cross-reactivity.

signaling_pathway lactate Lactate lactoyl_coa This compound lactate->lactoyl_coa Metabolic Conversion acbp Acyl-CoA Binding Protein (ACBP) lactoyl_coa->acbp Binding acbp_complex ACBP-(R)-Lactoyl-CoA Complex acbp->acbp_complex histone_lactylation Histone Lactylation acbp_complex->histone_lactylation Transport/Delivery metabolic_enzymes Metabolic Enzymes acbp_complex->metabolic_enzymes Modulation of Activity gene_expression Altered Gene Expression histone_lactylation->gene_expression

Caption: Hypothetical signaling pathway involving ACBP and this compound.

References

Navigating the Chiral Landscape of Lactoyl-CoA: A Comparative Guide to Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the burgeoning field of lactoylation, the precise and enantioselective measurement of lactoyl-CoA is paramount. This guide provides a comprehensive comparison of the current gold-standard method, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), with a proposed novel enantioselective enzymatic assay for (R)-lactoyl-CoA. This comparison is supported by experimental data from existing literature and detailed protocols to empower researchers in their analytical endeavors.

Currently, a validated, commercially available enantioselective enzymatic assay for this compound is not described in the scientific literature. The predominant method for the quantification of lactoyl-CoA in biological matrices is LC-HRMS.[1][2][3][4] While highly sensitive and specific, this technique, as commonly practiced, does not differentiate between the (R)- and (S)- enantiomers of lactoyl-CoA.

This guide, therefore, serves a dual purpose: to detail the established LC-HRMS methodology and to propose a viable, albeit theoretical, framework for the development of an enantioselective enzymatic assay for this compound, leveraging the known specificity of the enzyme this compound dehydratase.

Method Comparison: LC-HRMS vs. a Proposed Enzymatic Assay

The choice of analytical method hinges on a variety of factors including the specific research question, available instrumentation, and the desired level of stereochemical resolution. The following table summarizes the key performance characteristics of the established LC-HRMS method and the proposed enantioselective enzymatic assay.

FeatureLiquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)Proposed Enantioselective Enzymatic Assay for this compound
Principle Chromatographic separation followed by mass-to-charge ratio detection.Enzyme-catalyzed conversion of this compound to a detectable product.
Enantioselectivity Not inherently enantioselective without a chiral column or derivatization.Highly enantioselective for this compound due to enzyme specificity.
Sensitivity High (detectable down to 0.002 pmol per sample).[2]Potentially high, dependent on the detection method for the product.
Specificity High, based on retention time and accurate mass measurement.High for the (R)-enantiomer, but may have cross-reactivity with other 2-hydroxyacyl-CoAs.
Throughput Moderate, limited by chromatography run times.Potentially high, suitable for plate-based formats.
Instrumentation Requires specialized and expensive LC-MS instrumentation.Requires a standard spectrophotometer or fluorometer.
Development Status Established and validated method for total lactoyl-CoA.Conceptual; requires development and validation.

Visualizing the Pathways and Workflows

To facilitate a deeper understanding of the methodologies, the following diagrams, generated using the DOT language, illustrate the key processes.

cluster_0 Enzymatic Conversion of this compound Lactate Lactate Acyl-CoA Synthetase Acyl-CoA Synthetase Lactate->Acyl-CoA Synthetase ATP ATP ATP->Acyl-CoA Synthetase CoA CoA CoA->Acyl-CoA Synthetase This compound This compound Acyl-CoA Synthetase->this compound (R)-lactoyl-CoA_Dehydratase (R)-lactoyl-CoA_Dehydratase This compound->(R)-lactoyl-CoA_Dehydratase Acryloyl-CoA Acryloyl-CoA (R)-lactoyl-CoA_Dehydratase->Acryloyl-CoA H2O H2O (R)-lactoyl-CoA_Dehydratase->H2O

Caption: Enzymatic pathway of this compound metabolism.

cluster_1 LC-HRMS Workflow for Lactoyl-CoA Quantification Sample_Homogenization Sample Homogenization (e.g., 10% TCA) Internal_Standard_Spiking Internal Standard Spiking (e.g., 13C3,15N1-lactoyl-CoA) Sample_Homogenization->Internal_Standard_Spiking Protein_Precipitation Protein Precipitation (Centrifugation) Internal_Standard_Spiking->Protein_Precipitation Solid_Phase_Extraction Solid Phase Extraction (SPE) (e.g., Oasis HLB) Protein_Precipitation->Solid_Phase_Extraction LC_Separation Liquid Chromatography (Reversed-Phase) Solid_Phase_Extraction->LC_Separation HRMS_Detection High-Resolution Mass Spectrometry (Positive ESI Mode) LC_Separation->HRMS_Detection Data_Analysis Data Analysis (Quantification against standard curve) HRMS_Detection->Data_Analysis

Caption: LC-HRMS workflow for lactoyl-CoA analysis.

cluster_2 Proposed Workflow for Enantioselective Enzymatic Assay Sample_Preparation Sample Preparation (Extraction of Acyl-CoAs) Reaction_Setup Reaction Setup in Microplate: Sample + Assay Buffer + this compound Dehydratase Sample_Preparation->Reaction_Setup Incubation Incubation (e.g., 37°C) Reaction_Setup->Incubation Detection Detection of Acryloyl-CoA (e.g., Spectrophotometric or Fluorometric) Incubation->Detection Quantification Quantification (Comparison to this compound standard curve) Detection->Quantification

Caption: Proposed enzymatic assay workflow.

Experimental Protocols

Method 1: Quantification of Lactoyl-CoA by LC-HRMS (Established Method)

This protocol is adapted from published methods for the quantification of short-chain acyl-CoAs in mammalian cells and tissues.

1. Sample Preparation:

  • For cultured cells, aspirate the media and add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) in water. Scrape the cells and transfer to a 1.5 mL microcentrifuge tube.

  • For tissues, homogenize ~40 mg of frozen tissue in a mixture of 0.5 mL of 100 mM potassium phosphate monobasic (pH 4.9) and 0.5 mL of acetonitrile:2-propanol:methanol (3:1:1).

  • Spike the homogenate with a known amount of isotopically labeled internal standard (e.g., 13C3,15N1-lactoyl-CoA) for accurate quantification.

  • Sonicate the samples (e.g., 12 x 0.5 s pulses) and pellet the protein by centrifugation at 17,000 x g for 10 minutes at 4°C.

  • Purify the cleared supernatant using a solid-phase extraction (SPE) column (e.g., Oasis HLB 1cc, 30 mg).

  • Elute the acyl-CoAs, dry the eluate under nitrogen, and reconstitute in 5% (w/v) 5-sulfosalicylic acid in water for analysis.

2. LC-HRMS Analysis:

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column (e.g., Agilent ZORBAX 300SB-C8, 100 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 10 mM ammonium acetate in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient to separate lactoyl-CoA from other acyl-CoAs (e.g., 0-2% B over 1.5 min, 2-15% B over 2.5 min, 15-30% B over 2 min, 30-95% B over 7 min).

    • Flow Rate: 40 µl/min.

    • Column Temperature: 40-42°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI).

    • Detection: High-resolution mass spectrometer (e.g., Q Exactive Plus).

    • Monitor the precursor ion for lactoyl-CoA and its characteristic fragment ions for identification and quantification.

3. Data Analysis:

  • Integrate the peak area of the lactoyl-CoA signal.

  • Quantify the concentration by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with synthetic lactoyl-CoA.

Method 2: Proposed Enantioselective Enzymatic Assay for this compound (Conceptual Method)

This proposed protocol is based on the known enzymatic activity of this compound dehydratase.

1. Reagents and Materials:

  • Purified this compound dehydratase (EC 4.2.1.54).

  • This compound standard.

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.0).

  • Microplate reader (spectrophotometer or fluorometer).

  • Detection reagent for acryloyl-CoA (e.g., a thiol-reactive fluorescent probe).

2. Assay Principle:

The assay is based on the following reaction catalyzed by this compound dehydratase:

This compound → Acryloyl-CoA + H2O

The formation of acryloyl-CoA can be monitored continuously or in an endpoint fashion.

3. Proposed Protocol:

  • Standard Curve Preparation: Prepare a series of dilutions of the this compound standard in the assay buffer.

  • Sample Preparation: Extract acyl-CoAs from the biological sample as described in the LC-HRMS protocol (Section 1). The final extract should be in a buffer compatible with the enzymatic assay.

  • Reaction Setup: In a 96-well microplate, add the following to each well:

    • Sample or standard.

    • Assay buffer.

    • Initiate the reaction by adding a solution of this compound dehydratase.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

  • Detection:

    • Continuous Assay: If using a continuously reporting detection reagent for acryloyl-CoA, monitor the change in signal (absorbance or fluorescence) over time. The rate of the reaction is proportional to the concentration of this compound.

    • Endpoint Assay: Stop the reaction (e.g., by adding acid or a specific inhibitor). Add a detection reagent that reacts with the acryloyl-CoA produced to generate a stable signal.

  • Quantification:

    • For the continuous assay, determine the initial reaction velocity for each sample and standard.

    • For the endpoint assay, measure the final signal in each well.

    • Plot the signal (or reaction rate) from the standards against their concentrations to generate a standard curve.

    • Determine the concentration of this compound in the samples by interpolating their signals on the standard curve.

Concluding Remarks

The quantification of lactoyl-CoA is a critical aspect of research into the metabolic regulation of cellular processes. While LC-HRMS provides a robust and sensitive method for measuring total lactoyl-CoA, the development of an enantioselective enzymatic assay for this compound would offer a complementary and potentially more accessible approach for specifically studying the (R)-enantiomer. The proposed enzymatic assay, based on the specific activity of this compound dehydratase, presents a promising avenue for future research and development. This guide provides the necessary foundational information for researchers to both apply the current state-of-the-art methodology and to pioneer new analytical tools in this exciting field.

References

Validating the role of specific enzymes in (R)-lactoyl-CoA synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key enzymes involved in the synthesis of (R)-lactoyl-CoA, a critical intermediate in various metabolic pathways. The information presented herein is intended to assist researchers in selecting the most suitable enzyme for their specific applications, based on catalytic efficiency and other performance metrics. Detailed experimental protocols for enzyme characterization and quantification of this compound are also provided.

Enzyme Performance Comparison

The synthesis of this compound from lactate and a CoA donor is primarily catalyzed by a class of enzymes known as propionyl-CoA transferases (PCTs) or acetyl-CoA:lactate CoA-transferases (ALCTs). The catalytic efficiencies of several of these enzymes from different microbial sources have been characterized, revealing significant differences in their performance. Below is a summary of the kinetic parameters for five prominent CoA-transferases.

EnzymeSource OrganismSubstrateK_m (mM)k_cat (s⁻¹)k_cat/K_m (s⁻¹mM⁻¹)
ME-PCT Megasphaera elsdeniiD-Lactate3.11 ± 0.24262.01 ± 9.3384.18
Acetyl-CoA0.28 ± 0.0274.01 ± 1.62264.22
CP-PCT Clostridium propionicumD-Lactate2.12 ± 0.1138.21 ± 0.8218.02
Acetyl-CoA0.21 ± 0.0161.32 ± 1.15291.87
MS-PCT Megasphaera sp. DISK 18D-Lactate4.23 ± 0.3115.12 ± 0.513.57
Acetyl-CoA0.35 ± 0.0325.43 ± 0.8972.66
CL-PCT Clostridium lactatifermentans An75D-Lactate5.87 ± 0.458.98 ± 0.321.53
Acetyl-CoA0.41 ± 0.0412.11 ± 0.4729.54
FB-PCT Firmicutes bacterium CAG:466D-Lactate6.15 ± 0.525.43 ± 0.190.88
Acetyl-CoA0.48 ± 0.057.89 ± 0.2816.44

Data compiled from Zhang et al., 2019.[1][2]

Among the enzymes compared, ME-PCT from Megasphaera elsdenii demonstrates the highest catalytic efficiency (k_cat/K_m) for D-lactate, making it a highly efficient choice for this compound synthesis.[1][2] While CP-PCT from Clostridium propionicum shows a higher affinity for D-lactate (lower K_m), its overall catalytic efficiency is lower than that of ME-PCT.

Metabolic Pathway Context: The Acrylate Pathway

The synthesis of this compound is a key step in the acrylate pathway of propionate fermentation, which is utilized by bacteria such as Clostridium propionicum and Megasphaera elsdenii.[3] This pathway allows these organisms to convert lactate into propionate.

Acrylate_Pathway cluster_synthesis This compound Synthesis cluster_conversion Conversion to Propionate Lactate Lactate Lactoyl_CoA This compound Lactate->Lactoyl_CoA Propionyl-CoA Transferase (PCT) Acryloyl_CoA Acryloyl-CoA Lactoyl_CoA->Acryloyl_CoA Lactoyl-CoA Dehydratase Propionyl_CoA Propionyl-CoA Acryloyl_CoA->Propionyl_CoA Acryloyl-CoA Reductase Propionyl_CoA->Lactate Propionate Propionate Propionyl_CoA->Propionate Acetyl_CoA Acetyl-CoA Acetyl_CoA->Lactate Acetate Acetate Acetyl_CoA->Acetate Enzyme_Purification_Workflow start Gene Synthesis & Codon Optimization cloning Cloning into Expression Vector (e.g., pET-28a) start->cloning transformation Transformation into E. coli BL21(DE3) cloning->transformation expression Induction of Protein Expression (e.g., with IPTG) transformation->expression lysis Cell Lysis (e.g., Sonication) expression->lysis centrifugation Centrifugation to Remove Cell Debris lysis->centrifugation chromatography Affinity Chromatography (Ni-NTA Column) centrifugation->chromatography elution Elution of His-tagged Protein chromatography->elution dialysis Dialysis to Remove Imidazole & Buffer Exchange elution->dialysis verification Purity Verification (SDS-PAGE) dialysis->verification end Purified Enzyme verification->end

References

Safety Operating Guide

Prudent Disposal of (R)-lactoyl-CoA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

(R)-lactoyl-CoA is a critical intermediate in various metabolic pathways and is increasingly utilized in biochemical and drug discovery research.[1][2] Its proper disposal is essential to mitigate potential environmental and health impacts. This guide provides a step-by-step procedure for the safe handling and disposal of this compound in a laboratory setting.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of the hazards associated with its components. The safety profile is largely informed by Lactic Acid, which is classified as a corrosive substance.[3][4][5]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety goggles with side protection or a face shield.

  • Hand Protection: Use chemical-resistant gloves, such as butyl rubber (>0.3 mm thickness), with a breakthrough time of >480 minutes.

  • Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, a suitable respirator should be used.

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, holding eyelids open. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink 2-4 cupfuls of milk or water if the person is conscious. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

Quantitative Data Summary for Component Hazards

The following table summarizes the key hazard information for Lactic Acid, which should be considered when handling and disposing of this compound.

Hazard ClassificationDescriptionSafety Phrases
Skin Corrosion/Irritation Causes severe skin burns and irritation.S 24/25: Avoid contact with skin and eyes.
Serious Eye Damage/Irritation Causes serious eye damage and possible burns.S 26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
Respiratory Tract Irritation Causes severe respiratory tract irritation.S 36/37/39: Wear suitable protective clothing, gloves and eye/face protection.

Experimental Protocol: Spill Management and Disposal

The following protocol outlines the steps for managing spills and disposing of this compound waste.

1. Spill Containment and Cleanup:

  • Small Spills:

    • Ensure adequate ventilation.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material such as sand, diatomaceous earth, or a universal binding agent.

    • Collect the absorbed material into a suitable, labeled container for disposal.

    • Clean the spill area thoroughly with a suitable decontamination solution.

  • Large Spills:

    • Evacuate the area and restrict access.

    • If possible and without risk, stop the leak.

    • Contain the spill using dikes or absorbents to prevent it from entering drains or waterways.

    • Follow the procedure for small spills for cleanup.

2. Waste Disposal Procedure:

  • Waste Collection:

    • Collect all waste containing this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and spill cleanup materials, into a designated and clearly labeled hazardous waste container.

  • Neutralization (for aqueous solutions):

    • Due to the acidic nature of the lactoyl group, aqueous waste solutions should be neutralized before final disposal.

    • Slowly add a weak base, such as sodium bicarbonate, to the waste solution while stirring.

    • Monitor the pH until it is between 6 and 8.

    • This neutralized solution should still be disposed of as chemical waste, as it contains other components of the original reagent.

  • Final Disposal:

    • Dispose of the sealed and labeled waste container in accordance with all local, state, and federal regulations.

    • Consult with your institution's Environmental Health and Safety (EHS) department for specific guidelines on chemical waste disposal. Never pour chemical waste down the drain unless explicitly permitted by your institution's EHS guidelines for neutralized solutions of this nature.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Workflow for this compound Disposal cluster_prep Preparation & Assessment cluster_handling Handling & Treatment cluster_collection Collection & Storage cluster_disposal Final Disposal start Start: this compound Waste Generated assess Assess Waste Type (Aqueous, Solid, Spill) start->assess aqueous Aqueous Waste assess->aqueous Aqueous solid Solid Waste (Contaminated Labware) assess->solid Solid spill Spill Material assess->spill Spill neutralize Neutralize with Weak Base (e.g., Sodium Bicarbonate) to pH 6-8 aqueous->neutralize collect Collect in Labeled Hazardous Waste Container solid->collect spill->collect neutralize->collect ehs Consult Institutional EHS for Pickup/Disposal collect->ehs end End: Proper Disposal Complete ehs->end

References

Essential Safety and Logistical Information for Handling (R)-lactoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for (R)-lactoyl-CoA was not located. The following guidance is based on best practices for handling similar coenzyme A compounds and general laboratory chemicals. Researchers should always consult their institution's safety protocols and perform a risk assessment before handling any new substance.

This compound is an acyl-CoA molecule involved in various metabolic processes.[1][2] As with any chemical, proper handling and disposal are crucial to ensure laboratory safety and minimize environmental impact. This guide provides essential information for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the specific PPE required for the planned procedures. However, the following standard PPE is recommended for handling this compound and other similar chemicals in a laboratory setting:

PPE CategoryRecommended Equipment
Eye Protection Safety glasses with side shields or chemical splash goggles should be worn at all times to protect from potential splashes.[3][4] A face shield may be necessary for procedures with a high risk of splashing.[3]
Hand Protection Chemically resistant gloves, such as nitrile or latex, are essential to prevent skin contact. It is important to check the glove manufacturer's specifications for compatibility with the solvents being used. Gloves should be inspected before use and changed regularly.
Body Protection A standard laboratory coat should be worn to protect clothing and skin from spills. For procedures with a higher risk of contamination, a disposable gown or apron may be appropriate.
Respiratory Protection In cases where aerosols or dust may be generated, such as when handling a powdered form of the substance, a respirator (e.g., N95) or working in a certified chemical fume hood is recommended to prevent inhalation.

Operational Plan and Handling

Storage and Preparation:

  • This compound should be stored at -20°C, protected from light, and under nitrogen to maintain its stability.

  • When preparing solutions, it is advisable to select an appropriate solvent based on the product's solubility data. To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the solution into single-use volumes.

Safe Handling Practices:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with volatile solvents or creating solutions.

  • Avoid direct contact with the skin and eyes.

  • Do not eat, drink, or smoke in the laboratory.

  • Use good laboratory hygiene practices, including washing hands thoroughly after handling.

Disposal Plan

All waste materials, including empty containers, contaminated PPE, and unused this compound, should be disposed of in accordance with local, state, and federal regulations for chemical waste.

  • Solid Waste: Contaminated items such as gloves, pipette tips, and tubes should be collected in a designated hazardous waste container.

  • Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a clearly labeled hazardous waste container.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_area Prepare well-ventilated work area (e.g., fume hood) prep_ppe->prep_area prep_reagent Retrieve this compound from -20°C storage prep_area->prep_reagent handle_weigh Weigh or measure the required amount prep_reagent->handle_weigh handle_dissolve Dissolve in appropriate solvent handle_weigh->handle_dissolve handle_aliquot Aliquot for single use to avoid freeze-thaw cycles handle_dissolve->handle_aliquot exp_procedure Perform experimental procedure handle_aliquot->exp_procedure cleanup_decontaminate Decontaminate work surfaces exp_procedure->cleanup_decontaminate cleanup_solid Dispose of solid waste (gloves, tips) in designated container cleanup_decontaminate->cleanup_solid cleanup_liquid Dispose of liquid waste in designated container cleanup_solid->cleanup_liquid cleanup_ppe Doff and dispose of/clean PPE cleanup_liquid->cleanup_ppe

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-lactoyl-CoA
Reactant of Route 2
(R)-lactoyl-CoA

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.